1,1-Dimethylbiguanide HCl
描述
属性
Key on ui mechanism of action |
Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis. Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/ Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/ People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context. |
|---|---|
CAS 编号 |
15537-72-1 |
分子式 |
C4H12ClN5 |
分子量 |
165.62 g/mol |
IUPAC 名称 |
2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H |
InChI 键 |
OETHQSJEHLVLGH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=N)N=C(N)N.Cl |
其他CAS编号 |
1115-70-4 15537-72-1 |
Pictograms |
Irritant |
相关CAS编号 |
1674364-49-8 |
保质期 |
Stable under recommended storage conditions. /Metformin hydrochloride/ |
溶解度 |
In water, 1.06X10+6 mg/L (miscible) at 25 °C (est) |
同义词 |
Dimethylbiguanidine Dimethylguanylguanidine Glucophage HCl, Metformin Hydrochloride, Metformin Metformin Metformin HCl Metformin Hydrochloride |
蒸汽压力 |
7.58X10-5 mm Hg at 25 °C (est) |
产品来源 |
United States |
Foundational & Exploratory
Metformin's Effect on AMP-Activated Protein Kinase (AMPK) Signaling: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metformin, a cornerstone in the management of type 2 diabetes, exerts its primary therapeutic effects through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning metformin's action on the AMPK signaling pathway. It details the canonical pathway involving the inhibition of mitochondrial respiratory chain complex I, leading to an altered cellular energy state and subsequent LKB1-mediated AMPK activation. Furthermore, this document elucidates the downstream consequences of AMPK activation, including the regulation of hepatic gluconeogenesis and lipid metabolism. Detailed experimental protocols for key assays, quantitative data from seminal studies, and visual representations of the signaling cascades and experimental workflows are provided to offer a thorough resource for researchers in the field.
Introduction
Metformin (N,N-dimethylbiguanide) is a biguanide class oral antihyperglycemic agent widely prescribed for the treatment of type 2 diabetes mellitus.[1][2] Its glucose-lowering effects are primarily attributed to the suppression of hepatic glucose production and enhancement of peripheral glucose uptake.[2][3] At the molecular level, a significant body of evidence points to the activation of AMP-activated protein kinase (AMPK) as a central mediator of metformin's metabolic benefits.[3][4] AMPK is a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular energy homeostasis.[5] This guide will provide a detailed technical examination of the mechanisms by which metformin modulates AMPK signaling and the downstream pathways affected.
Core Mechanism: Metformin-Induced AMPK Activation
The prevailing mechanism of metformin-induced AMPK activation involves the drug's impact on cellular energy status, primarily through its action on mitochondria.[1][6]
Inhibition of Mitochondrial Respiratory Chain Complex I
Metformin, being a cation, accumulates within the mitochondrial matrix.[7] This accumulation leads to a mild and transient inhibition of the mitochondrial respiratory chain complex I.[1][8] This inhibition curtails the oxidation of NADH to NAD+, thereby reducing the proton pumping across the inner mitochondrial membrane and consequently, the rate of ATP synthesis.[8]
Alteration of Cellular Energy Charge
The inhibition of mitochondrial respiration leads to a decrease in the cellular ATP-to-AMP ratio.[5][9] A reduction in ATP levels and a concurrent increase in AMP levels are key signals of a low-energy state within the cell.[9][10]
LKB1-Mediated AMPK Phosphorylation
The increase in the cellular AMP:ATP ratio is a critical trigger for the activation of AMPK.[4][11] AMP binds to the regulatory γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by the upstream kinase, Liver Kinase B1 (LKB1).[4][12] Phosphorylation at Thr172 is the canonical step for AMPK activation.[13] Some studies also suggest that metformin can promote the formation of the AMPK αβγ heterotrimeric complex, which enhances its phosphorylation by LKB1.[14]
Downstream Effects of Metformin-Activated AMPK
Once activated, AMPK phosphorylates a multitude of downstream targets, leading to a coordinated cellular response that aims to restore energy balance. This involves the inhibition of anabolic (ATP-consuming) pathways and the activation of catabolic (ATP-producing) pathways.
Regulation of Hepatic Glucose Metabolism
A primary effect of metformin is the reduction of hepatic gluconeogenesis.[1][2] Activated AMPK contributes to this by:
-
Inhibiting Gluconeogenic Gene Expression: AMPK can phosphorylate and regulate the activity of transcription factors and co-activators, such as CRTC2, leading to the downregulation of key gluconeogenic enzymes like Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxylase (PEPCK).[10]
-
Direct Enzyme Regulation: While the direct inhibition of gluconeogenic enzymes by AMPK is debated, the overall shift in cellular energy state contributes to reduced gluconeogenic flux.[15]
Regulation of Lipid Metabolism
Metformin also influences lipid metabolism, primarily through AMPK-mediated pathways:
-
Inhibition of Lipogenesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[3][16] This reduces the production of malonyl-CoA, a key substrate for fatty acid synthesis and an inhibitor of fatty acid oxidation.
-
Stimulation of Fatty Acid Oxidation: By reducing malonyl-CoA levels, the inhibition of ACC by AMPK relieves the suppression of Carnitine Palmitoyltransferase 1 (CPT1), leading to increased fatty acid uptake into mitochondria and subsequent β-oxidation.[3]
Other Downstream Targets
Activated AMPK also modulates other cellular processes, including:
-
Inhibition of mTORC1 Signaling: AMPK can inhibit the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a key regulator of protein synthesis and cell growth, through the phosphorylation of TSC2 and Raptor.[17][18] This contributes to the energy-conserving effects of metformin.
-
Autophagy Induction: By inhibiting mTORC1, AMPK can promote autophagy, a cellular recycling process that can provide nutrients during times of energy stress.[5]
References
- 1. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Convergence of IPMK and LKB1-AMPK Signaling Pathways on Metformin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The LKB1/AMPK signaling pathway has tumor suppressor activity in acute myeloid leukemia through the repression of mTOR-dependent oncogenic mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the LKB1/AMPK/HIF-1α Pathway by Metformin to Promote Neovascularisation in Cerebral Ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low Concentrations of Metformin Suppress Glucose Production in Hepatocytes through AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPK Activation by Metformin Suppresses Abnormal Extracellular Matrix Remodeling in Adipose Tissue and Ameliorates Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Discovery of 1,1-Dimethylbiguanide Hydrochloride: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and chemical synthesis of 1,1-Dimethylbiguanide hydrochloride, a cornerstone therapeutic agent in the management of type 2 diabetes, widely known as metformin. This document details the historical context of its discovery, delves into the primary synthetic routes, provides detailed experimental protocols, and summarizes key quantitative data. Furthermore, it elucidates the principal signaling pathways involved in its mechanism of action through detailed diagrams, offering a valuable resource for researchers, chemists, and pharmacologists in the field of drug development and metabolic disease research.
Discovery and Historical Context
The journey of 1,1-Dimethylbiguanide hydrochloride, or metformin, began with the study of natural products. The plant Galega officinalis (Goat's Rue) was used in folk medicine for centuries to alleviate symptoms now associated with diabetes.[1] In the early 20th century, the active guanidine-based compounds in this plant, such as galegine, were identified but found to be too toxic for clinical use.[1] This led to the synthesis of less toxic biguanide derivatives.
Metformin was first synthesized in 1922 by Emil Werner and James Bell as a product in the synthesis of N,N-dimethylguanidine.[1] However, its therapeutic potential was not immediately recognized. It was not until the 1950s that French diabetologist Jean Sterne investigated the glucose-lowering properties of metformin and other biguanides, ultimately leading to its introduction as a therapeutic agent.
Chemical Synthesis of 1,1-Dimethylbiguanide Hydrochloride
The most common and industrially practiced synthesis of metformin hydrochloride involves a one-pot reaction between dimethylamine hydrochloride and 2-cyanoguanidine (dicyandiamide).[1][2] This method, originally described in 1922, remains the most efficient and widely used approach.[1]
Primary Synthetic Route
The fundamental reaction involves the nucleophilic attack of dimethylamine on the electrophilic nitrile carbon of 2-cyanoguanidine.[2] The reaction is typically carried out by heating the two reactants together.[1]
A common procedure involves dissolving equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine in a suitable solvent, such as toluene, with cooling to create a concentrated solution. An equimolar amount of hydrogen chloride is then slowly added. The reaction is exothermic, causing the mixture to boil. Upon cooling, metformin hydrochloride precipitates out of the solution with a high yield.[1]
An alternative approach involves first preparing the free base of metformin from metformin hydrochloride, which can then be used in subsequent reactions.[3] For instance, metformin free base can be prepared by reacting metformin hydrochloride with a strong base like sodium ethoxide.[3]
Quantitative Data on Synthesis
The synthesis of metformin hydrochloride is known for its high efficiency. The following table summarizes key quantitative data from various reported synthetic methods.
| Parameter | Value | Reference |
| Yield | 96% | [1] |
| 96.3% | [4] | |
| >95% | [5] | |
| Purity | >99.90% | [5] |
| Not less than 98.5% and not more than 101.0% (USP standard) | [6] | |
| Melting Point | 223-226 °C | [7] |
| 232 °C | [] | |
| pKa | 12.4 | [1] |
Experimental Protocols
Synthesis of 1,1-Dimethylbiguanide Hydrochloride
This protocol is a synthesized representation of commonly described methods.
Materials:
-
Dimethylamine hydrochloride
-
2-Cyanoguanidine (Dicyandiamide)
-
Toluene
-
Hydrogen chloride (gas or concentrated solution)
-
Methanol
-
Sodium Methoxide (for an alternative method)
-
Purified water
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Activated carbon
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine in toluene with cooling to form a concentrated solution.
-
Addition of HCl: Slowly add an equimolar amount of hydrogen chloride. The mixture will begin to boil due to the exothermic nature of the reaction.
-
Precipitation: After the reaction subsides, allow the mixture to cool. Metformin hydrochloride will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Purification (Recrystallization):
-
Dissolve the crude metformin hydrochloride in purified water.
-
Add activated carbon and stir for a brief period to decolorize the solution.
-
Filter the solution to remove the activated carbon.
-
Add ethanol (e.g., 80% ethanol) to the filtrate to induce crystallization.[4]
-
Cool the mixture at a low temperature to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
-
-
Drying: Dry the final product under vacuum to obtain pure 1,1-Dimethylbiguanide hydrochloride.
Alternative Synthesis using Sodium Methoxide
Procedure:
-
Weigh 16.8 g of dicyandiamide and dissolve it in 50 ml of methanol.[4]
-
After stirring, add 9.1 g of dimethylamine.[4]
-
Once dissolved, add 27 g of sodium methoxide.[4]
-
Gradually increase the temperature to 30°C and maintain it for 5 hours with stirring.[4]
-
Monitor the reaction by a suitable method (e.g., ion chromatography) until the dicyandiamide peak disappears.[4]
-
Concentrate the reaction mixture to dryness.[4]
-
Add 50 ml of purified water to the residue and adjust the pH to 3 by adding concentrated hydrochloric acid.[4]
-
Extract the aqueous phase with ethyl acetate. The organic phase can be recovered and reused.[4]
-
Reduce the volume of the aqueous phase by distillation under reduced pressure.[4]
-
Add 180 ml of 80% ethanol to the cooled solution to induce crystallization.[4]
-
Isolate the crystals by filtration and dry to obtain the final product.[4]
Signaling Pathways and Mechanism of Action
The therapeutic effects of metformin are primarily attributed to its ability to lower hepatic glucose production and improve insulin sensitivity in peripheral tissues.[9][10] These effects are mediated through complex signaling pathways, with the activation of AMP-activated protein kinase (AMPK) being a central mechanism.[10][11][12]
AMPK-Dependent Pathway
Metformin inhibits mitochondrial respiratory chain complex I, leading to a decrease in ATP production and an increase in the cellular AMP:ATP ratio.[10][12] This change in the energy status of the cell activates AMPK.[10][12] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of gluconeogenesis and lipogenesis in the liver, and increased glucose uptake in muscle.[10]
Caption: Metformin's AMPK-dependent signaling pathway.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of metformin hydrochloride can be visualized as a series of sequential steps, from the initial reaction to the final pure product.
Caption: General experimental workflow for metformin HCl synthesis.
Conclusion
1,1-Dimethylbiguanide hydrochloride remains a critical tool in the management of type 2 diabetes, a testament to its efficacy and safety profile. Its discovery, rooted in ethnobotanical observations, and its straightforward, high-yielding chemical synthesis have made it one of the most prescribed medications worldwide. Understanding the nuances of its synthesis and the intricacies of its molecular mechanisms of action is paramount for the continued development of novel therapeutics for metabolic disorders. This guide provides a foundational resource for professionals engaged in this important area of research.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 3. Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN104829495A - A method for preparing metformin hydrochloride with high purity and high yield by two-component solvent - Google Patents [patents.google.com]
- 6. biomedres.us [biomedres.us]
- 7. 1,1-Dimethylbiguanide 97 1115-70-4 [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. Metformin Mechanism of Action: A Clear Practical Guide [canadianinsulin.com]
- 11. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Metformin in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics (PK) and bioavailability of metformin, a first-line agent for type 2 diabetes, across key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of metformin in these systems is crucial for the translation of nonclinical findings to human clinical trials. This document summarizes quantitative data, details common experimental protocols, and illustrates the critical molecular pathways governing metformin's disposition.
Pharmacokinetic Profiles in Preclinical Species
Metformin exhibits species-specific differences in its pharmacokinetic profile. Its disposition is characterized by incomplete oral absorption, minimal metabolism, and primary elimination via renal excretion. The following sections and tables summarize key pharmacokinetic parameters observed in rat, mouse, and canine models.
Rat Models
In rats, the oral bioavailability of metformin is relatively low, largely due to significant gastrointestinal and hepatic first-pass effects.[1][2] After oral administration, a considerable portion of the dose is subject to metabolism or clearance within the gut wall and liver before reaching systemic circulation.[1] Studies show that metformin's pharmacokinetics are dose-proportional within a range of 50 to 200 mg/kg.[1][2]
Table 1: Pharmacokinetic Parameters of Metformin in Rats
| Dose (mg/kg) | Route | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) | t½ (h) | F (%) | Reference |
| 50 | IV | 19.8 | - | - | 2.1 | - | [3] |
| 100 | PO | 17.7 | 4.6 | 2.0 | 2.5 | 29.9 | [1][2] |
| 200 | IV | 87.2 | - | - | 2.5 | - | [3] |
AUC: Area Under the Curve; Cmax: Maximum Concentration; Tmax: Time to Cmax; t½: Half-life; F: Bioavailability; IV: Intravenous; PO: Oral.
Mouse Models
Mouse models are frequently used to study metformin's effects on metabolism and aging. Similar to rats, metformin distributes extensively into tissues like the liver and kidney, achieving concentrations several-fold higher than in plasma.[4] Its penetration into the brain is low, with concentrations around 20% of plasma levels.[4] Some studies have noted gender differences in the steady-state biodistribution of the drug.[4]
Table 2: Pharmacokinetic and Biodistribution Data of Metformin in Mice
| Dose | Route | Parameter | Value | Reference |
| 50 mg/kg | PO | Plasma Cmax | ~7.5 µg/mL | [5][6] |
| 50 mg/kg | PO | Plasma Tmax | ~0.5 h | [5][6] |
| 50 mg/kg | IV | Plasma t½ | ~0.5 h | [5] |
| 4 mg/mL in water | Oral (ad libitum) | Steady-State Plasma Conc. | 2.8-2.9 µg/mL | [4][7] |
| 4 mg/mL in water | Oral (ad libitum) | Liver-to-Plasma Ratio | ~3 | [4][7] |
| 4 mg/mL in water | Oral (ad libitum) | Kidney-to-Plasma Ratio | ~6 | [4][7] |
Canine Models
The pharmacokinetic profile of metformin in dogs shares similarities with that reported in humans, particularly in its general disposition pattern.[8][9] However, studies in dogs reveal high inter-individual variability in serum concentrations.[8][10] The drug exhibits a long half-life and a large volume of distribution, suggesting prolonged redistribution from peripheral tissues.[9]
Table 3: Pharmacokinetic Parameters of Metformin in Dogs
| Dose (mg/kg) | Route | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) | t½ (h) | F (%) | Reference |
| ~24.8 | IV | - | - | - | 20.4 ± 4.1 | - | [8] |
| ~19.1 | PO | - | 0.84 ± 0.31 | 2.5 ± 0.4 | - | 31 ± 6 | [8][9] |
Role of Membrane Transporters in Metformin Disposition
Metformin is a hydrophilic cation, and its movement across cellular membranes is highly dependent on carrier-mediated transport. Organic Cation Transporters (OCTs) and Multidrug and Toxin Extrusion (MATE) proteins are the primary determinants of its pharmacokinetics.[11][12][13]
-
Absorption (Intestine): Intestinal uptake of metformin is thought to be mediated by OCT3 and the Plasma Membrane Monoamine Transporter (PMAT) located on the luminal side of enterocytes.[14] OCT1 also plays a role in intestinal uptake.[15]
-
Hepatic Uptake (Liver): The liver is a primary site of metformin's action. OCT1 and OCT3 are responsible for transporting metformin from the blood into hepatocytes.[16][17] This uptake is critical for its therapeutic effect of reducing hepatic glucose production.
-
Renal Excretion (Kidney): Elimination is a two-step process in the renal tubules. First, OCT2 transports metformin from the blood into the tubular epithelial cells.[14] Subsequently, MATE1 and MATE2-K mediate its efflux from these cells into the urine for excretion.[18][19][20]
The coordinated action of these transporters is fundamental to metformin's overall disposition.
Experimental Protocols
Standardized protocols are essential for generating reliable and comparable preclinical pharmacokinetic data.
In Vivo Pharmacokinetic Study Protocol
A typical crossover study design is employed to determine key PK parameters, including bioavailability.
-
Animal Models: Healthy adult animals (e.g., Sprague-Dawley rats, C57BL/6 mice, or mixed-breed dogs) are used. Animals are fasted overnight with free access to water before dosing.[21]
-
Dosing:
-
Intravenous (IV): Metformin is administered as a single bolus via a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).
-
Oral (PO): Metformin is administered via oral gavage for rodents or as a tablet/capsule for dogs.
-
-
Study Design: A crossover design is common, where each animal receives both IV and PO doses, separated by a washout period of at least one week to ensure complete drug elimination.[8]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.[8][22]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[21]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters like AUC, Cmax, Tmax, t½, and clearance. Bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Bioanalytical Method: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying metformin in biological matrices due to its high sensitivity and selectivity.[21][23]
-
Sample Preparation: A simple protein precipitation step is typically sufficient.
-
Thaw plasma samples and vortex.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., Metformin-d6).[24]
-
Add a precipitating agent like acetonitrile (e.g., 150-300 µL), vortex thoroughly, and centrifuge at high speed (e.g., >16,000 x g) to pellet proteins.[21][24]
-
Transfer the supernatant for injection into the LC-MS/MS system.[24]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity. Specific precursor-to-product ion transitions for metformin and its internal standard are monitored.
-
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The peak area ratio of metformin to the internal standard is used to determine the concentration in unknown samples.
Conclusion
The pharmacokinetics of metformin in preclinical models are governed by species-specific differences in absorption, distribution, and transporter-mediated renal excretion. Rats exhibit low oral bioavailability due to extensive first-pass effects, while dogs show a disposition pattern more analogous to humans but with high variability. Across all species, the OCT and MATE families of transporters are indispensable for metformin's disposition and are key determinants of its tissue exposure and elimination. The standardized experimental and bioanalytical protocols outlined here are fundamental to acquiring high-quality data that can reliably inform the clinical development of metformin and next-generation biguanides.
References
- 1. Dose-independent pharmacokinetics of metformin in rats: Hepatic and gastrointestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.dongguk.edu [pure.dongguk.edu]
- 3. mdpi.com [mdpi.com]
- 4. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically based metformin pharmacokinetics model of mice and scale-up to humans for the estimation of concentrations in various tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically based metformin pharmacokinetics model of mice and scale-up to humans for the estimation of concentrations in various tissues | PLOS One [journals.plos.org]
- 7. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
- 8. Pharmacokinetics and oral bioavailability of metformin hydrochloride in healthy mixed-breed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. Influences of Organic Cation Transporter Polymorphisms on the Population Pharmacokinetics of Metformin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multidrug and toxin extrusion proteins (MATE/SLC47); role in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of organic cation transporter 1 in hepatic and intestinal distribution of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proton Pump Inhibitors Inhibit Metformin Uptake by Organic Cation Transporters (OCTs) | PLOS One [journals.plos.org]
- 17. Role of human organic cation transporter-1 (OCT-1/SLC22A1) in modulating the response to metformin in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Importance of the multidrug and toxin extrusion MATE/SLC47A family to pharmacokinetics, pharmacodynamics/toxicodynamics and pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted disruption of the multidrug and toxin extrusion 1 (mate1) gene in mice reduces renal secretion of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Loss of multidrug and toxin extrusion 1 (MATE1) is associated with metformin-induced lactic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Pharmacokinetic-Pharmacodynamic Modeling of Metformin for the Treatment of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. farmaciajournal.com [farmaciajournal.com]
- 24. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of a First-Line Therapeutic: An In-depth Technical Guide to the Uptake and Distribution of 1,1-Dimethylbiguanide HCl (Metformin)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1,1-Dimethylbiguanide HCl, commonly known as metformin, is a cornerstone in the management of type 2 diabetes. Its therapeutic efficacy is fundamentally dependent on its entry into and distribution within target cells. As a hydrophilic cation, metformin's passage across biological membranes is not a simple act of diffusion but a highly regulated process mediated by a specific suite of solute carrier (SLC) transporters. Understanding this journey—from intestinal absorption and hepatic uptake to renal excretion and intracellular localization—is critical for optimizing its therapeutic use and developing novel pharmacological strategies. This guide provides a detailed overview of the transporters involved, quantitative kinetics of uptake, intracellular distribution patterns, and the key signaling pathways activated upon its intracellular accumulation.
Cellular Uptake: The Transporter-Mediated Gateway
Due to its positive charge at physiological pH and low lipophilicity, metformin relies on organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins to cross cellular membranes.[1][2] The tissue-specific expression of these transporters dictates the absorption, primary site of action, and elimination of the drug.[1]
-
Intestinal Absorption: The initial uptake from the gut lumen into enterocytes is primarily mediated by the Plasma Membrane Monoamine Transporter (PMAT, encoded by SLC29A4).[1] Organic Cation Transporter 3 (OCT3, SLC22A3) and OCT1 (SLC22A1) also contribute to intestinal absorption.[1]
-
Hepatic Uptake: The liver is the principal site of metformin's glucose-lowering action.[3] Metformin enters hepatocytes predominantly through OCT1 and, to a lesser extent, OCT3, which are expressed on the basolateral (sinusoidal) membrane of the hepatocytes.[1] The functional activity of OCT1 is essential for the therapeutic effects of metformin; mice lacking OCT1 show significantly reduced hepatic metformin concentration and an abolished glucose-lowering effect.[1][3]
-
Renal Excretion: Metformin is not metabolized and is excreted unchanged in the urine.[1] Its journey into renal epithelial cells from the bloodstream is facilitated by OCT2 (SLC22A2) on the basolateral membrane.[1] Subsequently, it is actively secreted into the urine by MATE1 (SLC47A1) and MATE2-K (SLC47A2) located on the apical membrane of renal proximal tubule cells.[1]
-
Skeletal Muscle and Other Tissues: MATE1 is also expressed in skeletal muscle and may contribute to metformin's distribution in this tissue.[1]
Data Presentation 1: Key Transporters for Metformin
The following table summarizes the primary transporters involved in the cellular uptake and distribution of metformin.
| Transporter | Gene Name | Primary Tissue(s) | Cellular Location | Primary Role |
| OCT1 | SLC22A1 | Liver, Intestine | Basolateral (Hepatocytes) | Hepatic uptake; key for therapeutic action.[1][3] |
| OCT2 | SLC22A2 | Kidney | Basolateral (Renal Tubules) | Renal uptake from blood for excretion.[1][4] |
| OCT3 | SLC22A3 | Liver, Intestine | Basolateral (Hepatocytes), Apical (Enterocytes) | Contributes to hepatic and intestinal uptake.[1] |
| PMAT | SLC29A4 | Intestine | Apical (Enterocytes) | Intestinal absorption from the gut lumen.[1] |
| MATE1 | SLC47A1 | Kidney, Liver, Skeletal Muscle | Apical (Renal Tubules, Bile Canaliculi) | Efflux into urine and bile.[1] |
| MATE2-K | SLC47A2 | Kidney | Apical (Renal Tubules) | Efflux into urine.[1] |
Quantitative Transport Kinetics
The affinity (Kₘ) and maximum transport velocity (Vₘₐₓ) of metformin for its transporters are key parameters that influence its pharmacokinetics. These values can vary depending on the experimental system used (e.g., cell type, expression level).
Data Presentation 2: Quantitative Transport Kinetics of Metformin
This table presents reported kinetic parameters for metformin uptake by its principal transporters. Note that Kₘ (Michaelis constant) represents the substrate concentration at half-maximal transport velocity.
| Transporter | Experimental System | Apparent Kₘ (mM) | Apparent Vₘₐₓ (pmol/mg protein/min) | Reference(s) |
| hOCT1 | CHO cells | 3.1 ± 0.3 | N/A | [5] |
| hOCT2 | CHO cells | 0.6 ± 0.1 | N/A | [5] |
| hOCT2 | HEK-293 cells | 0.735 ± 0.104 | 10,900 ± 717 | [4] |
| hPMAT | MDCK cells | 1.32 | N/A | N/A |
Intracellular Distribution and Accumulation
Once inside the cell, metformin does not distribute uniformly. As a cation, it accumulates in compartments with a negative membrane potential, most notably the mitochondrial matrix.[6] This mitochondrial accumulation is central to its mechanism of action.
-
Cytosolic vs. Mitochondrial Accumulation: Studies using subcellular fractionation have shown that while a significant portion of metformin resides in the cytosol, it is highly concentrated within the mitochondria.[7] In rat liver, the majority of metformin radioactivity (around 78%) is found in the cytosolic fraction, with about 9-10% in the mitochondrial/lysosomal fraction.[7] However, due to the small volume of mitochondria relative to the cytosol, this represents a substantial concentration of the drug within the organelle.
-
Concentration Gradient: Metformin uptake via transporters like OCT1 can lead to intracellular concentrations that are significantly higher than plasma concentrations.[6][8] In OCT1-expressing HEK293 cells incubated with 5 µM metformin, the intracellular concentration reached 268 µM, a more than 50-fold accumulation.[2][6][8]
Data Presentation 3: Intracellular and Subcellular Concentrations of Metformin
The table below summarizes findings on metformin concentrations in various cellular models and compartments.
| Cell Type / Model | External Metformin Conc. | Compartment | Measured Metformin Conc. | Reference(s) |
| HEK-293 (OCT1-expressing) | 5 µM | Whole Cell | 268 ± 11.0 µM | [2][6][8] |
| HEK-293 (Empty Vector) | 5 µM | Whole Cell | 26.4 ± 7.8 µM | [2][6][8] |
| Rat Liver (in vivo) | 50 mg/kg (oral) | Cytosol | ~78% of total cellular drug | [7] |
| Rat Liver (in vivo) | 50 mg/kg (oral) | Mitochondria/Lysosomes | ~9-10% of total cellular drug | [7] |
Experimental Protocols
Protocol: In Vitro Cellular Uptake Assay
This protocol describes a general method for quantifying the uptake of metformin into cultured cells expressing a specific transporter, such as OCT1.
-
Cell Culture:
-
Maintain human embryonic kidney (HEK-293) cells stably transfected with the transporter of interest (e.g., pcDNA5/FRT-OCT1) or an empty vector (EV) as a control.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 75 µg/mL hygromycin B).[2][6]
-
Grow cells at 37°C in a humidified atmosphere with 5% CO₂.[2][6]
-
Seed cells onto 24-well poly-D-lysine coated plates and grow to >90% confluency.
-
-
Uptake Experiment:
-
Prepare uptake buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4).[6]
-
Prepare a stock solution of radiolabeled [¹⁴C]metformin and dilute it in the uptake buffer to the desired final concentration (e.g., 5 µM).
-
Wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.
-
Initiate the uptake by adding the [¹⁴C]metformin-containing buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer to remove extracellular radioactivity.[6]
-
-
Quantification:
-
Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS).[2]
-
Incubate at room temperature for at least 2 hours to ensure complete lysis.
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
In a parallel set of wells, determine the total protein content per well using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data (expressed as pmol/mg protein/min).
-
Protocol: Subcellular Fractionation by Differential Centrifugation
This protocol provides a general workflow to separate major subcellular compartments to assess metformin distribution.
-
Homogenization:
-
Following in vivo treatment or in vitro incubation with metformin, harvest the tissue or cells.
-
Wash the sample with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet or minced tissue in an ice-cold fractionation buffer (e.g., 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 2 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).[9]
-
Allow the cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle until cell lysis is observed under a microscope.[9]
-
-
Differential Centrifugation:
-
Step 1 (Nuclear Fraction): Centrifuge the homogenate at low speed (e.g., 700-1000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.[10][11]
-
Step 2 (Mitochondrial Fraction): Carefully collect the supernatant from Step 1 and transfer it to a new tube. Centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet contains the mitochondria.[9]
-
Step 3 (Microsomal and Cytosolic Fractions): Transfer the supernatant from Step 2 to an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The pellet contains the microsomal fraction (membranes, ER), and the final supernatant is the cytosolic fraction.[11]
-
-
Analysis:
-
Each fraction can be lysed and analyzed for metformin content using appropriate methods, such as liquid chromatography-mass spectrometry (LC-MS) or, if radiolabeled metformin was used, scintillation counting.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for an in vitro metformin cellular uptake assay.
Signaling Pathway Diagrams
The intracellular accumulation of metformin, particularly within mitochondria, initiates a cascade of metabolic signaling events.
Caption: Core signaling pathway of intracellular metformin.
Metformin's inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1) occurs through both AMPK-dependent and AMPK-independent mechanisms. The AMPK-dependent pathway involves the Tuberous Sclerosis Complex (TSC), while AMPK-independent routes can involve the Rag GTPases.[12][13]
Caption: AMPK-dependent and -independent inhibition of mTORC1 by metformin.
References
- 1. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of genetic variation in the organic cation transporter 1 (OCT1) on metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Genetic Variation in the Organic Cation Transporter 2, OCT2, on the Renal Elimination of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four Cation-Selective Transporters Contribute to Apical Uptake and Accumulation of Metformin in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular distribution of metformin in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1-Transfected Human Embryonic Kidney 293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Subcellular Fractionation [labome.com]
- 12. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 13. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]
The Off-Target Maze: A Technical Guide to Metformin's Secondary Signaling and Unintended Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin, a cornerstone in the management of type 2 diabetes for decades, is increasingly recognized for its pleiotropic effects extending beyond glycemic control. While its primary mechanism is often attributed to the activation of AMP-activated protein kinase (AMPK) leading to reduced hepatic gluconeogenesis, a growing body of evidence reveals a complex network of off-target effects and secondary signaling pathways. This technical guide provides an in-depth exploration of these mechanisms, offering a valuable resource for researchers, scientists, and drug development professionals seeking to understand and leverage the multifaceted actions of this biguanide. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades influenced by metformin.
Core Off-Target Mechanisms and Secondary Signaling Pathways
Metformin's influence extends to several key cellular processes, often in an AMPK-independent manner. These include direct mitochondrial inhibition, modulation of the mTOR pathway through various inputs, engagement of lysosomal signaling, and significant alterations to the gut microbiome.
Mitochondrial Complex I Inhibition
The primary molecular target of metformin within the cell is Complex I of the mitochondrial respiratory chain. This inhibition is a key initiating event for many of its downstream effects.
Quantitative Data: Metformin's Inhibition of Mitochondrial Complex I
| Parameter | Value | Cell/System Type | Reference |
| IC50 | ~20 mM | Isolated Mitochondria | [1] |
| IC50 | 19 - 79 mM | Isolated Complex I / Submitochondrial particles | [2] |
| Effective Concentration (in situ) | Micromolar (µM) concentrations | Intact cells | [1] |
Experimental Protocol: Measurement of Mitochondrial Respiration
A common method to assess metformin's effect on mitochondrial function is through high-resolution respirometry, often using a Seahorse XF Analyzer.
-
Cell Seeding: Plate cells of interest (e.g., hepatocytes, muscle cells) in a Seahorse XF cell culture microplate at a predetermined density to achieve 70-80% confluency at the time of the assay.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
-
Compound Preparation: Prepare a stock solution of metformin in the assay medium. For a dose-response experiment, prepare a range of concentrations.
-
Cell Plate Preparation: On the day of the assay, replace the culture medium with the prepared assay medium and incubate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Seahorse XF Assay:
-
Load the sensor cartridge with the metformin solutions and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) into the appropriate injection ports.
-
Calibrate the instrument.
-
Run the "Cell Mito Stress Test" protocol. The instrument measures the oxygen consumption rate (OCR) in real-time, before and after the injection of metformin and the inhibitors.
-
-
Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity. The effect of metformin is determined by comparing these parameters in treated versus untreated cells.[3][4][5][6][7]
Regulation of the mTORC1 Signaling Pathway
Metformin inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. This inhibition occurs through both AMPK-dependent and AMPK-independent mechanisms.
a) AMPK-Dependent Inhibition of mTORC1
Activated AMPK phosphorylates and activates the Tuberous Sclerosis Complex (TSC) 1/2, which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. AMPK can also directly phosphorylate Raptor, a component of mTORC1, leading to its inhibition.[8]
b) AMPK-Independent Inhibition of mTORC1
-
REDD1-Mediated Inhibition: Metformin can induce the expression of the stress-response protein REDD1 (Regulated in Development and DNA Damage Response 1) in a p53-dependent manner.[9][10] REDD1, in turn, activates the TSC1/2 complex, leading to mTORC1 inhibition.[9]
-
Rag GTPase-Dependent Inhibition: Metformin can inhibit mTORC1 signaling independently of AMPK and TSC1/2 by a mechanism involving the Rag GTPases.[11] This pathway is crucial for sensing amino acid availability and activating mTORC1 at the lysosomal surface.
Quantitative Data: Metformin's Effect on mTORC1 Signaling
| Target | Effect | Cell Type | Metformin Concentration | Fold/Percentage Change | Reference |
| S6K1 Phosphorylation | Inhibition | Mouse Liver | 200-250 mg/kg | Strong suppression | [12] |
| S6 Ribosomal Protein Phosphorylation | Inhibition | LNCaP cells | 5 mmol/L | Strong decrease | [9] |
| REDD1 mRNA Expression | Induction | LNCaP cells | 5 mmol/L | Marked increase from 4 to 24 hours | [9] |
| REDD1 Protein Expression | Induction | LNCaP, MCF7, A549 cells | 5 mmol/L | Increased expression | [9][13] |
Experimental Protocol: Western Blot Analysis of mTORC1 Pathway Activation
Western blotting is a standard technique to quantify the phosphorylation status of key proteins in the mTORC1 pathway.
-
Cell Treatment and Lysis:
-
Treat cultured cells with metformin at the desired concentrations and for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-AMPKα (Thr172), AMPKα, p-S6K1 (Thr389), S6K1, p-S6, S6, REDD1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[14][15][16][17][18][19][20][21][22]
-
Lysosomal Signaling Pathway
Recent evidence has unveiled a novel mechanism of metformin action involving the lysosome. Metformin has been shown to bind to PEN2, a subunit of the γ-secretase complex on the lysosomal membrane. This interaction leads to the inhibition of the vacuolar H+-ATPase (v-ATPase), which in turn activates AMPK.
Experimental Workflow: Investigating Lysosomal Signaling
Studies in this area often involve a combination of techniques including:
-
Photoaffinity Labeling: To identify direct binding partners of metformin, a photoactive metformin probe can be synthesized and used in cell lysates. Upon UV irradiation, the probe covalently crosslinks to its binding partners, which can then be identified by mass spectrometry.
-
Co-immunoprecipitation: To study protein-protein interactions, such as between PEN2 and ATP6AP1 (a subunit of v-ATPase), cells are lysed and an antibody against one of the proteins is used to pull down the protein and its interacting partners. The presence of the other protein in the immunoprecipitate is then detected by western blotting.
-
v-ATPase Activity Assays: The activity of the v-ATPase can be measured by monitoring the acidification of lysosomes using pH-sensitive fluorescent dyes.
-
Gene Knockout/Knockdown: To confirm the role of specific proteins in the pathway, techniques like CRISPR-Cas9 or siRNA can be used to eliminate or reduce the expression of genes such as PEN2. The effect of metformin on AMPK activation is then assessed in these modified cells.
Alterations in the Gut Microbiome
Metformin significantly alters the composition and function of the gut microbiota, which is now considered a key contributor to its therapeutic effects.
Quantitative Data: Metformin's Impact on Gut Microbiota Composition
| Bacterial Genus/Species | Effect of Metformin | Study Population | Duration | Reference |
| Escherichia / Shigella | Increase | Healthy individuals, Type 2 Diabetes patients | 6 and 12 months | [12][23][24] |
| Intestinibacter bartlettii | Decrease | Type 2 Diabetes patients | 6 and 12 months | [12][23] |
| Akkermansia muciniphila | Increase | Type 2 Diabetes patients | 4 months | [24] |
| Bifidobacterium | Increase | Healthy individuals | 18 weeks | [14] |
| Roseburia | Decrease | Type 2 Diabetes patients | 12 months | [12] |
| Short-Chain Fatty Acids (SCFAs) (Butyrate, Acetate) | Increase | Type 2 Diabetes patients | 6 months | [12] |
Experimental Protocol: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
16S rRNA gene sequencing is a standard method for profiling the composition of the gut microbiota.
-
Fecal Sample Collection and DNA Extraction:
-
Collect fecal samples from subjects before and after metformin treatment.
-
Extract microbial DNA from the samples using a commercially available kit (e.g., PowerSoil DNA Isolation Kit).
-
-
PCR Amplification:
-
Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the PCR amplicons.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.
-
Assign a taxonomic classification to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
-
Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa between treatment groups.[25][26][27][28][29]
-
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
The off-target effects and secondary signaling pathways of metformin are extensive and complex, offering a rich field for further investigation and therapeutic exploitation. From its foundational role as a mitochondrial inhibitor to its nuanced regulation of mTORC1, its newly discovered interactions at the lysosome, and its profound impact on the gut microbiome, metformin's mechanisms of action are far from simple. This technical guide provides a framework for understanding these multifaceted effects, offering researchers and drug development professionals the necessary background, quantitative data, and experimental methodologies to explore the full potential of this remarkable drug. A deeper comprehension of these pathways will not only refine our understanding of metformin's current clinical applications but also pave the way for novel therapeutic strategies targeting a wide range of diseases.
References
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mTORC1 through ATF4-induced REDD1 and Sestrin2 expression by Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Activation by Metformin Suppresses Abnormal Extracellular Matrix Remodeling in Adipose Tissue and Ameliorates Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metformin Affects Gut Microbiome Composition and Function and Circulating Short-Chain Fatty Acids: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 19. Current status and frontier tracking of clinical trials on Metformin for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 16S rRNA Sequencing and Metagenomics Study of Gut Microbiota: Implications of BDB on Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences [frontiersin.org]
- 27. Metformin Alters Gut Microbiota of Healthy Mice: Implication for Its Potential Role in Gut Microbiota Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Gut Microbiota in T2DM Patients with Microvascular Complications: A 16S rRNA Sequencing Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Integrated 16S rRNA Sequencing, Metagenomics, and Metabolomics to Characterize Gut Microbial Composition, Function, and Fecal Metabolic Phenotype in Non-obese Type 2 Diabetic Goto-Kakizaki Rats [frontiersin.org]
An In-depth Technical Guide to the Solubility and Stability of 1,1-Dimethylbiguanide HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,1-Dimethylbiguanide hydrochloride (metformin HCl), a widely used medication for the management of type 2 diabetes. Understanding these fundamental physicochemical properties is critical for the development of robust and effective pharmaceutical formulations. This document details quantitative solubility in various solvents, stability under stress conditions, and the primary degradation pathways. Detailed experimental protocols and visual representations of workflows and chemical transformations are provided to support research and development activities.
Solubility of 1,1-Dimethylbiguanide HCl
This compound is a hydrophilic molecule, a characteristic that dictates its solubility profile. It is freely soluble in water, slightly soluble in ethanol, and practically insoluble in non-polar organic solvents such as acetone, ether, and chloroform.[1][2]
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents and binary solvent mixtures across a range of temperatures. The following tables summarize the available quantitative data, providing a valuable resource for formulation development.
Table 1: Solubility of this compound in Pure Solvents
| Solvent | Temperature (K) | Solubility (mole fraction, x₁) | Solubility ( g/100 g solvent) |
| Water | 283.15 | 0.07685 | 46.21 |
| 288.15 | 0.08153 | 49.52 | |
| 293.15 | 0.08642 | 53.01 | |
| 298.15 | 0.09153 | 56.71 | |
| 303.15 | 0.09687 | 60.65 | |
| 308.15 | 0.1024 | 64.84 | |
| 313.15 | 0.1082 | 69.31 | |
| 318.15 | 0.1143 | 74.08 | |
| 323.15 | 0.1206 | 79.18 | |
| Methanol | 283.15 | 0.01532 | 7.92 |
| 298.15 | 0.01987 | 10.53 | |
| 313.15 | 0.02534 | 13.73 | |
| 323.15 | 0.02965 | 16.35 | |
| Ethanol | 283.15 | 0.00312 | 2.37 |
| 298.15 | 0.00398 | 3.06 | |
| 313.15 | 0.00501 | 3.89 | |
| 323.15 | 0.00589 | 4.61 |
Data compiled from studies by Yu et al. (2022) and others.[3][4][5][6][7]
Table 2: Solubility of this compound in Water at Various pH Values
| Aqueous Medium | pH | Solubility (mg/mL) |
| 0.1 N HCl | ~1.2 | >100 |
| Phosphate Buffer | 4.5 | >100 |
| Water | 4.6 | 425.56 ± 13.44 |
| Phosphate Buffer | 6.8 | 348.27 ± 15.46 |
| Phosphate Buffer | 9.5 | >100 |
Data from Biowaiver Monograph for Metformin Hydrochloride.[8]
Stability of this compound
The stability of this compound is a critical factor in ensuring the safety and efficacy of its pharmaceutical formulations. It is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and exposure to heat and light.
Degradation Pathways
Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, have identified the primary degradation pathways and products of this compound.[1][9][10][11][12]
-
Acid Hydrolysis: The drug shows some degradation under acidic conditions.
-
Alkaline Hydrolysis: this compound is particularly labile in alkaline solutions, showing significant degradation.
-
Oxidative Degradation: It is susceptible to oxidation, leading to the formation of several degradation products.
-
Thermal Degradation: Exposure to high temperatures can induce degradation.
-
Photodegradation: The molecule can degrade upon exposure to light.
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 3N HCl | 90 min | Room Temp. | 12.79 |
| Alkaline Hydrolysis | 0.1N NaOH | 90 min | Room Temp. | 11.95 |
| Oxidative Degradation | Hydrogen Peroxide | 15 min | Room Temp. | 12.65 |
| Thermal Degradation | Dry Heat | 48 hrs | 70°C | 20.94 |
| Photolytic Degradation | UV Light | 6 hrs | Room Temp. | 14.36 |
Data from Narasimha Rao et al. (2013).[11]
Major Degradation Products
Several degradation products of this compound have been identified through stability-indicating analytical methods. The primary degradation products include:
-
Guanylurea
-
1-Methylbiguanide
-
1,3,5-Triazine-2,4,6-triamine (Melamine)
-
Dimethylamine
The formation of these products is dependent on the specific stress conditions applied.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of solubility and stability.
Solubility Determination by Gravimetric Method
The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound.[13][14][15][16]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Immediately filter the solution through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Solvent Evaporation and Weighing:
-
Accurately weigh a clean, dry evaporation dish.
-
Transfer a precise volume of the clear filtrate into the pre-weighed dish.
-
Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature that does not degrade the solute).
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it accurately.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
The solubility is calculated based on the mass of the residue (solute) and the volume of the filtrate taken.
-
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.[17][18][19]
Methodology:
-
Chromatographic System:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 232 nm).
-
-
Standard and Sample Preparation:
-
Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., water or mobile phase).
-
Prepare working standard solutions by diluting the stock solution.
-
For stability samples, dissolve or dilute the sample in the same solvent to a known concentration.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) at an elevated temperature.
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat in an oven.
-
Photolytic Degradation: Expose the drug solution or solid to UV light.
-
Neutralize the acidic and basic samples before injection.
-
-
Analysis:
-
Inject the standard solutions, the unstressed sample solution, and the stressed sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent drug.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and stability.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Forced Degradation Stability Study.
Chemical Structures and Degradation Pathway
The following diagram illustrates the chemical structure of this compound and its major degradation products.
Caption: Major Degradation Products of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. news-medical.net [news-medical.net]
- 3. Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Solubility Measurement and Data Correlation of Metformin Hydrochloride in Four Aqueous Binary Solvents and Three Pure Solvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fip.org [fip.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. database.ich.org [database.ich.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmajournal.net [pharmajournal.net]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. scribd.com [scribd.com]
- 16. Principle and Steps Involved in Gravimetric Analysis | Pharmaguideline [pharmaguideline.com]
- 17. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbpas.com [ijbpas.com]
- 19. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Historical perspective on the development of biguanides in research
An In-depth Technical Guide on the Historical Development of Biguanides in Research
Introduction
The biguanide class of drugs, with metformin as its leading contemporary example, represents a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] This technical guide provides a comprehensive historical perspective on the research and development of biguanides, tracing their origins from herbal medicine to their synthesis, clinical evaluation, and the elucidation of their complex molecular mechanisms. The journey of biguanides is a compelling narrative of rediscovery, scientific rigor, and evolving understanding of metabolic regulation, offering valuable insights for researchers, scientists, and drug development professionals.
Herbal Origins and the Discovery of Guanidine
The story of biguanides begins centuries ago with the traditional use of the plant Galega officinalis, commonly known as Goat's Rue or French lilac.[1][3][4] Since the medieval era, it was used in European folk medicine to treat various ailments, including the symptoms of what is now recognized as diabetes, such as polyuria.[5][6]
In the late 19th and early 20th centuries, scientific investigation into the plant's properties began. Chemical studies revealed that Galega officinalis was rich in guanidine and its derivatives, such as galegine.[7][8][9][10] A pivotal moment came in 1918 when Watanabe demonstrated that guanidine itself could lower blood glucose levels in animals.[6][8] This discovery spurred the chemical synthesis of related, less toxic compounds, setting the stage for the development of the biguanide drug class.[4]
Early Synthesis and Initial Investigations
Inspired by the glucose-lowering properties of guanidine, chemists began synthesizing derivatives. The term "biguanide" itself refers to a structure of two linked guanidine molecules.[11]
-
Synthalins: In the 1920s, less toxic guanidine derivatives, Synthalin A and Synthalin B, were synthesized and used for diabetes treatment. However, their use was curtailed due to significant toxicity and the concurrent discovery and increasing availability of insulin.[4]
-
Metformin Synthesis: Metformin (N,N-dimethylbiguanide) was first described in the scientific literature in 1922 by Emil Werner and James Bell in Dublin as a product in the synthesis of N,N-dimethylguanidine.[3][6]
-
First Evidence of Hypoglycemic Activity: In 1929, the German researchers Slotta and Tschesche discovered metformin's sugar-lowering action in rabbits, noting it was the most potent biguanide analog they studied.[3][5] Despite this finding, the potency was considered insufficient for clinical development at the time, and the research was not pursued further.[6]
The focus on insulin therapy overshadowed these early discoveries, and biguanides were largely forgotten for nearly two decades.[1]
Rediscovery and Clinical Introduction: The Divergent Paths of Phenformin and Metformin
Interest in biguanides was rekindled in the 1940s during the search for antimalarial agents.[1][2] The antimalarial drug proguanil, a guanidine derivative, was noted to have glucose-lowering effects in animal studies.[1] This observation led to a re-evaluation of biguanides for diabetes.
The French physician Jean Sterne was instrumental in this revival.[1][2][3] In 1957, he published the first report on the clinical use of metformin for the treatment of diabetes.[1][2][5] Around the same time, other biguanides, phenformin and buformin, were also introduced.[4][6]
The Rise and Fall of Phenformin and Buformin
Phenformin, in particular, gained popularity worldwide, especially in the USA, as it was perceived to have greater glucose-lowering efficacy than metformin.[1][6] However, its use was associated with a significant and often fatal side effect: lactic acidosis.[4][12] The incidence of lactic acidosis with phenformin was estimated at 40–64 cases per 100,000 patient-years.[13] Due to this high risk, phenformin and buformin were withdrawn from the market in the United States and most other countries in the late 1970s.[4][6][14]
The Survival and Ascendancy of Metformin
Metformin's reputation was tarnished by its association with the other biguanides.[1][2] However, accumulating clinical experience suggested a more favorable safety profile.[1] Key pharmacokinetic differences were identified that distinguished metformin from phenformin, contributing to its lower risk of lactic acidosis.[1] The landmark United Kingdom Prospective Diabetes Study (UKPDS), which reported its findings in 1998, was a critical turning point.[2][14] The study demonstrated that metformin treatment in overweight patients with type 2 diabetes not only improved glycemic control but also led to long-term cardiovascular benefits, providing a strong rationale for its use as a first-line therapy.[2] Following intensive review, metformin was approved for use in the USA in 1995 and has since become the most widely prescribed oral antidiabetic agent globally.[1][2][14][15]
Quantitative Data: A Comparative Overview of Biguanides
The distinct clinical profiles of metformin and phenformin are rooted in their different pharmacokinetic and pharmacodynamic properties.
Table 1: Comparative Pharmacokinetics of Metformin and Phenformin
| Parameter | Metformin | Phenformin | Reference(s) |
| Oral Bioavailability | 50-60% (fasting) | ~50% | [3] |
| Plasma Protein Binding | Negligible | Significant | [3],[1] |
| Metabolism | Not metabolized by the liver | Partially metabolized by the liver (CYP2D6) | [3],[5] |
| Primary Excretion | Unchanged in urine via kidneys | ~66% unchanged, ~33% as metabolites in urine | [3],[5] |
| Elimination Half-life | ~6.2 hours (plasma) | ~3.2 hours (excretion) | [3],[5] |
| Peak Plasma Conc. (Cmax) | 1-3 hours (immediate release) | Not specified | [3] |
| Volume of Distribution | Very high (300-1000 L) | Not specified | [3] |
Table 2: Comparative Clinical and Safety Data
| Parameter | Metformin | Phenformin | Reference(s) |
| Primary Therapeutic Use | First-line for Type 2 Diabetes | Withdrawn from market | [3],[4] |
| Risk of Lactic Acidosis | Very rare | High, led to withdrawal | [12],[13] |
| Effect on Body Weight | Neutral or slight reduction | Neutral or slight reduction | [1] |
| Risk of Hypoglycemia | Low | Low | [5] |
| Plasma Lactate Levels (6-month study) | 1.30 ± 0.05 mmol/l | 1.64 ± 0.05 mmol/l (p < 0.001 vs metformin) | [16] |
| Plasma Lactate/Pyruvate Ratio (6-month study) | 16.92 ± 0.59 | 22.65 ± 0.87 (p < 0.001 vs metformin) | [16] |
Key Experimental Protocols and Methodologies
The understanding of biguanides has been built upon a foundation of key experiments, from their initial synthesis to the elucidation of their molecular action.
Synthesis of Metformin Hydrochloride
The synthesis of metformin and other biguanides is a single-step chemical reaction.[12] A common laboratory and industrial method involves the reaction of dimethylamine hydrochloride and dicyandiamide (2-cyanoguanidine).[5][17]
-
Reactants: Dimethylamine hydrochloride and dicyandiamide.
-
Reaction Conditions: The mixture is refluxed. Various solvents can be used, including water, toluene, or xylene, with reaction times ranging from 2 to 48 hours.[17]
-
Purification: The resulting metformin hydrochloride product is purified through recrystallization from a suitable solvent, such as ethanol. Further purification can be achieved using solvent extraction.[17]
-
Analysis: The purity of the final product is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.[17]
Elucidation of the Mechanism of Action: AMPK Activation Assay
A pivotal discovery in biguanide research was the finding that metformin activates AMP-activated protein kinase (AMPK).[3][18] Experiments to demonstrate this often use primary hepatocytes or cultured cell lines.
-
Cell Culture: Primary rat hepatocytes are isolated or cell lines (e.g., HepG2) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of metformin or another AMPK activator like AICAR (as a positive control) for a specified time.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Western Blot Analysis: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
A primary antibody recognizes the phosphorylated (active) form of AMPK at a specific residue (e.g., Threonine 172).
-
Another primary antibody recognizes the phosphorylated form of a downstream AMPK substrate, such as Acetyl-CoA Carboxylase (ACC) at Serine 79, to confirm pathway activation.[19]
-
Antibodies for total AMPK and total ACC are used as loading controls to ensure equal protein amounts were analyzed.
-
-
Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and the signal is detected via chemiluminescence, allowing for quantification of protein phosphorylation levels.[18][19]
Molecular Mechanisms of Action: Signaling Pathways and Logical Relationships
The molecular mechanism of biguanides is not fully understood but is known to be multifaceted.[3] Key proposed mechanisms include the inhibition of the mitochondrial respiratory chain and the activation of AMPK.[3][5]
Diagram 1: Historical Development of Biguanides
Caption: A timeline of key milestones in the development of biguanides.
Diagram 2: Biguanide Action on Mitochondrial Complex I
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. Metformin: historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. Biguanide - Wikipedia [en.wikipedia.org]
- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 11. news-medical.net [news-medical.net]
- 12. A review of phenformin, metformin, and imeglimin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Frontiers | A Bibliometrics Analysis of Metformin Development From 1980 to 2019 [frontiersin.org]
- 15. History of Metformin: Origins, Development, and Uses Today - GoodRx [goodrx.com]
- 16. The hyperlactatemic effect of biguanides: a comparison between phenformin and metformin during a 6-month treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Methodological & Application
Protocol for the Preparation and Use of Metformin HCl in In Vitro Cell Culture Experiments
Introduction
Metformin hydrochloride (Metformin HCl) is a widely used biguanide drug for the management of type 2 diabetes. In the realm of biomedical research, it serves as a crucial tool for investigating cellular metabolism, signaling pathways, and as a potential therapeutic agent in various diseases, including cancer. Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This activation leads to a cascade of downstream effects, including the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is pivotal in regulating cell growth, proliferation, and survival.[1][2][3]
This document provides a comprehensive protocol for the dissolution, preparation of stock and working solutions, and application of Metformin HCl for in vitro cell culture experiments, ensuring reproducibility and accuracy in research findings.
Physicochemical Properties and Solubility
Metformin HCl is a white crystalline solid.[3] Its solubility in various solvents is a critical factor for preparing solutions for cell culture. Water is the recommended solvent for preparing Metformin HCl stock solutions for cell culture applications to avoid potential cytotoxicity associated with organic solvents like DMSO.[3]
Table 1: Solubility and Physicochemical Properties of Metformin HCl
| Property | Value | References |
| Molecular Formula | C₄H₁₁N₅ · HCl | [4] |
| Molecular Weight | 165.62 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| pKa | 12.4 | [3] |
| Solubility in Water | Freely soluble (>100 mg/mL) | [3] |
| Solubility in PBS (pH 7.2) | Approximately 1 mg/mL | [4] |
| Solubility in Ethanol | Slightly soluble | [3] |
| Solubility in DMSO | Soluble (e.g., 50 mM) | [5] |
Experimental Protocols
Materials
-
Metformin hydrochloride powder (≥98% purity)
-
Sterile, nuclease-free water (cell culture grade)
-
Sterile phosphate-buffered saline (PBS, 1X, pH 7.4)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
-
Cell culture plates (e.g., 6-well, 24-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Preparation of Metformin HCl Stock Solution (1 M)
-
Weighing: Accurately weigh 1.656 g of Metformin HCl powder.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile, nuclease-free water to achieve a final concentration of 1 M.
-
Vortexing: Vortex the solution thoroughly until the Metformin HCl is completely dissolved. Gentle warming at 37°C can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles.
Table 2: Storage and Stability of Metformin HCl Solutions
| Solution Type | Storage Temperature | Stability | References |
| Solid Powder | -20°C | At least 2 years | [4] |
| Aqueous Stock Solution | -20°C | Up to 2 months | [5] |
| Aqueous Solution (Short-term) | 2-8°C | Not recommended for more than one day | [4] |
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in complete cell culture medium.
-
Thaw: Thaw an aliquot of the 1 M Metformin HCl stock solution at room temperature.
-
Dilution: Prepare the desired working concentrations by serially diluting the stock solution in complete cell culture medium. For example, to prepare a 10 mM working solution, add 10 µL of the 1 M stock solution to 990 µL of complete cell culture medium.
-
Vortex: Gently vortex the working solutions to ensure homogeneity.
Cell Treatment Protocol (Example using a 6-well plate)
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).
-
Incubation: Incubate the cells overnight at 37°C and 5% CO₂ to allow for attachment.
-
Treatment: The next day, remove the existing medium and replace it with fresh complete cell culture medium containing the desired concentrations of Metformin HCl. Include a vehicle control (medium without Metformin HCl).
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells can be harvested for downstream analyses such as western blotting, RT-qPCR, or cell viability assays.
Table 3: Recommended Working Concentrations of Metformin HCl for In Vitro Experiments
| Application | Cell Type | Concentration Range | References |
| Metabolic Studies | Hepatocytes | 50 µM - 2 mM | [6] |
| Cancer Cell Proliferation | Various Cancer Cell Lines | 1 mM - 50 mM | |
| AMPK Activation | Muscle cells, Hepatocytes | 500 µM - 2 mM | [6] |
| Clinically Relevant Plasma Levels | N/A | <30 µmol/L |
Note: The optimal concentration of Metformin HCl can vary significantly between cell lines and experimental conditions. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and research question.
Metformin Signaling Pathway
Metformin primarily exerts its effects through the activation of the LKB1/AMPK signaling pathway. Upon entry into the cell, Metformin inhibits mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. This change is sensed by AMPK, which is then phosphorylated and activated by the upstream kinase, Liver Kinase B1 (LKB1). Activated AMPK, in turn, phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2), which then inhibits the small GTPase Rheb. Inhibition of Rheb prevents the activation of the mTOR complex 1 (mTORC1), a central regulator of protein synthesis and cell growth. The downstream effectors of mTORC1, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), are subsequently inhibited, leading to a decrease in protein translation and cell proliferation.[1][2][7][8]
Caption: Metformin activates the LKB1/AMPK pathway, leading to mTORC1 inhibition.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Concentration exceeds solubility limit. | Prepare a fresh stock solution at a lower concentration. Ensure the Metformin HCl is fully dissolved before filter sterilization. |
| Precipitation in cell culture medium | Interaction with media components; high concentration. | Prepare working solutions fresh and add to the medium just before use. Reduce the final concentration of Metformin HCl. Ensure the pH of the medium is stable. |
| Cell death in control and treated wells | Solvent toxicity (if using DMSO); contamination. | Use water as the solvent for the stock solution. Ensure aseptic techniques are followed to prevent contamination. |
| High variability between replicates | Inaccurate pipetting; uneven cell seeding. | Use calibrated pipettes and ensure proper mixing of solutions. Ensure a single-cell suspension before seeding. |
| No observable effect | Concentration is too low; incubation time is too short; cell line is resistant. | Perform a dose-response and time-course experiment to determine optimal conditions. Increase the concentration range. |
| Media color change to yellow (acidification) | Increased lactate production by cells due to metabolic shift. | This is an expected metabolic effect of Metformin.[9] Monitor the pH and consider changing the medium more frequently for long-term experiments. |
References
- 1. researchgate.net [researchgate.net]
- 2. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Metformin hydrochloride CAS#: 1115-70-4 [m.chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The LKB1/AMPK signaling pathway has tumor suppressor activity in acute myeloid leukemia through the repression of mTOR-dependent oncogenic mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimal Concentration of 1,1-Dimethylbiguanide HCl for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylbiguanide hydrochloride (Metformin HCl) is a widely used biguanide drug for the treatment of type 2 diabetes. A growing body of preclinical evidence suggests that metformin also possesses potent anti-cancer properties.[1] These anti-neoplastic effects are attributed to its ability to modulate cellular metabolism and key signaling pathways involved in cancer cell growth, proliferation, and survival.[1][2] The primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] AMPK activation leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in protein synthesis and cell proliferation.[1][3][4] Metformin has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer.[5][6][7][8]
These application notes provide a comprehensive guide for determining the optimal concentration of Metformin HCl for in vitro cancer cell line studies. This document summarizes effective concentrations from the literature, details key experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Effective Concentrations of Metformin HCl
The optimal concentration of Metformin HCl can vary significantly depending on the cancer cell line and the specific biological endpoint being investigated. The following table summarizes a range of effective concentrations reported in the literature for various cancer types. It is crucial to perform a dose-response study for each new cell line to determine the optimal concentration for your specific experimental conditions.
| Cancer Type | Cell Line(s) | Effective Concentration Range (mM) | Observed Effects |
| Breast Cancer | MCF-7, MDA-MB-231, 4T1, BT549, T-47-D | 1 - 50 mM | Decreased cell viability, inhibition of colony formation, cell cycle arrest, induction of apoptosis, inhibition of migration and invasion.[5][9][10][11] |
| Prostate Cancer | LNCaP, PC3, DU145 | 0.625 - 20 mM | Inhibition of proliferation, colony formation, migration, and invasion; induction of apoptosis; cell cycle arrest.[6][12][13] |
| Lung Cancer | A549, LL/2, Calu-1, H460, H1299, SK-MES1 | 0.5 - 20 mM | Reduced proliferation, induction of apoptosis, cell cycle arrest, inhibition of glycolysis.[7][14][15][16] |
| Colon Cancer | HCT116, SW480, HT29 | 2.5 - 50 mM | Inhibition of cell growth, induction of apoptosis and autophagy.[8][17][18] |
| Ovarian Cancer | SKOV3 | 2.5 - 10 mM | Inhibition of proliferation, migration, and invasion; induction of apoptosis and autophagy.[19] |
| Renal Cancer | ACHN | 5 - 20 mM | Inhibition of proliferation, cell cycle arrest.[20] |
| Osteosarcoma | 143B, U2OS | > 20 mM | Inhibition of proliferation, colony formation, and induction of cell cycle arrest.[21] |
| Various Cancers | HeLa, AMJ3, HCAM, A172 | 0.005 - 0.130 mM | Cytotoxic effects.[22] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
1,1-Dimethylbiguanide HCl (Metformin HCl)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.[23]
-
Prepare serial dilutions of Metformin HCl in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of Metformin HCl. Include a vehicle control (medium without metformin).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Aspirate the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490-492 nm using a microplate reader.[19][23]
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Metformin HCl)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.[23]
-
Treat the cells with various concentrations of Metformin HCl for the desired duration.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend 1 x 105 cells in 1X Binding Buffer provided in the kit.[23]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[23]
-
Analyze the cells by flow cytometry within one hour of staining.[24]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Metformin HCl)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 5 x 105 cells per well in 6-well plates and allow them to adhere overnight.[25]
-
Treat the cells with different concentrations of Metformin HCl for the desired time points (e.g., 24, 48, 72 hours).[25]
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at 4°C.[25]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[21]
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Signaling Pathways
The primary anti-cancer mechanism of Metformin HCl involves the activation of the LKB1/AMPK pathway and subsequent inhibition of the mTOR signaling cascade.
Caption: Metformin's mechanism of action in cancer cells.
Experimental Workflow
The following diagram outlines a general workflow for determining the optimal concentration of Metformin HCl and evaluating its effects on cancer cell lines.
Caption: Workflow for evaluating Metformin HCl effects.
References
- 1. Action Mechanism of Metformin and Its Application in Hematological Malignancy Treatments: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of metformin inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Metformin inhibits prostate cancer cell proliferation, migration, and tumor growth through upregulation of PEDF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin in Lung Cancer: Review of in Vitro and in Vivo Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NobleResearch [nobleresearch.org]
- 9. Metformin Inhibits Tumorigenesis and Tumor Growth of Breast Cancer Cells by Upregulating miR-200c but Downregulating AKT2 Expression [jcancer.org]
- 10. Effects of metformin on breast cancer cell proliferation, the AMPK pathway and the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metformin: A therapeutic opportunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic review of antitumour efficacy and mechanism of metformin activity in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Metformin inhibits growth of lung adenocarcinoma cells by inducing apoptosis via the mitochondria-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 17. Colorectal cancer: How Metformin could help slow cancer cell growth [medicalnewstoday.com]
- 18. Metformin Induces Apoptosis and Alters Cellular Responses to Oxidative Stress in Ht29 Colon Cancer Cells: Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Metformin Induces Growth Inhibition and Cell Cycle Arrest by Upregulating MicroRNA34a in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metformin induces cell cycle arrest, apoptosis and autophagy through ROS/JNK signaling pathway in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
Application Notes & Protocols: Metformin Administration in Mouse Models of Metabolic Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metformin is a first-line therapeutic agent for type 2 diabetes that enhances insulin sensitivity and reduces hepatic glucose production.[1][2][3][4][5] In preclinical research, mouse models of metabolic disease are indispensable tools for studying its mechanisms and potential new applications.[3] The efficacy and reproducibility of such studies are critically dependent on standardized administration and evaluation protocols. These notes provide detailed protocols for metformin administration via common routes and for assessing its effects on glucose homeostasis in mice.
Metformin Administration Protocols
The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and logistical considerations. Oral gavage provides precise dosage but can induce stress, while administration in drinking water or diet is less stressful but offers less control over the exact dose consumed by each animal.[6][7]
Summary of Common Administration Protocols
The following table summarizes common dosages and administration routes for metformin in various mouse models of metabolic disease.
| Mouse Model | Administration Route | Dosage | Treatment Duration | Key Application/Reference |
| C57BL/6J (High-Fat Diet) | Oral Gavage | 150 - 400 mg/kg, daily | 1 - 6 weeks | Glucose Homeostasis[4][8][9] |
| C57BL/6J (High-Fat Diet) | Oral Gavage | 300 mg/kg, daily | 2 weeks | Choroidal Neovascularization[10] |
| C57BL/6J (High-Fat Diet) | Drinking Water | 250 mg/kg/day (approx.) | 12 weeks | Cancer/Tumor Growth[11] |
| C57BL/6J (High-Fat Diet) | Drinking Water | 3 g/L (~600 mg/kg/day) | 7.5 - 10 weeks | Glucose Homeostasis[12] |
| C57BL/6J | Diet Admixture | 0.1% w/w | 30 weeks | Healthspan/Lifespan[2] |
| db/db (Diabetic Obese) | Oral Gavage | 125 - 500 mg/kg, twice daily | 3 days | Diarrhea Model[13] |
| db/db (Diabetic Obese) | Drinking Water | 1 mg/mL | 30 days | Intestinal Water Absorption[14] |
| BALB/c (High-Fat/High-Sucrose) | Oral Gavage | 250 mg/kg, daily | 10 weeks | Obesity & Diabetes[15] |
Detailed Protocol: Oral Gavage
This method ensures precise, individual dosing.
Materials:
-
Metformin hydrochloride (e.g., Sigma-Aldrich)
-
Vehicle (e.g., sterile water, PBS, or 0.9% saline)
-
Animal scale
-
Flexible plastic or stainless steel feeding needles (gavage needles)
-
1 mL syringes
Procedure:
-
Preparation: Dissolve metformin in the chosen vehicle to the desired concentration. For a 200 mg/kg dose in a 25g mouse, a common dosing volume is 100-200 µL. Prepare a stock solution accordingly (e.g., 25 mg/mL to deliver 200 µL).
-
Animal Handling: Weigh the mouse to calculate the exact volume to be administered.
-
Administration:
Detailed Protocol: Administration in Drinking Water
This method is less stressful and suitable for long-term studies.
Materials:
-
Metformin hydrochloride
-
Water bottles
-
Animal scale
Procedure:
-
Preparation: Calculate the required concentration based on average daily water consumption. Mice typically drink 4-7 mL per day. For a target dose of ~300 mg/kg/day in a 25g mouse, the concentration would be approximately 2 mg/mL.[17]
-
Administration: Dissolve the calculated amount of metformin in the drinking water. Protect the solution from light, as metformin can be light-sensitive.
-
Monitoring:
-
Measure water intake daily or several times a week to monitor the actual dose consumed.[12]
-
Replace the metformin solution every 2-3 days to ensure stability.
-
Provide a control group with standard drinking water.
-
Experimental Workflow & Efficacy Assessment
To evaluate the metabolic effects of metformin, Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are standard procedures.
Caption: Workflow for assessing metformin's metabolic effects in mice.
Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of an animal to clear a glucose load from the blood.
Materials:
-
Glucometer and test strips
-
D-glucose solution (e.g., 20% in sterile water or saline)
-
Animal scale
-
Timer
Procedure:
-
Fasting: Fast mice for 6 hours.[18][19] Some protocols use an overnight fast (10-16 hours), but shorter fasts can reduce stress.[18][19][20][21] Ensure access to water.
-
Baseline Glucose (t=0): Obtain a baseline blood glucose reading from a small tail snip.
-
Metformin Administration (optional, for acute studies): If testing the acute effects of metformin, administer it via oral gavage 30-60 minutes before the glucose challenge.[9][19]
-
Glucose Challenge: Administer D-glucose via oral gavage at a dose of 1.5-2 g/kg body weight.[20][21]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[20][21][22]
-
Data Analysis: Plot blood glucose levels over time and calculate the Area Under the Curve (AUC) for quantitative comparison.
Protocol: Insulin Tolerance Test (ITT)
The ITT measures whole-body insulin sensitivity.
Materials:
-
Glucometer and test strips
-
Humulin R (or other regular insulin) diluted in sterile 0.9% saline
-
Animal scale
-
Timer
Procedure:
-
Baseline Glucose (t=0): Weigh the mouse and take a baseline blood glucose reading from the tail.
-
Insulin Challenge: Administer insulin via intraperitoneal (IP) injection. A typical dose for C57BL/6J mice is 0.75-1.2 U/kg.[23] For insulin-resistant models (e.g., HFD-fed), the dose may need to be increased to 2.0-2.5 U/kg.[24]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.[21][22][24]
-
Safety: Monitor mice closely for signs of severe hypoglycemia. If blood glucose drops critically low (<20 mg/dL) or the animal becomes catatonic, administer a rescue glucose injection.[24]
-
Data Analysis: Plot the percentage decrease from baseline glucose over time.
Mechanism of Action: AMPK Signaling Pathway
Metformin's primary mechanism involves the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][25][26] Activation of AMPK in tissues like the liver and skeletal muscle leads to beneficial metabolic effects.[1]
Caption: Metformin activates AMPK, leading to key metabolic changes.
The activation of AMPK by metformin suppresses hepatic glucose production, inhibits fatty acid synthesis, increases fatty acid oxidation, and enhances glucose uptake in peripheral tissues like skeletal muscle.[1][5] This cascade of events collectively contributes to its glucose-lowering effects.
References
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Metformin improves high-fat diet-induced insulin resistance in mice by downregulating the expression of long noncoding RNA NONMMUT031874.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering metformin action in obese mice: A critical re-evaluation of established protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Metformin-induced reductions in tumor growth involves modulation of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drc.bmj.com [drc.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Pretreatment with metformin protects mice from whole-body irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metformin Treatment Alters Memory Function in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. joe.bioscientifica.com [joe.bioscientifica.com]
- 22. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insulin Tolerance Test in Mouse [protocols.io]
- 24. Insulin Tolerance Test - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 25. Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
Western blot protocol for detecting phosphorylated AMPK after metformin treatment
Application Notes: Detecting AMPK Activation by Metformin via Western Blot
These application notes provide a comprehensive protocol for the detection and semi-quantitative analysis of AMP-activated protein kinase (AMPK) phosphorylation following metformin treatment in cell culture. This method is crucial for researchers in metabolic diseases, oncology, and cellular signaling to elucidate the molecular mechanisms of metformin's action.
AMPK, a key cellular energy sensor, is activated in response to an increase in the cellular AMP:ATP ratio, a condition induced by metformin's inhibition of mitochondrial respiratory chain complex I.[1][2] This activation involves the phosphorylation of the α-subunit of AMPK at threonine 172 (Thr172) by upstream kinases, most notably Liver Kinase B1 (LKB1).[2][3] Activated, phosphorylated AMPK (p-AMPK) then modulates various downstream pathways to restore energy homeostasis, making the detection of p-AMPK a primary indicator of metformin's cellular activity.[2][4][5]
Metformin-Induced AMPK Signaling Pathway
Metformin treatment inhibits complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio.[1][2] This change in the nucleotide ratio allosterically activates AMPK and facilitates its phosphorylation at Thr172 by LKB1.[2][3] Once activated, p-AMPK phosphorylates downstream targets, such as Acetyl-CoA Carboxylase (ACC), leading to the inhibition of anabolic pathways like fatty acid synthesis and the activation of catabolic pathways to generate ATP.[4][6]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for the Western blot protocol to detect p-AMPK after metformin treatment.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of metformin on AMPK phosphorylation in different cell lines. The data is presented as the fold change in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK, normalized to the untreated control.
| Cell Line | Metformin Concentration | Treatment Duration | Fold Change in p-AMPK/Total AMPK Ratio (Mean ± SEM) | Reference |
| Primary Rat Hepatocytes | 0.5 mmol/L | 3 hours | 1.5 ± 0.2 | [1] |
| Primary Rat Hepatocytes | 1 mmol/L | 3 hours | 2.1 ± 0.3 | [1] |
| Primary Rat Hepatocytes | 2 mmol/L | 3 hours | 2.8 ± 0.4 | [1] |
| Bovine Mammary Epithelial Cells | 3 mmol/L | 12 hours | ~2.5-fold increase | [6] |
| Lymphoma Cell Lines | 10 mmol/L | Not Specified | Significant Increase | [7] |
| Mouse Embryonic Fibroblasts | 2 mmol/L | 2 hours | ~2-fold increase | [8] |
Detailed Experimental Protocol
Materials and Reagents
-
Cell Lines: e.g., HepG2 (human liver carcinoma), C2C12 (mouse myoblast), or other relevant cell lines.
-
Cell Culture Media: e.g., Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Metformin: Prepare a stock solution in sterile water or DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or a similar buffer is recommended for phosphorylated proteins.[6][9] A common recipe includes 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer before use.[9][10][11]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: [12]
-
SDS-PAGE Gels: 10% polyacrylamide gels are suitable for AMPK (~62 kDa).[6][12]
-
PVDF or Nitrocellulose Membranes: [13]
-
Transfer Buffer: 25 mM Tris base, 190 mM glycine, 20% methanol.[14]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11] Avoid using milk as it contains phosphoproteins that can increase background.[9][11]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG. Recommended dilution: 1:5000.[12]
-
Enhanced Chemiluminescence (ECL) Substrate: [12]
Procedure
1. Cell Culture and Metformin Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare the desired concentrations of metformin in fresh culture medium. Include a vehicle-only control (e.g., water or DMSO).
-
Aspirate the old medium and replace it with the metformin-containing or control medium.
-
Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, or 24 hours).[12]
2. Protein Extraction
-
After treatment, place culture dishes on ice and wash the cells twice with ice-cold PBS.[12]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL for a 100 mm dish).[12]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[12]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12][16]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[12]
4. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, calculate the volume needed for 20-40 µg of total protein per sample.[2][12]
-
Mix the calculated protein volume with 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[12][16]
5. SDS-PAGE and Protein Transfer
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.[12]
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.[12] To activate the PVDF membrane, pre-soak it in methanol for 1-2 minutes, followed by equilibration in transfer buffer.[14]
6. Immunoblotting
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Add the ECL substrate to the membrane according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against total AMPKα and/or a loading control like β-actin or GAPDH.[12]
-
Perform densitometric analysis of the bands to quantify the relative levels of p-AMPK. Normalize the p-AMPK signal to the total AMPK signal for each sample.
References
- 1. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 6. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergence of IPMK and LKB1-AMPK Signaling Pathways on Metformin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stratech.co.uk [stratech.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. bosterbio.com [bosterbio.com]
- 15. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Note and Protocol for HPLC Quantification of Metformin in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of metformin in both plasma and tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols detailed below are designed to deliver accurate, precise, and reproducible results for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research.
Principle
This method is based on the separation of metformin from biological matrices using reversed-phase HPLC. The protocol involves an initial sample preparation step to extract metformin and remove interfering substances, followed by chromatographic separation on a C18 column and quantification using a UV detector. An internal standard is utilized to ensure the accuracy and precision of the method.
Materials and Reagents
-
Metformin Hydrochloride (Reference Standard)
-
Internal Standard (IS) (e.g., Phenformin, Buformin, or Glipizide)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)
-
Ortho-phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade, purified)
-
Drug-free plasma and tissue for calibration and quality control samples
-
Homogenization Buffer (for tissue samples): e.g., Phosphate-Buffered Saline (PBS)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of Acetonitrile and a buffer solution (e.g., 10 mM KH2PO4, pH adjusted to 5.75 with ortho-phosphoric acid) in a ratio of approximately 65:35 (v/v).[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 233 nm[1][2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| Internal Standard | Glipizide[1] or Phenformin |
| Run Time | Approximately 6-10 minutes |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Metformin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metformin Hydrochloride reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the metformin stock solution with the mobile phase to obtain concentrations ranging from the limit of quantification (LOQ) to the upper limit of quantification (ULOQ).
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma or tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Plasma Sample Preparation Protocol (Protein Precipitation)
This is a simple and widely used method for metformin extraction from plasma.
-
Pipette 200 µL of the plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Tissue Sample Preparation Protocol
This protocol is suitable for various tissues such as the liver, kidney, and muscle.
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 900 µL of homogenization buffer (e.g., PBS) to the tissue.
-
Homogenize the tissue sample on ice using a suitable homogenizer (e.g., Potter-Elvehjem homogenizer or bead beater) until a uniform homogenate is obtained.[4]
-
Pipette a known volume (e.g., 200 µL) of the tissue homogenate into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Data Presentation
The following tables summarize typical quantitative data for a validated HPLC method for metformin.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| Metformin | ~2.3 - 4.4 |
| Internal Standard | ~3.9 - 7.5 |
Retention times can vary depending on the specific column and mobile phase composition used.
Table 2: Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range (in plasma) | 0.1 - 25 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in ng/mL range |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in ng/mL range |
Visualizations
Caption: Experimental workflow for metformin quantification.
Caption: Key parameters for bioanalytical method validation.
References
- 1. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rbm.iqvia.com [rbm.iqvia.com]
Application Notes and Protocols: Measuring Metformin's Effect on Mitochondrial Function Using the Seahorse XF Cell Mito Stress Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metformin is a first-line therapeutic agent for type 2 diabetes with a complex mechanism of action that extends to cellular bioenergetics.[1] A primary target of metformin is the mitochondrion, where it has been shown to inhibit Complex I of the electron transport chain.[1][2] This inhibition has profound effects on cellular metabolism, impacting both oxidative phosphorylation (OXPHOS) and glycolysis. The Agilent Seahorse XF Cell Mito Stress Test is a crucial tool for elucidating these effects by providing real-time measurements of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[3][4]
These application notes provide a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to investigate the impact of metformin on mitochondrial function. The provided methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in designing and executing robust experiments to characterize the metabolic reprogramming induced by metformin.
Signaling Pathways and Experimental Workflow
Metformin's primary molecular mechanism involves the inhibition of mitochondrial respiratory chain Complex I.[1][5] This leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[6][7] Activated AMPK orchestrates a range of cellular responses, including the enhancement of insulin sensitivity and the suppression of hepatic gluconeogenesis.[1] Metformin's influence on mitochondrial function can be biphasic, with lower, pharmacological concentrations sometimes reported to improve mitochondrial respiration, while higher concentrations are inhibitory.[6][8]
.dot
Caption: Metformin's signaling pathway impacting mitochondrial function.
The experimental workflow for assessing metformin's effect on mitochondrial function using the Seahorse XF platform involves several key stages, from cell culture and treatment to the sequential injection of mitochondrial inhibitors during the assay.
.dot
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Experimental Protocols
Materials
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)[9]
-
Seahorse XF Calibrant (Agilent Technologies)[10]
-
Seahorse XF Base Medium (or other appropriate assay medium) supplemented with glucose, pyruvate, and glutamine (Agilent Technologies)[11]
-
Metformin hydrochloride (Sigma-Aldrich or equivalent)
-
Cell line of interest
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A) (Agilent Technologies)[3]
-
Seahorse XFe/XF Pro Analyzer (Agilent Technologies)[3]
Day 1: Cell Seeding
-
Culture cells under standard conditions, ensuring they are healthy and in a logarithmic growth phase.[9]
-
Harvest and count the cells. Determine the optimal seeding density for your cell type to achieve 80-90% confluency on the day of the assay. This requires prior optimization.
-
Seed the determined number of cells into each well of a Seahorse XF Cell Culture Microplate.[9]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.[9]
Day 2: Metformin Treatment and Seahorse Assay
-
Metformin Treatment:
-
Prepare fresh metformin solutions in the appropriate cell culture medium at various concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of metformin or vehicle control.
-
The incubation time with metformin should be optimized based on the experimental question (e.g., acute vs. chronic effects). A common incubation period is 24 hours.[12]
-
-
Seahorse XF Cartridge Hydration:
-
One day prior to the assay, hydrate the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well and placing it in a non-CO2 37°C incubator overnight.[10]
-
-
Assay Preparation:
-
On the day of the assay, prepare the Seahorse XF assay medium by supplementing it with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[9] Warm the medium to 37°C.
-
Prepare the mitochondrial inhibitors from the Cell Mito Stress Test Kit according to the manufacturer's instructions.
-
-
Cell Plate Preparation:
-
Remove the metformin-containing medium from the cell plate.
-
Gently wash the cells twice with the pre-warmed Seahorse XF assay medium.[9]
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration.[9]
-
-
Run the Seahorse Assay:
-
Load the hydrated sensor cartridge with the prepared mitochondrial inhibitor solutions into the Seahorse XF Analyzer for calibration.[10]
-
Following calibration, replace the calibrant plate with the cell culture plate.
-
Initiate the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure basal OCR and ECAR, followed by the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor that blocks mitochondrial ATP production. The subsequent decrease in OCR reveals the portion of respiration linked to ATP synthesis.[3]
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiration.[3]
-
Rotenone & Antimycin A: A mixture of a Complex I and a Complex III inhibitor, which shuts down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial sources.[3]
-
-
Data Presentation
The quantitative data obtained from the Seahorse XF Cell Mito Stress Test can be summarized in the following tables. The values presented are illustrative and will vary depending on the cell type, metformin concentration, and incubation time.
Table 1: Effect of Metformin on Oxygen Consumption Rate (OCR) Parameters
| Parameter | Control (Vehicle) | Metformin (Low Dose) | Metformin (High Dose) |
| Basal Respiration (pmol/min) | 100 ± 10 | 110 ± 12 | 60 ± 8[12] |
| ATP Production (pmol/min) | 70 ± 8 | 75 ± 9 | 40 ± 6 |
| Maximal Respiration (pmol/min) | 200 ± 20 | 220 ± 25 | 100 ± 15 |
| Spare Respiratory Capacity (%) | 100 ± 15 | 110 ± 18 | 40 ± 10 |
| Proton Leak (pmol/min) | 30 ± 5 | 35 ± 6 | 20 ± 4 |
| Non-Mitochondrial Respiration (pmol/min) | 10 ± 2 | 10 ± 2 | 10 ± 2 |
Table 2: Effect of Metformin on Extracellular Acidification Rate (ECAR) Parameters
| Parameter | Control (Vehicle) | Metformin (Low Dose) | Metformin (High Dose) |
| Basal Glycolysis (mpH/min) | 50 ± 5 | 55 ± 6 | 80 ± 9[8] |
| Glycolytic Capacity (mpH/min) | 80 ± 8 | 85 ± 9 | 110 ± 12 |
| Glycolytic Reserve (%) | 30 ± 5 | 30 ± 6 | 30 ± 7 |
Interpretation of Results
-
Decreased Basal and Maximal Respiration: A common finding with higher concentrations of metformin, consistent with the inhibition of Complex I.[2]
-
Increased Basal and Maximal Respiration: May be observed with lower, pharmacological concentrations of metformin, potentially due to AMPK-mediated mitochondrial biogenesis.[6]
-
Increased ECAR: Often accompanies the decrease in OCR, indicating a compensatory shift towards glycolysis to meet cellular ATP demands (the Warburg effect).[2][8]
-
Decreased ATP Production-linked Respiration: A direct consequence of Complex I inhibition and reduced substrate oxidation.
-
Reduced Spare Respiratory Capacity: Indicates a diminished ability of the cells to respond to increased energy demands, suggesting mitochondrial dysfunction.
Conclusion
The Seahorse XF Cell Mito Stress Test is a powerful method for dissecting the metabolic effects of metformin. By carefully designing and executing the protocol outlined in these application notes, researchers can gain valuable insights into how metformin modulates mitochondrial function and cellular bioenergetics. This information is critical for understanding its therapeutic mechanisms and for the development of novel drugs targeting cellular metabolism.
References
- 1. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin - Wikipedia [en.wikipedia.org]
- 6. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Biphasic effect of metformin on human cardiac energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tabaslab.com [tabaslab.com]
- 11. content.protocols.io [content.protocols.io]
- 12. Metformin treatment response is dependent on glucose growth conditions and metabolic phenotype in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 1,1-Dimethylbiguanide HCl as a Positive Control for Inducing Metabolic Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethylbiguanide Hydrochloride (HCl), commonly known as Metformin HCl, is a widely prescribed first-line therapeutic for type 2 diabetes.[1][2][3] Its primary mechanism of action involves the induction of a mild and controlled metabolic stress, making it an invaluable tool in research settings. By disrupting cellular energy balance, Metformin HCl serves as a reliable positive control for studies investigating metabolic stress, mitochondrial function, and related signaling pathways. These application notes provide a comprehensive guide for utilizing Metformin HCl to induce and analyze metabolic stress in a laboratory setting.
Mechanism of Action
Metformin HCl primarily targets the mitochondrial respiratory chain, specifically inhibiting Complex I.[4][5][6] This inhibition curtails the electron transport chain's efficiency, leading to a reduction in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio.[4] This shift in the energy landscape is a key indicator of metabolic stress and activates the master energy sensor, AMP-activated protein kinase (AMPK).[4][7][8]
Activated AMPK orchestrates a cellular response to restore energy homeostasis by:
-
Inhibiting anabolic processes: such as gluconeogenesis (glucose production), protein synthesis, and lipid synthesis to conserve ATP.[1][2][5]
-
Stimulating catabolic processes: including glycolysis and fatty acid oxidation to generate ATP.[1][7]
-
Enhancing glucose uptake: by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle cells.[1][2]
Beyond AMPK activation, Metformin has been shown to induce a mild endoplasmic reticulum (ER) stress and oxidative stress, further contributing to its metabolic effects.[9][10]
Signaling Pathway
Caption: Metformin HCl signaling pathway.
Experimental Protocols
Induction of Metabolic Stress in Cell Culture
This protocol describes the general procedure for treating cultured cells with Metformin HCl to induce metabolic stress.
Materials:
-
This compound (Metformin HCl)
-
Appropriate cell culture medium
-
Cultured cells (e.g., HepG2, C2C12, MCF-7)
-
Phosphate-buffered saline (PBS)
-
Sterile, tissue culture-treated plates
Procedure:
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere and reach approximately 70-80% confluency.
-
Metformin HCl Preparation: Prepare a stock solution of Metformin HCl (e.g., 1 M in sterile water or PBS) and sterilize by filtration. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Effective concentrations can range from 0.1 mM to 20 mM, depending on the cell type and experimental duration.[8][11]
-
Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the culture medium containing the desired concentration of Metformin HCl. Include a vehicle control (medium without Metformin HCl).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 48 hours). The incubation time will depend on the specific endpoint being measured.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, metabolic assays).
Experimental Workflow
Caption: General experimental workflow.
Assessment of AMPK Activation by Western Blotting
This protocol outlines the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Measurement of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
Materials:
-
Extracellular flux analyzer and associated plates and reagents
-
Treated and control cells
-
Assay medium
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in the specialized microplate and treat with Metformin HCl as described in Protocol 1.
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the instrument and prepare the injection ports with the mitochondrial stress test compounds.
-
Assay Execution: Place the cell plate in the instrument and run the assay. The instrument will measure baseline OCR and then sequentially inject the compounds to determine key parameters of mitochondrial function.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12][13]
Quantification of Lactate Production
Increased glycolysis due to Metformin HCl treatment leads to higher lactate production.[7] This can be measured using a colorimetric assay.
Materials:
-
Treated and control cell culture supernatants
-
Lactate assay kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant at the end of the Metformin HCl treatment period.
-
Assay: Perform the lactate assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculation: Calculate the lactate concentration based on a standard curve. Normalize the results to cell number or protein concentration.
Data Presentation
The following tables provide a structured summary of expected quantitative data from the described experiments.
| Table 1: AMPK Activation | ||
| Treatment | p-AMPKα/Total AMPKα (Fold Change) | p-ACC/Total ACC (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Metformin HCl (Low Conc.) | 1.5 - 2.5 | 1.8 - 3.0 |
| Metformin HCl (High Conc.) | 3.0 - 5.0 | 4.0 - 6.0 |
| Table 2: Mitochondrial Respiration (OCR) | |||
| Treatment | Basal Respiration (% of Control) | ATP-linked Respiration (% of Control) | Maximal Respiration (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| Metformin HCl (Acute) | 70 - 80 | 60 - 70 | 50 - 60 |
| Metformin HCl (Chronic) | May show adaptive increase | May show adaptive increase | May show adaptive increase |
| Table 3: Lactate Production | |
| Treatment | Lactate Concentration (Fold Change) |
| Vehicle Control | 1.0 |
| Metformin HCl (Low Conc.) | 1.2 - 1.5 |
| Metformin HCl (High Conc.) | 1.5 - 2.0 |
Note: The exact values will vary depending on the cell type, Metformin HCl concentration, and treatment duration. The tables present a generalized trend.
Conclusion
This compound is a potent and well-characterized inducer of metabolic stress, making it an ideal positive control for a wide range of cellular metabolism studies. Its established mechanism of action through mitochondrial complex I inhibition and subsequent AMPK activation provides a reliable and reproducible method for investigating the cellular responses to energy deprivation. The protocols and expected outcomes detailed in these application notes offer a solid foundation for researchers to effectively utilize Metformin HCl in their experimental designs.
References
- 1. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. mpbio.com [mpbio.com]
- 4. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The energy disruptor metformin targets mitochondrial integrity via modification of calcium flux in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin Activates AMP Kinase through Inhibition of AMP Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin induces oxidative stress in white adipocytes and raises uncoupling protein 2 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metformin differentially activates ER stress signaling pathways without inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,1-Dimethylbiguanide HCl (Metformin) and AMPK Activation
Welcome to the technical support center for researchers utilizing 1,1-Dimethylbiguanide HCl (Metformin) for AMP-activated protein kinase (AMPK) activation. This resource provides troubleshooting guidance and answers to frequently asked questions to address inconsistencies observed during experimentation.
Troubleshooting Guide: Inconsistent AMPK Activation
This guide addresses common issues encountered when using Metformin to activate AMPK in cell culture.
| Problem | Potential Cause | Suggested Solution |
| Weak or No p-AMPK Signal on Western Blot | Suboptimal Metformin Concentration or Treatment Duration | Metformin's effect on AMPK activation is dose- and time-dependent.[1][2] Low concentrations may require longer incubation times to show a significant effect.[1][2][3] Refer to Table 1 for recommended starting concentrations and durations for various cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[4] |
| Cell Line Resistance or Low AMPK Expression | Different cell lines exhibit varying sensitivity to Metformin.[5][6] Confirm the expression of AMPK subunits (α, β, γ) in your cell line via Western Blot or qPCR. If expression is low, consider using a different cell line known to be responsive to Metformin or an alternative AMPK activator. | |
| High Glucose in Culture Media | High glucose conditions can counteract the effects of Metformin and suppress AMPK activation.[5][7] Culture cells in a physiological glucose concentration (e.g., 5 mM) to enhance Metformin's efficacy.[5] Acclimate cells to lower glucose media before Metformin treatment.[5] | |
| Issues with this compound Reagent | The purity and stability of the Metformin hydrochloride can affect its activity.[8][9][10] Ensure you are using a high-purity reagent (≥97%).[8][9] Prepare fresh stock solutions in sterile water or PBS and store them in single-use aliquots to avoid repeated freeze-thaw cycles.[4][11] Do not store aqueous solutions for more than one day.[11] | |
| Western Blot Technical Issues | Improper antibody concentrations, blocking agents, or washing procedures can lead to weak signals.[12][13][14][15][16] For phospho-proteins like p-AMPK, BSA is often recommended over milk for blocking as milk contains phosphoproteins that can increase background.[13][14] Optimize primary and secondary antibody concentrations and increase washing steps to reduce background noise.[12][14][15] | |
| High Variability Between Replicates | Inconsistent Cell Seeding Density or Health | Variations in cell number or viability at the start of the experiment can lead to inconsistent results. Ensure uniform cell seeding and visually inspect cells for consistent morphology and confluence before treatment. |
| Fluctuations in Culture Conditions | Changes in incubator CO2 levels, temperature, or media pH can impact cellular metabolism and drug response. Maintain consistent cell culture conditions for all experiments. | |
| AMPK-Independent Effects Observed | Metformin's Off-Target Effects | Metformin has known AMPK-independent mechanisms of action, such as inhibiting the mitochondrial respiratory chain complex I and affecting cellular redox state.[17][18] Be aware that not all observed cellular effects of Metformin are necessarily mediated through AMPK activation.[17] Consider using AMPK activators with different mechanisms (e.g., AICAR) or AMPK inhibitors (e.g., Compound C) to confirm the role of AMPK in your observed phenotype.[19][20] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Metformin-induced AMPK activation?
A1: The canonical mechanism involves Metformin inhibiting the mitochondrial respiratory chain at Complex I.[21] This leads to a decrease in cellular ATP levels and an increase in the AMP:ATP ratio.[22] The elevated AMP levels allosterically activate AMPK and promote its phosphorylation at Threonine-172 of the α-subunit by upstream kinases like LKB1.[1][23] More recent findings suggest that Metformin can also promote the formation of the active AMPK αβγ heterotrimeric complex.[1][24]
Q2: Why are the effective concentrations of Metformin in vitro often much higher than the plasma concentrations in patients?
A2: While therapeutic plasma concentrations of Metformin in patients are in the micromolar range (10-20 µM), in vitro studies often require millimolar concentrations to observe a robust and rapid activation of AMPK.[3][25] Several factors may contribute to this discrepancy, including the high concentrations of glucose and growth factors in standard cell culture media which can counteract Metformin's effects, and potential differences in the expression of Metformin transporters on the cell membrane in vitro versus in vivo.[25] It's important to note that Metformin can accumulate in tissues at higher concentrations than in plasma.[26]
Q3: Can Metformin activate AMPK without changing the AMP:ATP ratio?
A3: Some studies have reported AMPK activation by Metformin without a detectable change in the cellular AMP:ATP or ADP:ATP ratio, suggesting alternative mechanisms may be at play in certain cell types or conditions.[3] One such proposed mechanism is the activation of AMPK in lysosomes via a PEN2-dependent pathway.[1]
Q4: How do I choose the right concentration and duration of Metformin treatment for my experiment?
A4: The optimal concentration and duration are highly dependent on the cell type.[1] For example, in hepatocytes, significant AMPK activation can be observed with 500 µM Metformin after 7 hours, or even with 10-20 µM after 39 hours.[1][2] It is crucial to perform a pilot experiment with a range of concentrations (e.g., 50 µM to 5 mM) and time points (e.g., 1, 6, 24, 48 hours) to determine the optimal conditions for your specific experimental system.
Q5: What are some alternative compounds to activate AMPK?
A5: Several other pharmacological and natural compounds can activate AMPK. AICA Ribonucleotide (AICAR) is a commonly used cell-permeable adenosine analog that is converted intracellularly to ZMP, an AMP mimetic.[2] Other natural activators include resveratrol and berberine.[27]
Quantitative Data Summary
Table 1: Metformin Concentration and Duration for AMPK Activation in Various Cell Types
| Cell Type | Concentration | Duration | Outcome | Reference |
| Rat Hepatocytes | 10 - 20 µM | 39 hours | 1.3 to 1.6-fold increase in AMPK activity | [1] |
| Rat Hepatocytes | 500 µM | 7 hours | Significant AMPK activation | [1][2] |
| Rat Hepatocytes | 2 mM | 1 hour | Optimal AMPK activation | [1] |
| Human Hepatocytes | >100 µM | Not Specified | Increased AMPK activity | [22] |
| H4IIE Rat Hepatoma Cells | 50 µM | 6 - 72 hours | Significant and increasing AMPK activation | [3] |
| CHO Fibroblasts | 0.25 - 2.5 mM | 18 hours | Increasing activation of AMPK | [3] |
| Bovine Aortic Endothelial Cells | 50 - 500 µM | 1 hour | Dose-dependent increase in eNOS activation (downstream of AMPK) | [28] |
| Ovarian Cancer Cells (SKOV3) | 2.5 - 10 mM | 48 hours | Inhibition of cell proliferation | [29] |
| Osteosarcoma Cells (KHOS/NP) | 3 mM | 24 hours | Increased p-AMPK (Thr172) and p-ACC (Ser79) | [25] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPK (Thr172)
-
Cell Lysis:
-
After Metformin treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically at a 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPKα and a loading control like β-actin or GAPDH.
-
Protocol 2: In Vitro AMPK Kinase Activity Assay
This protocol provides a general framework for a radioactive or non-radioactive (e.g., ELISA-based or luminescence-based) AMPK activity assay.[23][30][31][32]
-
Immunoprecipitation of AMPK (from cell lysates):
-
Lyse cells as described in the Western Blot protocol.
-
Incubate 200-500 µg of protein lysate with an anti-AMPKα antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the immunoprecipitated complex several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Add the AMPK substrate (e.g., SAMS peptide) and ATP (for radioactive assays, [γ-³²P]ATP is used).
-
Incubate the reaction at 30°C for 10-30 minutes with gentle shaking.
-
-
Detection of Substrate Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[32]
-
ELISA-based Method: Transfer the reaction mixture to a microplate pre-coated to capture the substrate peptide. Detect the phosphorylated substrate using a phospho-specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or fluorometric detection.[23]
-
Luminescence-based Method (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the ADP produced into ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP generated and thus to AMPK activity.
-
-
Data Analysis:
-
Calculate AMPK activity relative to a control (untreated) sample.
-
Visualizations
Caption: Metformin-activated AMPK signaling pathway.
Caption: Troubleshooting workflow for inconsistent AMPK activation.
Caption: Experimental workflow for assessing AMPK activation.
References
- 1. AMPK and Metformin: Shared Mechanisms: Wordmarks - Webflow Ecommerce website template [metformindaily.com]
- 2. JCI - Role of AMP-activated protein kinase in mechanism of metformin action [jci.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Metformin treatment response is dependent on glucose growth conditions and metabolic phenotype in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,1-Dimethylbiguanide hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 9. 1,1-Dimethylbiguanide hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. Metformin hydrochloride CAS#: 1115-70-4 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Metformin revisited: Does this regulator of AMP-activated protein kinase secondarily affect bone metabolism and prevent diabetic osteopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metformin - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective [mdpi.com]
- 22. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metformin Activates AMP-activated Protein Kinase by Promoting Formation of the αβγ Heterotrimeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metformin: update on mechanisms of action and repurposing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Natural AMPK Activators in Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 28. diabetesjournals.org [diabetesjournals.org]
- 29. spandidos-publications.com [spandidos-publications.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. benchchem.com [benchchem.com]
- 32. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) | MDPI [mdpi.com]
Troubleshooting metformin instability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using metformin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a metformin stock solution for cell culture?
A1: To prepare a metformin stock solution, dissolve metformin hydrochloride in sterile water or PBS to a concentration of 1 M. Sterilize the solution by passing it through a 0.22 µm filter. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at 4°C for short-term storage (up to 30 days).[1]
Q2: What is the recommended working concentration of metformin in cell culture?
A2: The effective concentration of metformin can vary significantly depending on the cell type and the experimental endpoint. Concentrations ranging from the micromolar (µM) to the millimolar (mM) range have been reported in the literature. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How does metformin affect the pH of cell culture media?
A3: Metformin treatment can lead to the acidification of cell culture media, often indicated by a color change of the phenol red indicator from red to yellow. This is thought to be due to increased lactate production by the cells. It is important to monitor the pH of your culture media, especially during long-term experiments, as significant pH changes can independently affect cell viability and function.
Q4: How stable is metformin in cell culture media at 37°C?
A4: While metformin is generally a stable compound, its stability in complex solutions like cell culture media over extended periods at 37°C has not been extensively documented in publicly available literature. Degradation can be influenced by factors such as pH and interactions with media components.[2] In acidic and alkaline solutions, metformin has been shown to degrade over time.[2] Therefore, for long-term experiments, it is advisable to replenish the media with freshly diluted metformin regularly. For a precise understanding of its stability in your specific experimental setup, we recommend performing a stability study as outlined in the experimental protocols section.
Q5: What are the primary cellular targets of metformin?
A5: The primary target of metformin is the mitochondrial respiratory chain complex I. Inhibition of complex I leads to a decrease in ATP production and an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK then phosphorylates numerous downstream targets, leading to the regulation of various cellular processes, including glucose metabolism, protein synthesis, and cell growth.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Variability in experimental results between batches. | 1. Inconsistent metformin concentration: This could be due to degradation of metformin in the stock solution or in the culture media over time. 2. Cell passage number: Different cell passages can have varying sensitivities to metformin. 3. Inconsistent cell density at the time of treatment. | 1. Prepare fresh metformin dilutions from a validated stock solution for each experiment. Consider replenishing the media with fresh metformin every 24-48 hours for long-term experiments. Perform a stability study of metformin in your specific media (see protocol below). 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Ensure a consistent cell seeding density and allow cells to attach and resume proliferation before adding metformin. |
| Unexpected cell death or low cell viability. | 1. Metformin concentration is too high: The optimal concentration can vary significantly between cell lines. 2. Media acidification: Metformin can cause a drop in media pH, which can be toxic to cells. 3. Metformin instability: Degradation products of metformin could have unexpected cytotoxic effects. | 1. Perform a dose-response curve to determine the IC50 of metformin for your cell line. Start with a wide range of concentrations based on literature for similar cell types. 2. Monitor the color of the phenol red in your media. If it turns yellow, the media is acidic. Consider using a HEPES-buffered medium or more frequent media changes. 3. Prepare fresh metformin solutions for each experiment. |
| No observable effect of metformin treatment. | 1. Metformin concentration is too low. 2. Cell line is resistant to metformin. 3. Metformin has degraded. 4. Incorrect experimental endpoint. | 1. Increase the concentration of metformin. Review the literature for effective concentrations in similar cell models. 2. Some cell lines are inherently resistant to metformin. Consider using a positive control (a known sensitive cell line) to confirm the activity of your metformin stock. 3. Use a fresh aliquot of metformin stock solution. 4. Ensure that the assay you are using is appropriate to detect the expected effects of metformin (e.g., changes in cell proliferation, metabolism, or signaling pathway activation). |
Experimental Protocols
Protocol 1: Preparation of Metformin Stock Solution
-
Materials:
-
Metformin hydrochloride powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes and microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of metformin hydrochloride powder.
-
Dissolve the powder in sterile water or PBS to a final concentration of 1 M. For example, to make 10 mL of a 1 M solution, dissolve 1.656 g of metformin hydrochloride (MW: 165.6 g/mol ) in 10 mL of solvent.
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 30 days).[1]
-
Protocol 2: Quantification of Metformin in Cell Culture Media using HPLC
This protocol provides a general framework. The specific parameters, such as the column, mobile phase, and flow rate, may need to be optimized for your specific HPLC system.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate)
-
Ortho-phosphoric acid (for pH adjustment)
-
Syringe filters (0.22 µm)
-
HPLC vials
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v). The pH of the buffer should be adjusted to around 2.8 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of metformin standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same type of cell culture media used in your experiment.
-
Process these standards in the same way as the experimental samples.
-
-
Sample Preparation:
-
Collect an aliquot of the cell culture media containing metformin at each time point.
-
Centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the retention time and peak area for metformin in each chromatogram.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the metformin standards.
-
Determine the concentration of metformin in your experimental samples by interpolating their peak areas on the standard curve.
-
-
Visualizations
Caption: Simplified signaling pathway of metformin action.
References
Technical Support Center: Optimizing 1,1-Dimethylbiguanide HCl (Metformin) Dosage for In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing 1,1-Dimethylbiguanide HCl (Metformin HCl) dosage in in vivo efficacy studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data tables to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Metformin HCl in mice and rats for efficacy studies?
A1: The appropriate starting dose of Metformin HCl can vary significantly based on the animal model, the disease context, and the specific research question. However, a commonly reported dose range for in vivo studies in mice is 50-300 mg/kg/day.[1][2][3] For rats, a frequently used dose is around 200-300 mg/kg/day.[4][5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model.
Q2: How do I convert a human dose of Metformin to a mouse or rat equivalent dose?
A2: Direct conversion based on body weight is not accurate due to differences in metabolism and body surface area. A common method for dose conversion between species is based on Body Surface Area (BSA), using a Km factor. To convert a human dose to an animal equivalent dose (AED), the following formula can be used:
-
AED (mg/kg) = Human dose (mg/kg) × (Human Km / Animal Km)
The Km value for a human is typically 37, for a mouse it is 3, and for a rat it is 6.[6][7][8] For example, to convert a human dose to a mouse equivalent, you would multiply the human dose in mg/kg by approximately 12.3.[6][9]
Q3: What is the most common route of administration for Metformin HCl in in vivo studies?
A3: The most common and clinically relevant route of administration for Metformin HCl is oral gavage, as it mimics the human oral route of intake.[10][11][12] Administration in drinking water is another method used for chronic studies to reduce the stress associated with repeated gavage.[13][14] Intraperitoneal (i.p.) injection is also used in some preclinical models, though it bypasses the gastrointestinal absorption route.[13]
Q4: What are the main signaling pathways activated by Metformin in vivo?
A4: The primary and most well-established signaling pathway activated by Metformin is the AMP-activated protein kinase (AMPK) pathway.[15][16][17] Activation of AMPK by Metformin leads to the inhibition of hepatic gluconeogenesis and the stimulation of glucose uptake in peripheral tissues.[17] Metformin is also known to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling.[18]
Troubleshooting Guide
Issue: High variability in animal response to Metformin treatment.
-
Possible Cause 1: Inconsistent Drug Administration. Improper oral gavage technique can lead to incorrect dosing or aspiration.
-
Possible Cause 2: Animal Stress. Stress from handling and gavage can influence metabolic parameters and drug response.
-
Solution: Acclimatize animals to handling and the experimental procedures before starting the study. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable jelly.[19]
-
-
Possible Cause 3: Pharmacokinetic Variability. Individual differences in drug absorption and metabolism can contribute to varied responses.
-
Solution: Ensure a homogenous population of animals in terms of age, weight, and genetic background. Fasting animals before oral administration can sometimes reduce variability in absorption.
-
Issue: Lack of expected therapeutic effect at a previously reported "effective" dose.
-
Possible Cause 1: Dose is not clinically relevant or is too low for the specific model. Many in vitro studies use Metformin concentrations that are much higher than what is achievable in vivo.[20][21][22]
-
Solution: Perform a pilot dose-response study to determine the effective dose range for your specific animal model and disease phenotype. Do not rely solely on doses reported in different models or in vitro systems.
-
-
Possible Cause 2: Differences in Animal Strain or Disease Model. The efficacy of Metformin can be highly dependent on the genetic background of the animals and the specific characteristics of the disease model.
-
Solution: Carefully review the literature for studies using the same animal strain and disease model. If data is unavailable, a thorough characterization of the dose-response relationship is essential.
-
Issue: Observed toxicity or adverse effects in treated animals.
-
Possible Cause: Dose is too high. While Metformin has a good safety profile, high doses can lead to adverse effects, including gastrointestinal issues and, in rare cases, lactic acidosis.[3][21] Doses exceeding 500 mg/kg have been reported to cause toxicity in some mouse models.[5]
-
Solution: Immediately reduce the dose or terminate the experiment for the affected animals. Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) in your specific model before proceeding with efficacy studies.
-
Data Presentation
Table 1: Commonly Reported In Vivo Dosages of Metformin HCl
| Animal Model | Route of Administration | Dosage Range (mg/kg/day) | Common Application | Reference(s) |
| Mouse | Oral Gavage | 50 - 300 | Metabolic Studies, Cancer | [1][2][3] |
| Mouse | Drinking Water | 250 - 500 | Chronic Studies, Anti-aging | [13][14][23] |
| Mouse | Intraperitoneal (i.p.) | 40 | Cancer Immunology | [13] |
| Rat | Oral Gavage | 30 - 300 | Metabolic Studies | [4] |
| Rat | Oral Gavage | 200 | Polycystic Ovary Syndrome Model | [5] |
| Rabbit | Oral | 5 | Pharmacokinetic Studies | [24] |
Table 2: Pharmacokinetic Parameters of Metformin in Different Species
| Species | Route | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference(s) |
| Human | Oral | 2 - 3 | 4 - 8 | 40 - 60 | [25] |
| Rabbit | Oral | ~4 | ~5 | ~15-30 | [25][26] |
| Rat | Oral | ~2 | ~1.5 - 2 | ~30 | [27] |
| Dog | Oral | - | ~2 | - | [25] |
| Cat | Oral | - | ~2 | - | [25] |
| Horse | Oral | - | ~2 | ~4 | [25] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Metformin HCl in Mice
Materials:
-
Metformin HCl powder
-
Vehicle (e.g., sterile water or saline)
-
Appropriately sized feeding needles (18-20 gauge for adult mice)[10][12]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of Metformin HCl based on the desired dose and the number of animals.
-
Dissolve the Metformin HCl powder in the chosen vehicle. Ensure it is fully dissolved. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.[10]
-
-
Animal Handling and Measurement:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[11]
-
-
Gavage Needle Measurement:
-
Measure the correct insertion depth by placing the feeding needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark this length on the needle.[12]
-
-
Administration:
-
With the mouse held in a vertical position, gently insert the feeding needle into the diastema (the gap between the incisors and molars).[12]
-
Advance the needle smoothly along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.[10]
-
Once the needle is inserted to the predetermined depth, slowly administer the solution.
-
Gently remove the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
Mandatory Visualizations
Signaling Pathways
Caption: Metformin's primary mechanism of action via AMPK signaling.
Experimental Workflows
Caption: Workflow for optimizing Metformin HCl dosage in vivo.
Logical Relationships
Caption: Troubleshooting flowchart for in vivo Metformin studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Metformin in Lung Cancer: Review of in Vitro and in Vivo Animal Studies [mdpi.com]
- 3. Metformin in therapeutic applications in human diseases: its mechanism of action and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin Treatment in Old Rats and Effects on Mitochondrial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Conversion between animals and human [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Metformin generates profound alterations in systemic and tumor immunity with associated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 19. researchgate.net [researchgate.net]
- 20. Metformin as Anti-Aging Therapy: Is It for Everyone? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan [frontiersin.org]
- 22. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mcgill.ca [mcgill.ca]
- 24. researchgate.net [researchgate.net]
- 25. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Managing Metformin-Induced Lactate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing metformin-induced lactate production in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the validity and consistency of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why does metformin induce lactate production in cell culture?
A1: Metformin's primary intracellular target is the mitochondrial respiratory chain, specifically Complex I.[1] Inhibition of Complex I disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio.[2] This shift in the energy landscape activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[3] Activated AMPK stimulates glycolysis to compensate for the reduced mitochondrial ATP production.[4] The resulting increase in pyruvate, coupled with the impaired ability of the mitochondria to oxidize it, forces the cell to convert pyruvate into lactate to regenerate NAD+ and maintain glycolytic flux. This metabolic reprogramming is the primary reason for increased lactate accumulation in the culture medium of metformin-treated cells.[4][5]
Q2: What are the typical concentrations of metformin that cause significant lactate production?
A2: The concentration of metformin that induces significant lactate production is both dose- and time-dependent and varies between cell types.[4][5] Generally, concentrations in the millimolar (mM) range are reported to cause a substantial increase in extracellular lactate. For instance, studies have shown half-maximal stimulation of lactate production at around 2 mM for a 4-hour incubation and 0.5 mM for a 24-hour incubation in primary cerebellar granule neurons.[5] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that achieves the desired biological effect without excessive lactate accumulation and subsequent pH changes in the medium.
Q3: Can the composition of the cell culture medium influence metformin's effect on lactate production?
A3: Yes, the composition of the culture medium, particularly the glucose concentration, plays a critical role.[6] High glucose concentrations can exacerbate metformin-induced lactate production as more substrate is available for glycolysis.[6][7] Conversely, in low glucose conditions, the cytotoxic effects of metformin can be potentiated.[7][8] Therefore, it is essential to consider the physiological relevance of the glucose concentration in your experimental model.
Q4: Are there any supplements I can add to the medium to counteract lactate production?
A4: Supplementing the culture medium with alternative energy sources can help mitigate the reliance on glycolysis and thus reduce lactate production. Pyruvate is a commonly used supplement that can serve as an alternative fuel for the TCA cycle, bypassing the glycolytic pathway.[9][10] By providing a direct substrate for the remaining mitochondrial function, pyruvate can help maintain cellular energy balance and reduce the conversion of glycolytically-derived pyruvate to lactate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Excessive acidification of culture medium | High lactate production due to metformin treatment. | 1. Reduce Metformin Concentration: Perform a dose-response curve to find the lowest effective concentration. 2. Optimize Glucose Concentration: Use a more physiologically relevant glucose concentration (e.g., 5 mM) instead of high glucose formulations (e.g., 25 mM).[6] 3. Supplement with Pyruvate: Add sodium pyruvate (1-5 mM) to the culture medium to provide an alternative energy source.[9] 4. Increase Buffering Capacity: Use a medium with a higher buffering capacity or supplement with HEPES (10-25 mM).[11] 5. Frequent Media Changes: Replace the culture medium more frequently to remove accumulated lactate and replenish nutrients. |
| High cell death or poor cell health | 1. Lactic Acidosis: Excessive lactate accumulation leading to a drop in pH and cellular toxicity. 2. Energy Crisis: Severe inhibition of mitochondrial respiration leading to ATP depletion. 3. Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is non-toxic (typically ≤0.1%).[12] | 1. Address Lactate Production: Follow the recommendations for "Excessive acidification of culture medium." 2. Provide Alternative Energy Substrates: Supplement the medium with pyruvate (1-5 mM) or galactose, which forces cells to rely more on oxidative phosphorylation. 3. Optimize Metformin Incubation Time: Reduce the duration of metformin treatment to the minimum time required to observe the desired effect. 4. Use Water as a Solvent: Metformin hydrochloride is water-soluble, so using sterile water or PBS as a solvent is preferable to DMSO.[12] |
| Inconsistent or unexpected experimental results | 1. Fluctuations in Medium pH: Variable lactate production between experiments affecting cellular processes. 2. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to metformin. 3. Nutrient Depletion: Rapid consumption of glucose and other essential nutrients in response to metformin. | 1. Monitor pH: Regularly monitor the pH of the culture medium and ensure it remains within the optimal range for your cells. 2. Characterize Your Cell Line: Perform initial experiments to determine the specific dose-response and time-course of metformin's effects on your chosen cell line. 3. Replenish Medium: Ensure frequent media changes to prevent nutrient depletion, especially in experiments with high cell densities or prolonged metformin treatment. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course of Metformin-Induced Lactate Production
-
Cell Seeding: Plate your cells of interest in a 24-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Metformin Treatment: Prepare a serial dilution of metformin in your standard culture medium. Common concentrations to test range from 0.1 mM to 10 mM.
-
Incubation: Remove the old medium from the cells and replace it with the metformin-containing medium. Include a vehicle control (medium without metformin).
-
Sample Collection: At various time points (e.g., 4, 8, 12, 24, and 48 hours), collect a small aliquot of the culture medium from each well.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit.
-
Data Analysis: Plot lactate concentration against metformin concentration for each time point to determine the dose-response relationship. Plot lactate concentration against time for each metformin concentration to understand the time-course.
Protocol 2: Evaluating the Effect of Pyruvate Supplementation
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Medium Preparation: Prepare four different types of media:
-
Control Medium (standard culture medium)
-
Metformin Medium (standard culture medium with the desired concentration of metformin, determined from Protocol 1)
-
Metformin + Pyruvate Medium (Metformin Medium supplemented with 1-5 mM sodium pyruvate)
-
Pyruvate Only Medium (Control Medium supplemented with 1-5 mM sodium pyruvate)
-
-
Treatment and Incubation: Replace the old medium with the prepared media and incubate for the desired duration.
-
Lactate Measurement: Collect medium samples and measure lactate concentration as described in Protocol 1.
-
Cell Viability Assay: At the end of the experiment, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the protective effect of pyruvate.
-
Data Analysis: Compare the lactate levels and cell viability across the four conditions to determine if pyruvate supplementation mitigates metformin-induced lactate production and improves cell health.
Visualizations
Caption: Metformin's signaling pathway leading to increased lactate production.
References
- 1. researchgate.net [researchgate.net]
- 2. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Metformin Accelerates Glycolytic Lactate Production in Cultured Primary Cerebellar Granule Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low glucose availability potentiates the effects of metformin on model T cell activation and exhaustion markers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin Induces Apoptosis and Ferroptosis of Ovarian Cancer Cells Under Energy Stress Conditions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metformin targets central carbon metabolism and reveals mitochondrial requirements in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Metformin Cytotoxicity in Sensitive Cell Lines
Welcome to the technical support center for researchers utilizing metformin in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding metformin-induced cytotoxicity, particularly in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of metformin-induced cytotoxicity in cancer cell lines?
Metformin's cytotoxic effects are multifaceted and primarily stem from its impact on cellular metabolism and signaling pathways. The key mechanisms include:
-
Inhibition of Mitochondrial Complex I: Metformin accumulates in the mitochondria and directly inhibits Complex I of the electron transport chain.[1][2][3][4] This disruption leads to decreased ATP production and an increase in the AMP:ATP ratio.[2]
-
Activation of AMP-Activated Protein Kinase (AMPK): The rise in the AMP:ATP ratio activates AMPK, a central regulator of cellular energy homeostasis.[5][6][7][8]
-
Inhibition of mTOR Signaling: Activated AMPK can inhibit the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and protein synthesis.[5][9][10][11][12] This inhibition is often mediated through the phosphorylation of TSC2 and Raptor.[5][9]
-
Induction of Apoptosis: Metformin can induce programmed cell death (apoptosis) through various mechanisms, including the mitochondrial pathway (intrinsic pathway) involving the regulation of Bcl-2 family proteins and caspase activation.[13][14][15] Some studies also point to the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway as contributors to apoptosis.[13][16]
-
Cell Cycle Arrest: Metformin can cause cell cycle arrest, often at the G0/G1 phase, by modulating the expression of cell cycle regulatory proteins like p53, p21, and cyclin D1.[5][6][17]
Q2: Why do different cell lines exhibit varying sensitivity to metformin?
The sensitivity of cell lines to metformin is highly heterogeneous and depends on several factors:[18][19][20][21]
-
Genetic and Molecular Background: The status of tumor suppressor genes like LKB1 (a primary upstream kinase of AMPK) and p53 can significantly influence the response.[5][22] Cells with deficient LKB1/AMPK pathways may be more susceptible to energy stress-induced cell death.[22]
-
Metabolic Phenotype: Cells that are highly reliant on oxidative phosphorylation for energy production may be more sensitive to metformin's inhibition of mitochondrial respiration.
-
Expression of Metformin Transporters: The expression levels of organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) transporters, which are responsible for metformin uptake and efflux, can vary between cell lines and affect intracellular drug concentrations.[3]
-
Culture Conditions: The glucose concentration in the culture medium is a critical determinant of metformin's cytotoxic effects. Low glucose conditions can enhance metformin's efficacy.[23][24][25]
Q3: What are typical effective concentrations of metformin in vitro, and how do they compare to clinical concentrations?
In vitro studies often use a wide range of metformin concentrations, from micromolar (µM) to millimolar (mM).[24][26]
-
In Vitro Concentrations: Cytotoxic effects in cancer cell lines are frequently observed in the low millimolar (1-20 mM) range.[6][14][19][27] However, some studies have shown effects at high micromolar concentrations.[28]
-
Clinical Concentrations: In diabetic patients, plasma metformin concentrations are typically in the low micromolar range (10-40 µM).[24][28] It's important to note that metformin can accumulate in certain tissues, like the intestine, to much higher levels.[1]
The discrepancy between in vitro and clinical concentrations is a crucial consideration when interpreting experimental results. Effects observed at very high millimolar concentrations may not be physiologically relevant.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in my sensitive cell line, even at low metformin concentrations.
Possible Causes:
-
Low Glucose in Culture Medium: Standard cell culture media can have varying glucose concentrations. Cells cultured in low glucose are often more sensitive to metformin's metabolic stress.[23][24][25]
-
High Metabolic Rate of the Cell Line: Cells with a high rate of oxidative phosphorylation may be more susceptible to mitochondrial inhibition by metformin.
-
Incorrect Metformin Concentration: Errors in stock solution preparation or dilution can lead to higher than intended final concentrations.
Troubleshooting Steps:
-
Verify Media Glucose Concentration: Check the formulation of your cell culture medium. Consider using a medium with physiological glucose levels (around 5.5 mM) for comparison.
-
Perform a Dose-Response Curve: Titrate metformin across a wide range of concentrations to determine the precise IC50 for your specific cell line under your experimental conditions.
-
Check Stock Solution: Prepare a fresh stock solution of metformin and verify its concentration. Metformin hydrochloride is soluble in water or PBS.
Issue 2: Inconsistent results with metformin treatment across different experiments.
Possible Causes:
-
Variations in Cell Confluency: The metabolic state and proliferation rate of cells can change with confluency, affecting their response to metformin.
-
Inconsistent Incubation Times: The cytotoxic effects of metformin are often time-dependent.[6]
-
Fluctuations in Culture Conditions: Changes in CO2 levels, temperature, or media composition can impact cell health and drug response.
-
Cell Line Passage Number: High passage numbers can lead to genetic and phenotypic drift in cell lines, altering their characteristics.
Troubleshooting Steps:
-
Standardize Seeding Density: Seed a consistent number of cells for each experiment to ensure similar confluency at the time of treatment.
-
Maintain Consistent Incubation Times: Use a fixed duration for metformin treatment across all experiments.
-
Monitor Incubator Conditions: Regularly check and calibrate your incubator's CO2 and temperature levels.
-
Use Low Passage Number Cells: Thaw a fresh vial of low passage cells to ensure consistency.
Issue 3: My control (untreated) cells are showing signs of stress or death.
Possible Causes:
-
Solvent Toxicity: If metformin is dissolved in a solvent other than water or PBS (e.g., DMSO), the solvent itself might be cytotoxic at the concentration used.
-
Media Depletion: In long-term experiments, nutrient depletion and waste product accumulation in the media can cause cell stress.
-
Contamination: Bacterial or mycoplasma contamination can severely impact cell health.
Troubleshooting Steps:
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve metformin.
-
Replenish Media: For longer experiments, consider changing the media periodically.
-
Test for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants.
Data Presentation
Table 1: Comparative IC50 Values of Metformin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) | Reference |
| MCF-7 | Breast Cancer | 72 | ~10 | [6] |
| MDA-MB-231 | Breast Cancer | 24 | >20 | [14] |
| HCT116 | Colorectal Cancer | 48 | 3.2 | [27] |
| SW620 | Colorectal Cancer | 48 | 6.1 | [27] |
| U2OS | Osteosarcoma | 48 | ~10 | [13] |
| 143B | Osteosarcoma | 48 | ~15 | [13] |
| Caki-1 | Renal Cell Carcinoma | 48 | >50 | [19] |
| Caki-2 | Renal Cell Carcinoma | 48 | ~20 | [19] |
| HeLa | Cervical Cancer | 48 | 76.9 | [29] |
| HepG2 | Liver Cancer | 48 | 57.3 | [29] |
Table 2: Effect of Glucose Concentration on Metformin-Induced Cell Viability
| Cell Line | Condition | Metformin (10mM) Proliferation Rate | Reference |
| hTERT RPE-1 | Physiological Glucose | Plummeted after 80h | [24][25] |
| hTERT RPE-1 | High Glucose | Continued growth | [24][25] |
| Ovarian Cancer Cells | Low Glucose | Enhanced cytotoxicity | [23] |
| Ovarian Cancer Cells | Normal Glucose | Standard cytotoxicity | [23] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Metformin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Metformin Treatment: Prepare serial dilutions of metformin in complete medium. Remove the old medium from the wells and add 100 µL of the metformin dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Mitochondrial Respiration using an Extracellular Flux Analyzer
This protocol allows for the real-time measurement of cellular oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Specialized cell culture microplates for the analyzer
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Metformin
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in the specialized microplate at a pre-determined optimal density and allow them to attach overnight.
-
Metformin Treatment: Treat cells with the desired concentrations of metformin for the specified duration.
-
Assay Preparation: The day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Analyzer Setup: Calibrate the sensor cartridge of the extracellular flux analyzer.
-
Mitochondrial Stress Test: Load the mitochondrial stress test reagents into the injection ports of the sensor cartridge.
-
Data Acquisition: Place the cell culture plate into the analyzer and initiate the protocol. The instrument will measure baseline OCR and then sequentially inject the stress test reagents to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
Data Analysis: Normalize the OCR data to cell number or protein concentration and analyze the effects of metformin on mitochondrial respiration parameters.
Visualizations
Caption: Metformin's core signaling pathway.
Caption: General workflow for assessing metformin cytotoxicity.
Caption: Troubleshooting decision tree for metformin experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK and Metformin: Shared Mechanisms: Wordmarks - Webflow Ecommerce website template [metformindaily.com]
- 9. The journey of metformin from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The journey of metformin from glycaemic control to mTOR inhibition and the suppression of tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metformin induces cell cycle arrest, apoptosis and autophagy through ROS/JNK signaling pathway in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin induces apoptosis via a mitochondria-mediated pathway in human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin Induces Apoptosis and Inhibits Proliferation through the AMP-Activated Protein Kinase and Insulin-like Growth Factor 1 Receptor Pathways in the Bile Duct Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin induces cell cycle arrest, apoptosis and autophagy through ROS/JNK signaling pathway in human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Patient- and Cell Type-Specific Heterogeneity of Metformin Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metformin Induces Different Responses in Clear Cell Renal Cell Carcinoma Caki Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphoproteomic analysis of metformin signaling in colorectal cancer cells elucidates mechanism of action and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 22. Mechanisms of metformin inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer activity of metformin: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Metformin, at Concentrations Corresponding to the Treatment of Diabetes, Potentiates the Cytotoxic Effects of Carboplatin in Cultures of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dergipark.org.tr [dergipark.org.tr]
Batch-to-batch variability issues with powdered 1,1-Dimethylbiguanide HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with powdered 1,1-Dimethylbiguanide HCl (metformin HCl).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: 1,1-Dimethylbiguanide hydrochloride, commonly known as metformin HCl, is a widely used oral antihyperglycemic agent for the treatment of type 2 diabetes.[1][2] It belongs to the biguanide class of drugs. In research, it is extensively studied for its potential anti-cancer, anti-aging, and neuroprotective effects.[2]
Q2: What are the key physicochemical properties of powdered this compound?
A2: Understanding the physicochemical properties of metformin HCl is crucial for its proper handling, storage, and use in experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H11N5 · HCl | [3] |
| Molecular Weight | 165.63 g/mol | [4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 223-226 °C | [3] |
| Solubility | Freely soluble in water; slightly soluble in ethanol; practically insoluble in acetone and chloroform.[1][3][5] | [1][3][5] |
| pKa | 12.4 | [5] |
Q3: What are the common impurities found in metformin HCl powder?
A3: Several impurities can arise during the synthesis and storage of metformin HCl. These impurities can significantly impact experimental outcomes. The most common related substances are listed below.
| Impurity | Chemical Name | Potential Origin |
| Impurity A | Cyanoguanidine | Starting material in synthesis[6] |
| Impurity B | (4,6-diamino-1,3,5-triazin-2-yl)guanidine | Side reaction product |
| Impurity C | N,N-dimethyl-1,3,5-triazine-2,4,6-triamine | Side reaction product |
| Impurity D | Melamine | Degradation or side reaction product[6] |
| Impurity E | 1-Methylbiguanide | Impurity in starting materials |
| Impurity F | Dimethylamine hydrochloride | Unreacted starting material |
This table is a summary of potential impurities mentioned in various sources.[6][7][8]
Q4: How does metformin HCl exert its effects at a cellular level?
A4: Metformin HCl's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[9][10] Activated AMPK, in turn, regulates various downstream signaling pathways involved in glucose metabolism, cell growth, and proliferation.[9][10][11]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using powdered this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Q: My experimental results are not reproducible across different batches of metformin HCl. What could be the cause?
A: Batch-to-batch variability is a common issue and can stem from several factors related to the purity and composition of the powdered metformin HCl.
Possible Causes and Troubleshooting Steps:
-
Purity and Impurities:
-
Problem: The presence and concentration of impurities can vary significantly between batches.[6] Some impurities may have their own biological activity or interfere with the action of metformin.
-
Solution:
-
Request a Certificate of Analysis (CoA) for each batch from the supplier. Compare the purity and impurity profiles.
-
Perform an in-house purity assessment using High-Performance Liquid Chromatography (HPLC). (See Experimental Protocol 1).
-
-
-
Solubility and Dissolution Rate:
-
Problem: Differences in particle size or crystalline structure between batches can affect the dissolution rate, leading to variations in the effective concentration in your experiments.
-
Solution:
-
Visually inspect the powder for any obvious differences in texture or color.
-
Ensure complete dissolution of the powder in your solvent before use. Sonication may aid in dissolving the powder.[12]
-
Prepare fresh solutions for each experiment and avoid using stock solutions that have been stored for extended periods.
-
-
-
Moisture Content:
-
Problem: Metformin HCl is hygroscopic, meaning it can absorb moisture from the air.[13] Variations in moisture content will affect the actual concentration of the active compound when preparing solutions by weight.
-
Solution:
-
Store the powder in a tightly sealed container in a desiccator.
-
If precise concentrations are critical, consider performing a loss on drying test to determine the water content of each batch.
-
-
Issue 2: Reduced Cell Viability or Unexpected Cytotoxicity
Q: I'm observing a higher-than-expected level of cell death in my cell culture experiments when using a new batch of metformin HCl. Why might this be happening?
A: Unforeseen cytotoxicity can be alarming. The cause often lies in the quality of the metformin HCl powder or the experimental conditions.
Possible Causes and Troubleshooting Steps:
-
Toxic Impurities:
-
Problem: Certain impurities, even at low levels, can be cytotoxic. The impurity profile can differ between batches.
-
Solution:
-
As with inconsistent results, an HPLC analysis is recommended to identify and quantify any unknown peaks in the chromatogram of the problematic batch. (See Experimental Protocol 1).
-
Compare the impurity profile with that of a batch that gave expected results.
-
-
-
Incorrect Concentration:
-
Problem: An error in weighing or a miscalculation can lead to a much higher effective concentration of metformin HCl, which can be toxic to cells.[14][15]
-
Solution:
-
Double-check all calculations for preparing your stock and working solutions.
-
Use a calibrated analytical balance for weighing the powder.
-
Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
-
-
-
Media pH Alteration:
-
Problem: Dissolving high concentrations of metformin HCl can sometimes alter the pH of the cell culture medium, which can negatively impact cell health.[16]
-
Solution:
-
Measure the pH of your media after adding metformin HCl.
-
If a significant pH shift is observed, adjust the pH back to the optimal range for your cells using sterile HCl or NaOH.
-
-
Experimental Protocols
Protocol 1: Purity Assessment of Metformin HCl Powder by HPLC
This protocol provides a general method for assessing the purity of metformin HCl and detecting impurities.
Materials:
-
This compound powder (test batch and a reference standard)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common ratio is 70:30 (v/v). The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Accurately weigh and dissolve the metformin HCl reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-100 µg/mL).
-
Sample Solution Preparation: Prepare a solution of the test batch of metformin HCl in the mobile phase at the same concentration as the stock solution of the reference standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm[17]
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The purity of the sample can be calculated by comparing the area of the main peak to the total area of all peaks. The identity of impurities can be inferred by comparing their retention times to those of known impurity standards, if available.
-
| Parameter | Recommended Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer : Acetonitrile (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 232 nm |
| Linearity Range | 5-100 µg/mL |
Protocol 2: In Vitro Potency Assessment in a Cell-Based Assay
This protocol describes a general workflow to compare the biological activity of different batches of metformin HCl.
Materials:
-
Cell line responsive to metformin (e.g., a cancer cell line or primary hepatocytes)
-
Complete cell culture medium
-
Different batches of this compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
Multi-well plates (e.g., 96-well)
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of each batch of metformin HCl in sterile cell culture medium. Perform a serial dilution to create a range of concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of each metformin HCl batch. Include a vehicle control (medium without metformin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[14]
-
Cell Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the cell viability versus the log of the metformin concentration for each batch.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each batch. A significant difference in IC50 values between batches indicates a difference in potency.
-
References
- 1. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]
- 2. Metformin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. 1,1-Dimethylbiguanide hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 5. Metformin - Wikipedia [en.wikipedia.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. Spectrophotometric Method for Analysis of Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Metformin on Viability, Morphology, and Ultrastructure of Mouse Bone Marrow-Derived Multipotent Mesenchymal Stromal Cells and Balb/3T3 Embryonic Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Metformin on Viability, Morphology, and Ultrastructure of Mouse Bone Marrow-Derived Multipotent Mesenchymal Stromal Cells and Balb/3T3 Embryonic Fibroblast Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
Improving the solubility of metformin hydrochloride for high-concentration stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metformin hydrochloride. Our aim is to help you overcome common challenges in preparing and using high-concentration stock solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of metformin hydrochloride in common laboratory solvents?
A1: Metformin hydrochloride is highly soluble in water.[1][2] Its solubility is reported to be greater than 300 mg/mL in water at room temperature.[1] It is also freely soluble in various aqueous buffers, including 0.1 N HCl, and phosphate buffers at pH 4.5, 6.8, and 9.5, with solubility exceeding 100 mg/mL.[1] In contrast, it is only slightly soluble in ethanol and practically insoluble in acetone, ether, and chloroform.[2][3] While it is soluble in DMSO, with some sources suggesting it is more soluble in DMSO than in water, water is generally the preferred solvent due to the potential toxicity of DMSO in cell culture experiments.[4]
Q2: I'm having trouble dissolving metformin hydrochloride at a high concentration. What can I do?
A2: If you are encountering difficulties in dissolving metformin hydrochloride, consider the following troubleshooting steps:
-
Increase the temperature: The solubility of metformin hydrochloride in aqueous solutions increases with temperature.[5][6] Gentle warming of the solution can aid in dissolution.
-
Use a different solvent: If a very high concentration is required that is difficult to achieve in water, consider using dimethyl sulfoxide (DMSO).[4] However, be mindful of the final DMSO concentration in your experimental setup, as it can be toxic to cells, typically recommended to be below 0.5%.[4]
-
Adjust the pH: Metformin hydrochloride's solubility is pH-dependent. It is highly soluble across a range of pH values, but slight adjustments might aid dissolution in complex media.[1]
-
Ensure adequate mixing: Use a vortex mixer or sonicator to ensure the compound is fully dispersed and to facilitate dissolution.
Q3: What is the recommended method for preparing a high-concentration aqueous stock solution of metformin hydrochloride?
Q4: How should I store my metformin hydrochloride stock solution?
A4: For long-term storage, it is recommended to store solid metformin hydrochloride at -20°C, where it should be stable for at least two years. Aqueous stock solutions are best prepared fresh. If storage is necessary, some sources suggest that aqueous solutions in DMSO or distilled water may be stored at -20°C for up to two months.[7] Another study found that a stock solution of metformin HCl was stable for 30 days when stored at 4°C.[8] It is generally not recommended to store aqueous solutions for more than one day unless stability for your specific storage conditions has been verified.
Q5: Can I use buffers other than water to prepare my stock solution?
A5: Yes, metformin hydrochloride is soluble in various buffers such as phosphate-buffered saline (PBS).[1] The solubility in PBS at pH 7.2 is approximately 1 mg/mL. For higher concentrations, water is the preferred solvent. The choice of buffer will depend on the specific requirements of your experiment.
Data Presentation
Table 1: Solubility of Metformin Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | > 300 mg/mL at room temperature | [1] |
| 0.1 N HCl | > 100 mg/mL | [1] |
| Phosphate Buffer (pH 4.5) | > 100 mg/mL | [1] |
| Phosphate Buffer (pH 6.8) | > 100 mg/mL (specifically 348.27 ± 15.46 mg/mL) | [1] |
| Phosphate Buffer (pH 9.5) | > 100 mg/mL | [1] |
| Ethanol | Slightly soluble | [2] |
| Acetone | Practically insoluble | [2][3] |
| Ether | Almost insoluble | [2] |
| Chloroform | Almost insoluble | [2] |
| DMSO | Soluble (up to 100 mM mentioned in one source) | [4][7] |
| PBS (pH 7.2) | Approximately 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 1 M Metformin Hydrochloride Aqueous Stock Solution
Materials:
-
Metformin hydrochloride powder (MW: 165.63 g/mol )
-
Sterile, purified water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 1 M stock solution, calculate the mass of metformin hydrochloride needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L x 0.01 L x 165.63 g/mol = 1.6563 g
-
-
Weigh the compound: Accurately weigh out 1.6563 g of metformin hydrochloride powder and transfer it to a sterile 15 mL conical tube.
-
Add solvent: Add approximately 8 mL of sterile, purified water to the conical tube.
-
Dissolve the compound: Tightly cap the tube and vortex vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.
-
Adjust the final volume: Once the solid is fully dissolved, add sterile, purified water to bring the final volume to 10 mL.
-
Sterile filter: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile tube.
-
Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Mandatory Visualizations
Caption: Metformin's primary mechanism of action involves the activation of AMPK.
Caption: Workflow for preparing a sterile metformin hydrochloride stock solution.
References
- 1. fip.org [fip.org]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]
- 8. pubs.aip.org [pubs.aip.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during metformin-related experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with metformin, offering potential causes and solutions in a question-and-answer format.
In Vitro & Cell Culture Experiments
Q1: Why am I observing inconsistent or no effect of metformin on my cultured cells?
Possible Causes:
-
Inappropriate Metformin Concentration: The effects of metformin are highly dose-dependent. Supraphysiological concentrations (millimolar range) used in many in vitro studies can induce effects not seen at therapeutic concentrations (micromolar range) and may lead to off-target effects or cytotoxicity.[1][2][3][4][5]
-
High Glucose Media: Standard cell culture media often contain high glucose levels, which can mask the metabolic effects of metformin.[6]
-
Cell Confluency and Seeding Density: High cell density can alter the cellular microenvironment and metabolic state, influencing the cells' response to metformin.[6]
-
Metformin Stability: Metformin solutions, especially when diluted in media, may degrade over time. It is recommended to prepare fresh dilutions from a stock solution for each experiment.
-
Solvent Issues: Improper dissolution of metformin can lead to inaccurate concentrations.
Solutions:
-
Concentration Optimization: Conduct a dose-response study to determine the optimal, clinically relevant concentration for your specific cell line and experimental endpoint.[3][7]
-
Physiological Glucose Conditions: Use cell culture media with physiological glucose concentrations (e.g., 5.5 mM) to better mimic in vivo conditions.[6]
-
Standardize Seeding Density: Optimize and maintain a consistent cell seeding density to ensure cells are in an exponential growth phase during treatment.[6]
-
Fresh Preparations: Always prepare fresh working solutions of metformin from a frozen stock immediately before use.
-
Proper Dissolution: Ensure complete dissolution of metformin powder in the appropriate solvent, as specified by the manufacturer.
Q2: My cell viability assay (e.g., MTT, XTT) results are variable after metformin treatment.
Possible Causes:
-
Metformin's Effect on Metabolism: Metformin's primary mechanism involves inhibiting mitochondrial respiration, which can directly interfere with the readouts of viability assays that rely on mitochondrial function (like MTT).[8][9]
-
Cytotoxicity at High Concentrations: High concentrations of metformin (often in the millimolar range) can be cytotoxic, leading to cell death that may not be the intended focus of the experiment.[5]
-
Incorrect Incubation Time: The effects of metformin on cell viability may be time-dependent.
Solutions:
-
Use an Alternative Viability Assay: Consider using a viability assay that does not rely on mitochondrial reductase activity, such as a trypan blue exclusion assay or a crystal violet staining assay.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[6]
-
Refer to Table 1 for Recommended Concentrations: Start with concentrations that are closer to the physiological range to avoid overt toxicity.
Table 1: Recommended Metformin Concentrations for In Vitro Studies
| Concentration Range | Application | Expected Primary Mechanism | Reference |
| 10-100 µM | Clinically relevant dose for studying metabolic effects | Substrate-selective suppression of hepatic gluconeogenesis | [2] |
| 1-10 mM | Common in vitro range for cancer and signaling studies | AMPK activation via Complex I inhibition | [3][7][10] |
| >10 mM | Supraphysiological, often cytotoxic | Can induce significant cellular stress and apoptosis | [5] |
Q3: I am not seeing the expected activation of AMPK (phosphorylated AMPK) in my western blots.
Possible Causes:
-
Insufficient Metformin Concentration or Duration: AMPK activation is both dose- and time-dependent. The concentration or incubation time may be insufficient to induce a detectable change in phosphorylation.
-
Cell Type Specificity: The expression levels of AMPK and its upstream kinases can vary between cell types, affecting the responsiveness to metformin.
-
Poor Antibody Quality: The primary antibody against phosphorylated AMPK may be of poor quality or used at a suboptimal dilution.[6]
-
Low Protein Expression: The overall expression of AMPK in your chosen cell line might be low.[6]
Solutions:
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to find the optimal conditions for AMPK activation in your specific cell line.
-
Use a Positive Control: Treat a responsive cell line (e.g., HepG2) with a known AMPK activator like AICAR to validate your experimental setup.
-
Validate Antibodies: Use a well-validated antibody for phospho-AMPK and optimize the dilution and incubation conditions.[6]
-
Increase Protein Load: Increase the amount of protein lysate loaded onto the gel for western blotting.[6]
Experimental Protocol: Western Blot for p-AMPK
-
Cell Seeding: Plate cells at an optimized density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of metformin or vehicle control. Incubate for the predetermined optimal duration.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against p-AMPK (Thr172) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping & Reprobing: Strip the membrane and reprobe for total AMPK and a loading control (e.g., β-actin or GAPDH) to normalize the results.
In Vivo & Animal Studies
Q1: Why is there high variability in the therapeutic response to metformin in my animal cohort?
Possible Causes:
-
Pharmacokinetic Variability: Metformin has incomplete gastrointestinal absorption and its bioavailability can vary significantly between species and even between individuals.[11][12][13]
-
Influence of Body Mass: Higher Body Mass Index (BMI) has been associated with lower plasma metformin levels, suggesting altered pharmacokinetics in obese subjects.[14]
-
Genetic Variation in Transporters: Variants in genes encoding for drug transporters like OCT1 and MATE can affect metformin's absorption, distribution, and excretion.[14]
-
Food Effect: The presence of food can decrease and delay the absorption of metformin.[15]
Solutions:
-
Standardize Administration: Administer metformin at the same time each day and standardize feeding schedules to minimize variability from food effects.
-
Dose Adjustment for Body Weight: Consider adjusting the metformin dose based on the body weight of the animals.[14]
-
Monitor Plasma Levels: If feasible, measure plasma metformin concentrations to correlate with therapeutic outcomes and identify outliers.
-
Increase Sample Size: A larger sample size can help to account for individual biological variability.
Table 2: Metformin Dosage and Pharmacokinetic Parameters
| Parameter | Human | Rabbit | Rodents (General) | Note | Reference |
| Oral Bioavailability | 50-60% | Variable | Variable | Highly species-dependent. | [12][15] |
| Elimination Half-life | 4 - 8.7 hours | ~2 hours | Short | Shorter half-life in many animal models compared to humans. | [12][16] |
| Common Daily Dose (Human) | 500 - 2550 mg | N/A | 50 - 300 mg/kg | Animal doses are often higher to compensate for metabolic differences. | [15] |
| Food Effect | Decreases and delays absorption | Not specified | Not specified | Cmax can be 40% lower when taken with food. | [15] |
Analytical & Methodological Issues
Q1: I'm having trouble with my HPLC method for metformin quantification.
Possible Causes:
-
Poor Retention on C18 Columns: Metformin is a highly polar molecule and may exhibit poor retention on traditional reversed-phase C18 columns, leading to early elution times.[17]
-
Sample Preparation Issues: Inadequate sample preparation can lead to matrix effects and inconsistent results.[18]
-
Incorrect Mobile Phase: The pH and composition of the mobile phase are critical for achieving good peak shape and resolution.
Solutions:
-
Use a HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is often more suitable for retaining and separating highly polar compounds like metformin.[17]
-
Optimize Mobile Phase: Adjust the buffer concentration and pH of the mobile phase. Using a potassium phosphate buffer instead of sodium phosphate can sometimes improve peak shape.[18]
-
Method Validation: Ensure your analytical method is fully validated for linearity, accuracy, precision, and robustness according to ICH guidelines.[9][19][20]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of metformin?
Metformin's mechanisms are complex and not fully understood, but it is known to have effects in the liver, gut, and potentially the brain.[21][22] The primary, well-established mechanism is the inhibition of mitochondrial respiratory chain complex I in the liver.[1][8] This leads to a decrease in ATP production, an increase in the AMP:ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK). Activated AMPK helps to reduce hepatic gluconeogenesis (glucose production).[1][8] Emerging evidence also points to actions in the gastrointestinal tract and effects on the gut microbiome.[21]
Q2: What are the known off-target effects of metformin?
Beyond its primary metabolic targets, metformin has been shown to have several off-target or pleiotropic effects, including:
-
Anticancer activity , through both indirect (systemic) and direct (on cancer cells) mechanisms, often involving the AMPK/mTOR pathway.[8][10][23]
-
Modulation of the gut microbiome. [21]
-
Potential inhibition of Rho kinase (ROCK), which is involved in cell morphology and motility.[24]
Q3: How should I prepare and store metformin solutions?
Metformin hydrochloride is soluble in water. For in vitro experiments, it is common to prepare a concentrated stock solution (e.g., 1 M) in sterile water or PBS, filter-sterilize it, and store it in aliquots at -20°C. Avoid repeated freeze-thaw cycles. Dilute the stock solution to the final working concentration in cell culture medium immediately before each experiment.
Q4: Is it true that metformin's primary antidiabetic action is in the brain?
Recent research has challenged the traditional liver-centric view, suggesting that at clinically relevant low doses, metformin's primary antidiabetic effect may be initiated in the brain.[22] This model proposes that metformin crosses the blood-brain barrier and acts on the hypothalamus to lower blood glucose.[22] However, the well-established peripheral mechanisms in the liver and gut are still considered significant, especially at higher concentrations.[22] This is an area of active research, and the relative contributions of central versus peripheral actions are still being debated.
Visualizations
Signaling Pathways & Experimental Logic
Caption: Simplified signaling pathways of metformin action.
Caption: Troubleshooting workflow for in vitro metformin experiments.
References
- 1. Metformin: update on mechanisms of action and repurposing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin: A Review of Potential Mechanism and Therapeutic Utility Beyond Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin and Glucose Concentration as Limiting Factors in Retinal Pigment Epithelial Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan [frontiersin.org]
- 5. Effect of Metformin on Viability, Morphology, and Ultrastructure of Mouse Bone Marrow-Derived Multipotent Mesenchymal Stromal Cells and Balb/3T3 Embryonic Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors contributing to variability in metformin concentration in polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metformin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Metformin - Wikipedia [en.wikipedia.org]
- 17. Metformin problem - Chromatography Forum [chromforum.org]
- 18. lcms.cz [lcms.cz]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. Metformin: update on mechanisms of action and repurposing potential | The Diabetes Institute [institut-diabete.u-paris.fr]
- 22. youtube.com [youtube.com]
- 23. bioengineer.org [bioengineer.org]
- 24. A novel ROCK inhibitor: off-target effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
Metformin Interference in Cellular Imaging: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Metformin, a widely used therapeutic agent, possesses intrinsic fluorescence that can interfere with cellular imaging studies employing fluorescent probes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Does metformin have intrinsic fluorescence?
A1: Yes, metformin exhibits autofluorescence. Due to the presence of two double conjugated bonds, metformin can fluoresce upon excitation.[1]
Q2: What are the excitation and emission wavelengths of metformin's autofluorescence?
A2: Metformin has been reported to have emission peaks at approximately 475 nm and 520 nm when excited at 395 nm or 488 nm, respectively.[1] This broad emission spectrum can lead to spectral overlap with various commonly used fluorophores.
Q3: Which common fluorescent probes are likely to be affected by metformin's autofluorescence?
A3: Given its emission spectrum, metformin's autofluorescence can potentially interfere with probes that emit in the blue, green, and yellow-orange regions of the spectrum. This includes, but is not limited to, certain nuclear stains, mitochondrial probes, and reactive oxygen species (ROS) indicators.
Q4: How can I determine if metformin is interfering with my fluorescent probe?
A4: The best approach is to include a "metformin only" control in your experiment. This involves preparing a sample of your cells treated with metformin but without the fluorescent probe. Imaging this sample using the same settings as your fully stained samples will reveal the contribution of metformin's autofluorescence to your signal.
Troubleshooting Guides
Problem 1: High background fluorescence in metformin-treated cells.
Cause: Metformin's intrinsic fluorescence is a likely contributor to elevated background signals.
Solutions:
-
Optimize Imaging Parameters:
-
Reduce exposure time and/or laser power: While this can decrease the overall signal, it may proportionally reduce the background from metformin, improving the signal-to-noise ratio.
-
Adjust gain settings: Avoid excessively high gain, which can amplify background noise.[2]
-
-
Implement Background Subtraction:
-
ImageJ/Fiji Protocol: Utilize the "Subtract Background" function. The rolling ball algorithm is a common choice. A step-by-step guide is provided in the Experimental Protocols section.
-
-
Consider Spectral Imaging and Linear Unmixing: This advanced technique can computationally separate the spectral signature of metformin's autofluorescence from that of your specific probe. A conceptual workflow is described in the Experimental Protocols section.[3]
Problem 2: Inaccurate quantification of fluorescent signals in the presence of metformin.
Cause: The signal from metformin's autofluorescence is being incorrectly attributed to the fluorescent probe, leading to artificially inflated measurements.
Solutions:
-
Autofluorescence Correction:
-
ImageJ/Fiji Protocol: A detailed protocol for measuring and subtracting the average intensity of a "metformin only" control from your experimental images is provided in the Experimental Protocols section.
-
-
Spectral Unmixing: By defining the emission spectrum of metformin as a separate channel, its contribution can be accurately removed from the final image, allowing for more precise quantification of the probe's signal.[3]
-
Validate with an Alternative Method: If possible, confirm your findings using a non-fluorescence-based assay to validate the results obtained from imaging.
Quantitative Data Summary
The following table summarizes the known spectral properties of metformin, which are crucial for predicting and mitigating interference with fluorescent probes.
| Parameter | Value | Reference |
| Excitation Wavelengths | 395 nm, 488 nm | [1] |
| Emission Peaks | 475 nm, 520 nm | [1] |
Potential Interference with Common Fluorescent Probes
This table provides a general guide to potential spectral overlap between metformin and common fluorescent probes. It is essential to verify this with your specific experimental setup.
| Probe Category | Common Dyes | Potential for Overlap with Metformin | Mitigation Strategy |
| Nuclear Stains | DAPI, Hoechst | Moderate (Overlap with the blue-green tail of metformin's emission) | Use appropriate controls and background subtraction. Consider red-shifted nuclear stains. |
| Mitochondrial Potential | JC-1, TMRE, TMRM | High (JC-1 green monomers, TMRE/TMRM emission) | Use ratiometric analysis for JC-1. For TMRE/TMRM, careful controls and background subtraction are critical. Consider alternative dyes with red-shifted emission. |
| Mitochondrial Mass | MitoTracker Green | High | Employ spectral unmixing or choose a red-shifted MitoTracker dye. |
| Lysosomes | LysoTracker Green | High | Consider red or deep-red LysoTracker alternatives.[4][5] |
| Endoplasmic Reticulum | ER-Tracker Green | High | Opt for ER-Tracker Red. |
| Lipid Droplets | BODIPY 493/503 | High | Use red-shifted BODIPY dyes or alternative lipid stains like Nile Red, keeping in mind its own spectral properties.[6] |
| Reactive Oxygen Species (ROS) | DCFH-DA | High | Use red-shifted ROS probes if possible and always include appropriate controls. |
Experimental Protocols
Protocol for Background Subtraction in ImageJ/Fiji
This protocol provides a basic method for correcting background fluorescence.
-
Open your image in ImageJ/Fiji.
-
Split Channels if you have a multi-color image (Image > Color > Split Channels).
-
Select the channel of interest.
-
Go to Process > Subtract Background....[7]
-
Set the "Rolling ball radius" . A common starting point is 50 pixels, but this may need to be optimized for your image. Check the "Light background" box if your background is brighter than your signal. Check "Preview" to see the effect in real-time.
-
Click "OK" .
-
Repeat for other channels if necessary and merge them back (Image > Color > Merge Channels...).
Protocol for Autofluorescence Correction using a Control Image in ImageJ/Fiji
This protocol allows for the subtraction of the average fluorescence intensity from a "metformin only" control.
-
Acquire Images:
-
Image your experimental samples (cells + metformin + fluorescent probe).
-
Image your control samples (cells + metformin only) using the exact same imaging settings (laser power, exposure time, gain, etc.).
-
-
Open both images in ImageJ/Fiji.
-
Measure the average background intensity of the control image:
-
Select the control image.
-
Draw a region of interest (ROI) over a representative area of the cells.
-
Go to Analyze > Measure (or press Ctrl+M). The mean gray value will be displayed in the results window.
-
-
Subtract the average background from your experimental image:
-
Select your experimental image.
-
Go to Process > Math > Subtract....
-
Enter the mean gray value you measured from the control image into the "Value" box.
-
Click "OK" .
-
Conceptual Workflow for Spectral Imaging and Linear Unmixing
This advanced technique provides the most accurate correction for autofluorescence. The exact steps will vary depending on your microscope's software (e.g., Zeiss ZEN, Leica LAS X).
-
Acquire a Reference Spectrum for Metformin:
-
Prepare a sample of cells treated only with metformin.
-
Using the spectral imaging mode on your confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) of the metformin autofluorescence.
-
From this lambda stack, generate a reference spectrum for metformin.
-
-
Acquire a Reference Spectrum for Your Fluorescent Probe:
-
Prepare a sample of cells stained only with your fluorescent probe (no metformin).
-
Acquire a lambda stack and generate a reference spectrum for your probe under the same conditions.
-
-
Acquire a Lambda Stack of Your Experimental Sample:
-
Image your co-labeled sample (cells + metformin + fluorescent probe) in spectral mode.
-
-
Perform Linear Unmixing:
-
In the microscope software, use the linear unmixing function.
-
Select the reference spectra for metformin and your fluorescent probe.
-
The software will then calculate the contribution of each spectrum to every pixel in your image and separate them into distinct channels.[3]
-
Signaling Pathways and Experimental Workflows
References
Quality control measures for research-grade 1,1-Dimethylbiguanide HCl
Technical Support Center: Research-Grade 1,1-Dimethylbiguanide HCl
Welcome to the technical support center for research-grade this compound (Metformin HCl). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and integrity of their experimental materials. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the use of research-grade this compound.
Q1: My experimental results are inconsistent or unexpected. Could the quality of my this compound be the cause?
A1: Yes, variability in the purity and impurity profile of your compound can significantly impact experimental outcomes. We recommend performing the following quality control checks to assess your material.
-
Purity Assessment: The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC). A significant deviation from the expected purity can affect the effective concentration in your experiments.
-
Impurity Profiling: Specific impurities, even at low levels, may have biological activity that can interfere with your results. Common impurities to screen for include cyanoguanidine and melamine.[1][2] The presence of these or other related substances could be a confounding factor.
-
Degradation: Improper storage or handling can lead to the degradation of the compound. Stress studies, including exposure to acid, base, heat, and light, can help identify potential degradation products that might be affecting your experiments.[3]
Q2: I'm observing poor solubility of the compound in my aqueous buffer. What could be the issue?
A2: this compound is generally freely soluble in water.[4] If you are experiencing solubility issues, consider the following:
-
pH of the Solution: The solubility of this compound can be pH-dependent. Ensure the pH of your buffer is within a suitable range.
-
Presence of Counter-ions: High concentrations of other salts in your buffer could potentially decrease the solubility of the compound through the common ion effect.
-
Material Purity: Although less common, significant levels of insoluble impurities could give the appearance of poor solubility.
Q3: My HPLC chromatogram shows unexpected peaks. How can I identify them?
A3: Unexpected peaks in your HPLC chromatogram could be impurities, degradation products, or artifacts from your experimental setup.
-
Reference Standards: The most reliable way to identify unknown peaks is to run reference standards for known impurities of this compound.[5][6][7]
-
Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) can provide mass-to-charge ratio information, which is invaluable for identifying unknown compounds.[5]
-
Forced Degradation Studies: Performing forced degradation studies can help to intentionally generate degradation products.[3] The resulting chromatograms can be compared to your sample's chromatogram to see if any peaks match.
Below is a logical workflow for troubleshooting unexpected HPLC peaks.
Frequently Asked Questions (FAQs)
Q1: What are the key quality control tests for research-grade this compound?
A1: A comprehensive quality control assessment for research-grade this compound typically includes the following tests:
-
Appearance: Visual inspection for a white crystalline powder.[4]
-
Solubility: Testing for free solubility in water.[4]
-
Identification: Confirmation of the compound's identity, often using Fourier Transform Infrared (FTIR) spectroscopy or comparison of retention time in HPLC with a reference standard.[8]
-
Purity and Impurities (HPLC): A quantitative analysis to determine the percentage of the active compound and to detect and quantify any impurities.
-
Assay (Titration): A non-aqueous potentiometric titration can also be used to determine the purity of the substance.[8]
-
Water Content: Karl Fischer titration is a common method to determine the water content.
-
Heavy Metals: Testing for the presence of heavy metals is a standard safety and quality assessment.
The following diagram illustrates a typical quality control workflow.
Q2: What are the common impurities found in research-grade this compound?
A2: Several potential impurities can be present, arising from the synthesis process or degradation. It is crucial to have analytical methods capable of separating the active substance from these impurities.[2] Some of the commonly monitored impurities include:
-
(4,6-diamino-1,3,5-triazin-2-yl)guanidine (Impurity B) [2][5][6]
-
N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine (Impurity C) [2][5][6]
-
N-methylmethanamine (Impurity F) [5]
-
N-Nitrosodimethylamine (NDMA): This is a potential genotoxic impurity that has been a concern in some metformin formulations.[9]
Q3: What are typical acceptance criteria for the quality control of this compound?
A3: The acceptance criteria can vary depending on the specific research application and the grade of the material. However, typical specifications are often based on pharmacopeial standards. Below is a summary of common tests and their typical acceptance criteria.
| Parameter | Method | Typical Acceptance Criteria |
| Appearance | Visual Inspection | White crystalline powder |
| Solubility | Visual Inspection | Freely soluble in water |
| Identification | FTIR / HPLC | Conforms to the reference spectrum / Retention time matches the standard |
| Assay | HPLC / Titration | 99.0% - 101.0% |
| Purity | HPLC | ≥ 99.5% |
| Cyanoguanidine | HPLC | Not more than 0.02%[1] |
| Melamine | HPLC | Not more than 0.01%[1] |
| Any other individual impurity | HPLC | ≤ 0.1% |
| Total Impurities | HPLC | ≤ 0.5% |
| Water Content | Karl Fischer | ≤ 0.5% |
Experimental Protocols
Protocol 1: Purity and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the purity of this compound and quantifying its related impurities.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Reference standards for known impurities (e.g., cyanoguanidine, melamine)
-
Acetonitrile (HPLC grade)
-
Ammonium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | PARTISPHERE SCX (4.6 x 250 mm) or equivalent ion-exchange column[2] |
| Mobile Phase | 1.7% (w/v) aqueous solution of ammonium dihydrogen phosphate, with the pH adjusted to 3.1 using orthophosphoric acid.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 218 nm[2][3] |
| Injection Volume | 20 µL |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1.0 mg/mL).
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of each impurity in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration similar to the standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Inject the impurity stock solution to determine the retention times of the known impurities.
5. Data Analysis:
-
Purity Calculation: Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that in the standard chromatogram.
-
Impurity Quantification: Quantify each impurity by comparing its peak area in the sample chromatogram to the corresponding peak area in the impurity standard chromatogram. Use the appropriate response factors if necessary.
Protocol 2: Assay by Non-Aqueous Potentiometric Titration
This method provides an alternative to HPLC for determining the overall purity (assay) of this compound.
1. Materials and Reagents:
-
This compound sample
-
Glacial acetic acid
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Potentiometric titrator with a suitable electrode system
2. Procedure:
-
Accurately weigh about 150 mg of the this compound sample.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate the solution potentiometrically with 0.1 N perchloric acid.
-
Record the volume of titrant required to reach the endpoint.
3. Calculation: Calculate the percentage assay using the following formula:
Assay (%) = (V * N * E) / W * 100
Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of the perchloric acid
-
E = Equivalent weight of this compound (165.62 g/mol )
-
W = Weight of the sample in mg
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. rroij.com [rroij.com]
- 4. Spectrophotometric Method for Analysis of Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Metformin Impurities | SynZeal [synzeal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the in vitro potency of 1,1-Dimethylbiguanide HCl and phenformin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of 1,1-Dimethylbiguanide HCl (metformin) and phenformin. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways.
Both metformin and phenformin belong to the biguanide class of drugs and share a primary mechanism of action centered on the inhibition of mitochondrial complex I.[1] However, their distinct physicochemical properties lead to significant differences in their in vitro potency and cellular uptake mechanisms. Phenformin is notably more lipophilic than metformin, a characteristic that contributes to its enhanced ability to cross cellular membranes and results in higher intracellular concentrations.[1] In contrast, the more hydrophilic metformin relies on organic cation transporters (OCTs), particularly OCT1, for efficient entry into cells like hepatocytes.[1]
Quantitative Comparison of In Vitro Potency
The difference in potency between phenformin and metformin is evident across various in vitro assays, including those measuring the inhibition of mitochondrial respiration and the impact on cell viability. Phenformin consistently demonstrates a significantly lower half-maximal inhibitory concentration (IC50), indicating greater potency.
Inhibition of Mitochondrial Complex I
The primary molecular target for both biguanides is Complex I of the mitochondrial respiratory chain.[1] Phenformin exhibits a much stronger inhibitory effect on this complex. For instance, in isolated brain mitochondria, a concentration of 0.025 mM phenformin was sufficient to suppress NADH oxidation by Complex I to a similar extent as 0.5 mM metformin.[2][3]
| Compound | Assay System | IC50 Value | Approximate Fold Difference | Reference |
| Phenformin | 143B Cells (Cellular OCR) | 3.81 ± 1.12 µM | ~62x | [4] |
| Metformin | 143B Cells (Cellular OCR) | 237 ± 13 µM | - | [4] |
| Phenformin | Hep G2 Cells (Cellular OCR) | 3.80 ± 0.38 µM | ~85x | [4] |
| Metformin | Hep G2 Cells (Cellular OCR) | 325 ± 25 µM | - | [4] |
| Metformin | Bovine Heart Mitochondria | 19.4 ± 1.4 mM | - | [4] |
Note: IC50 values can vary based on experimental conditions and the biological system used.
Cell Viability in Cancer Cell Lines
The superior potency of phenformin is also reflected in its more potent anti-proliferative effects on various cancer cell lines. In some cases, phenformin has been observed to be over 100-fold more potent than metformin in reducing cancer cell viability.[5]
| Cell Line | Cancer Type | Phenformin IC50 | Metformin IC50 | Approximate Fold Difference | Reference |
| E6E7Ras | Head and Neck Squamous Cell Carcinoma | 0.6 mM | 504 mM | 840x | [5] |
| MDA-MB-231 | Breast Cancer | 2.347 ± 0.010 mM | >25 mM | >10x | [5] |
| SH-SY5Y | Neuroblastoma | 2.76 ± 0.09 mM | - | - | [6] |
Core Mechanism of Action: Signaling Pathway
The primary mechanism of action for both biguanides involves the inhibition of mitochondrial respiratory chain complex I. This disruption in the electron transport chain leads to a decreased cellular ATP production and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status is the critical trigger for the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[1][6] Activated AMPK then phosphorylates downstream targets to restore energy homeostasis, in part by inhibiting anabolic pathways and stimulating catabolic processes.
Experimental Protocols
Standardized protocols are essential for the accurate determination and comparison of the in vitro potency of compounds. Below are methodologies for key experiments.
Assessment of Mitochondrial Respiration
This protocol is used to measure the inhibitory effects of phenformin and metformin on mitochondrial complex I activity by assessing the oxygen consumption rate (OCR).
-
Instrumentation : A high-resolution respirometer, such as a Seahorse XF Analyzer or an Oroboros Oxygraph-2k, is used.
-
Sample Preparation : Mitochondria are isolated from relevant cells or tissues through differential centrifugation. Alternatively, whole cells can be permeabilized to allow direct access to the mitochondria.
-
Assay Procedure :
-
Isolated mitochondria or permeabilized cells are suspended in a specific respiration medium within the instrument's chamber.
-
Substrates for Complex I, such as pyruvate and malate, are added to stimulate respiration.
-
The basal oxygen consumption rate (OCR) is measured to establish a baseline.
-
Increasing concentrations of phenformin or metformin are titrated into the chamber.
-
The corresponding changes in OCR are recorded to generate dose-response curves and determine the IC50 values.[1]
-
Rotenone, a known specific Complex I inhibitor, can be used as a positive control.
-
Cell Viability Assay (MTT Assay)
This assay quantifies the cytotoxic or cytostatic effects of the compounds on cultured cells.
-
Cell Culture : Plate cells of interest (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of concentrations of phenformin and metformin for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Quantification : Measure the absorbance of the solution at a specific wavelength (e.g., 595 nm) using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
AMPK Activation Assay (Immunoblotting)
This method is used to detect the phosphorylation of AMPK, which is indicative of its activation.
-
Cell Culture and Treatment : Culture the chosen cell line and treat with various concentrations of metformin or phenformin for a specified time.
-
Protein Extraction : Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK at Threonine 172).
-
Subsequently, probe with a primary antibody for total AMPK as a loading control.[1]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The ratio of p-AMPK to total AMPK indicates the level of activation.
-
Summary
In vitro experimental data consistently demonstrates that phenformin is a significantly more potent biguanide than metformin. This increased potency is primarily attributed to its greater lipophilicity, which facilitates easier passage across cell membranes and leads to a more robust inhibition of mitochondrial complex I.[1][2] Consequently, phenformin induces downstream effects, such as AMPK activation and reduction in cell viability, at substantially lower concentrations than metformin.[5][6] This comparative data is crucial for researchers designing experiments and interpreting results related to the biological effects of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Metformin's Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within a cellular context is a critical step in preclinical and clinical development. Metformin, a widely prescribed drug for type 2 diabetes, is now being investigated for its potential in cancer therapy due to its pleiotropic effects on cellular metabolism and signaling. Validating its target engagement is crucial to understanding its mechanism of action and identifying patient populations who may benefit from it. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to assess the direct binding of drugs to their protein targets in a physiologically relevant setting.
This guide provides an objective comparison of CETSA with alternative methods for validating metformin's target engagement, supported by experimental data and detailed protocols.
At a Glance: Comparing Target Engagement Assays
| Method | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput for the traditional Western Blot format. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein, which may alter its function or localization. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require protein modification. | Requires careful optimization of protease digestion; may not be sensitive enough for all interactions. |
| Western Blot for Downstream Signaling | Measures changes in the phosphorylation or abundance of proteins downstream of the target. | Widely accessible, provides information on the functional consequences of target engagement. | Indirect measure of target binding; can be influenced by off-target effects. |
Metformin's Signaling Pathways
Metformin's therapeutic effects are attributed to its ability to modulate multiple signaling pathways, primarily through the activation of AMP-activated protein kinase (AMPK).[1][2][3] Activated AMPK, in turn, influences a cascade of downstream targets, including the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation.[1][4]
Metformin's primary signaling pathway.
Quantitative Data Presentation
The following table summarizes data from a proteome-wide CETSA-based study (Proteome Integral Solubility Alteration - PISA) investigating the dose-dependent effects of metformin on protein thermal stability in HepG2 liver cancer cells. This provides a quantitative overview of metformin's target engagement across a range of concentrations.
| Protein Target Category | Metformin Concentration | Observed Effect on Thermal Stability |
| Mitochondrial Complex I & IV Subunits | Low (e.g., 0.2 µM) | Stabilization |
| Ribosomal Proteins | Low (e.g., 0.2 µM) | Altered Stability |
| Mitochondrial Cargo & Vesicle Transport | Low Concentration | Altered Stability |
| Cell Redox Responses | High Concentration | Altered Stability |
| Cell Membrane Protein Sorting | High Concentration | Altered Stability |
Data summarized from Yin et al., ACS Pharmacol Transl Sci, 2024.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 3. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biguanides in Anti-Cancer Research: Metformin vs. Phenformin and Buformin
The repurposing of existing drugs for oncology is a rapidly evolving field, with the biguanide class of anti-diabetic agents attracting significant attention for their anti-neoplastic properties.[1][2][3] Originally developed for the treatment of type 2 diabetes, 1,1-Dimethylbiguanide HCl (Metformin), along with its analogs Phenformin and Buformin, have demonstrated potential in cancer prevention and treatment through various preclinical and clinical studies.[1][4]
This guide provides an objective comparison of these three key biguanides, focusing on their mechanisms of action, anti-cancer efficacy, and clinical potential. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds for application in oncology research.
Mechanism of Action: A Shared Pathway with Varying Potency
The primary anti-tumor mechanism for biguanides involves the inhibition of mitochondrial respiratory complex I.[1][2][5] This action disrupts cellular energy metabolism, leading to a decrease in ATP production and a corresponding increase in the AMP/ATP ratio. This energy stress activates the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7]
Activated AMPK orchestrates a switch from anabolic to catabolic pathways to conserve energy.[8] A key anti-cancer effect of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway (specifically mTORC1), which is crucial for cell growth, proliferation, and protein synthesis.[1][7][9][10] While this AMPK-mTOR axis is a major focus, biguanides can also exert anti-cancer effects through AMPK-independent pathways and by modulating the tumor microenvironment.[1][11]
Comparative Analysis of Biguanides
While sharing a core mechanism, Metformin, Phenformin, and Buformin exhibit significant differences in potency, pharmacokinetics, and safety, which are critical considerations for their therapeutic application.
Pharmacokinetic and Potency Differences
The anti-cancer potency of these biguanides is directly linked to their chemical structure and pharmacokinetics. Phenformin and Buformin are considerably more lipophilic than Metformin, allowing them to penetrate cell membranes and accumulate in mitochondria more readily, independent of organic cation transporters (OCTs) that Metformin relies on.[1][12][13] This results in a more potent inhibition of mitochondrial complex I.[14]
| Property | Metformin (this compound) | Phenformin | Buformin |
| Cellular Uptake | Primarily via Organic Cation Transporters (OCTs)[1] | Direct membrane penetration (more lipophilic)[1] | Direct membrane penetration (more lipophilic)[12] |
| Lipophilicity (LogP) | -2.61[14] | -0.83[14] | More lipophilic than Metformin[14] |
| Relative Potency | Least Potent[14][15] | Most Potent[14][15] | Intermediate Potency[14] |
Preclinical Efficacy
Experimental data consistently show that Phenformin and Buformin are more potent anti-cancer agents than Metformin in preclinical models.[15] In a key study on chemically-induced mammary carcinogenesis in rats, Buformin significantly decreased cancer incidence, multiplicity, and burden, while Metformin and Phenformin showed no statistically significant effect at the doses tested.[16][17] Another study comparing all three found that both Phenformin and Buformin were superior to Metformin in reducing tumor number and burden.[12][13]
| Experimental Model | Metformin | Phenformin | Buformin |
| Mammary Adenocarcinoma in Rats (Cancers/rat) [12][13] | 3.6 | 1.6 | 0.7 |
| Mammary Adenocarcinoma in Rats (Tumor Burden g/rat ) [12][13] | 1.61 | 0.63 | 0.12 |
| Cervical Cancer Cell Proliferation (IC50) | >1000 µM (Generally higher) | Not available in cited texts | 166.1 - 1202 µM[18] |
| Endometrial Cancer Cell Proliferation (IC50) | 1.4 - 1.6 mM[19] | Not available in cited texts | 8 - 150 µM[19] |
Safety Profile and Clinical Status
The most significant differentiator among these biguanides is the risk of lactic acidosis, a rare but potentially fatal metabolic complication.[20] Phenformin carries the highest risk, which led to its withdrawal from clinical use for diabetes in the late 1970s.[1][14] Buformin also has a higher associated risk than Metformin.[14] Metformin's superior safety profile is the primary reason it remains the most widely prescribed biguanide.[1]
This difference in safety has heavily influenced their trajectory in cancer research.
-
Metformin: Due to its safety, Metformin has been investigated in numerous clinical trials for various cancers, including breast, prostate, and ovarian cancer.[4][21][22][23] However, results have been mixed, with many trials failing to show a significant clinical benefit in terms of overall or progression-free survival.[1][24] This may be due to the high concentrations required for an anti-cancer effect, which may not be achievable at safe clinical doses.[6][12]
-
Phenformin: Despite its toxicity concerns, there is renewed interest in Phenformin for oncology due to its high potency.[1][25] The hypothesis is that its greater potency may translate to clinical efficacy where Metformin has fallen short.[25] A phase Ib clinical trial has evaluated the safety of Phenformin in combination with targeted therapies for patients with BRAF-mutated melanoma.[15][26][27]
-
Buformin: While demonstrating strong anti-cancer activity in preclinical models, Buformin is less studied clinically in the context of cancer compared to Metformin and Phenformin.[16][18]
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for comparing the anti-cancer effects of biguanides. Below are protocols for common assays used in this area of research.
Protocol 1: Cell Viability MTT Assay
This protocol is used to assess the cytotoxic effects of biguanides on cancer cell lines and determine IC50 values.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Biguanide stock solutions (Metformin, Phenformin, Buformin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the biguanide compounds for a specified duration (e.g., 48-72 hours).[28] Include a vehicle-only control group.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo anti-tumor effects of biguanides.[29]
-
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., BALB/c nude mice, 5-6 weeks old)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Biguanide solutions for injection
-
Vehicle control (e.g., normal saline)
-
Digital calipers
-
-
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in sterile PBS at a concentration of approximately 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the dorsal flank of each mouse.
-
Grouping and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into control and treatment groups. Administer daily intraperitoneal (i.p.) injections of the vehicle control or the specified biguanide (e.g., phenformin at 40 mg/kg).[29]
-
Tumor Monitoring: Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 × (length × width²).[29]
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, histology).
-
Conclusion
The investigation into biguanides for anti-cancer therapy presents a classic trade-off between potency and safety.
-
This compound (Metformin) is characterized by its excellent safety profile, making it suitable for extensive clinical investigation. However, its relatively low potency and reliance on OCTs for cellular uptake may limit its efficacy as a monotherapy in non-diabetic cancer patients.[1][24]
-
Phenformin and Buformin are significantly more potent anti-cancer agents in preclinical settings, largely due to their higher lipophilicity and OCT-independent cellular entry.[12][15] This enhanced potency has reignited interest in Phenformin for clinical trials, with the hope that it can achieve therapeutic concentrations in tumors that are not possible with Metformin.[11][25] However, the higher risk of lactic acidosis remains a critical hurdle that must be carefully managed.[20]
For researchers, the choice of biguanide depends on the experimental question. Metformin is a valuable tool for studying the systemic effects of mild energy stress and for potential combination therapies. Phenformin and Buformin serve as powerful research tools for investigating the direct, cell-autonomous effects of potent mitochondrial complex I inhibition. The ongoing clinical evaluation of Phenformin will be pivotal in determining whether its superior preclinical potency can be safely translated into meaningful clinical outcomes for cancer patients.
References
- 1. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Metformin: A promising drug for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing metformin for cancer treatment: current clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biguanides and targeted anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]
- 10. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Facebook [cancer.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Phase II clinical trial of metformin as a cancer stem cell–targeting agent in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. newatlas.com [newatlas.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Reproducibility of Metformin's Effects on Glucose Uptake in Muscle Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metformin, a cornerstone in the management of type 2 diabetes, primarily exerts its glucose-lowering effects by reducing hepatic glucose production and increasing glucose uptake in peripheral tissues, with skeletal muscle being a key player. However, the reproducibility of metformin's direct effects on muscle glucose uptake has been a subject of ongoing research, with variability observed across different experimental models and conditions. This guide provides a comparative analysis of the experimental data, details the underlying methodologies, and visualizes the key signaling pathways to offer a comprehensive overview of the current understanding of metformin's action on muscle cells.
Comparative Analysis of Metformin's Effect on Muscle Glucose Uptake
The effect of metformin on glucose uptake in muscle cells is influenced by a variety of factors, including the experimental system (in vitro vs. in vivo), the specific muscle cell type, the concentration and duration of metformin treatment, and the metabolic state of the cells or organism. The following tables summarize quantitative data from various studies to highlight the variability and aid in the comparison of findings.
In Vitro Studies
| Cell Line/Model | Metformin Concentration | Treatment Duration | Glucose Uptake Assay | Key Findings | Reference |
| L6 Myotubes | 2 mM | 20-24 hours | 2-Deoxy-D-[³H]glucose | Increased glucose uptake by 218% in the absence of insulin.[1] | Polianskyte-Prause, et al. (2019) |
| L6-GLUT4 Myotubes | 2 mM | 20-24 hours | 2-Deoxy-D-[³H]glucose | Metformin enhanced glucose uptake by 148%.[1] | Polianskyte-Prause, et al. (2019) |
| C2C12 Myotubes | 50 µM | 24 hours | Glucose-TR Assay | No significant effect on glucose concentration in the medium.[2] | Kristan, et al. (2022) |
| C2C12 Myotubes | 5 mM | 24 hours | Glucose-TR Assay | Decreased glucose concentration in the medium, indicating increased uptake.[2] | Kristan, et al. (2022) |
| Human Primary Myotubes | Not specified | Not specified | Radiolabeled [3H] 2-deoxy-D-Glucose | Protocol for measurement of insulin-stimulated glucose uptake.[3] | Chanon, et al. (2017) |
In Vivo Studies
| Animal Model/Human Subjects | Metformin Dosage | Treatment Duration | Glucose Uptake Measurement | Key Findings | Reference |
| High-Fat Diet-Fed Rats | 150 mg/kg/day | 2 weeks | Euglycemic-hyperinsulinemic clamp | Partially restored muscle glucose uptake (60% of control).[4] | Bradley, et al. (2018) |
| db/db Mice | 250 mg/kg/day | Not specified | Not specified | Metformin treatment decreased the enzymatic activity of SHIP2 by 40% in skeletal muscle.[1] | Polianskyte-Prause, et al. (2019) |
| Healthy, Older Adults | Not specified | 2 weeks | Oral Glucose Tolerance Test | Did not alter maximal mitochondrial respiration rates in muscle.[5] | Ismaeel, et al. (2022) |
| Type 2 Diabetes Patients | 1 g twice daily | Not specified | Euglycemic-hyperinsulinemic clamp | Blunted increase in glucose rate of disappearance during exercise compared to control.[6] | Sharoff, et al. (2015) |
| Individuals with Hyperglycemia | Not specified | 16 weeks | Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | Did not blunt the beneficial effects of HIIT on reducing fasting insulin resistance.[7] | Ortega, et al. (2022) |
Key Signaling Pathways
Metformin's influence on muscle glucose uptake is primarily mediated through the activation of AMP-activated protein kinase (AMPK). However, evidence also points to AMPK-independent mechanisms, including the inhibition of the lipid phosphatase SHIP2.
AMPK Signaling Pathway
Metformin is thought to inhibit complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio. This activates AMPK, a key energy sensor, which in turn promotes the translocation of GLUT4 glucose transporters to the cell membrane, thereby increasing glucose uptake.
Caption: Metformin activates the AMPK pathway to increase glucose uptake.
SHIP2 Signaling Pathway
Recent studies have proposed an alternative mechanism where metformin directly binds to and inhibits the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][8][9][10] Inhibition of SHIP2 leads to enhanced insulin signaling and promotes the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake.
Caption: Metformin inhibits SHIP2 to enhance glucose uptake.
Experimental Protocols
Standardized protocols are crucial for ensuring the reproducibility of experimental findings. Below are detailed methodologies for commonly used in vitro and in vivo assays to measure metformin-induced glucose uptake in muscle.
In Vitro: 2-Deoxy-D-glucose Uptake Assay in L6 Myotubes
This protocol describes the measurement of glucose uptake in differentiated L6 muscle cells.
1. Cell Culture and Differentiation:
-
Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For differentiation, once cells reach 80-90% confluency, switch to DMEM with 2% horse serum. Allow myoblasts to fuse into myotubes over 5-7 days.
2. Metformin Treatment:
-
Serum starve the differentiated myotubes for 4-6 hours in serum-free DMEM.
-
Incubate the cells with the desired concentration of metformin (e.g., 2 mM) in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for the specified duration (e.g., 18-24 hours). Include a vehicle control group.
3. Glucose Uptake Measurement:
-
Wash the cells twice with KRPH buffer.
-
Add KRPH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (100 µM).
-
Incubate for 10-30 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the total protein content in each well.
Caption: Workflow for in vitro glucose uptake assay.
Ex Vivo: Glucose Uptake in Isolated Skeletal Muscle
This protocol is for measuring glucose uptake in intact skeletal muscle tissue isolated from rodents.
1. Muscle Dissection and Incubation:
-
Isolate intact skeletal muscles (e.g., soleus or extensor digitorum longus) from anesthetized rodents.
-
Pre-incubate the muscles in oxygenated (95% O2, 5% CO2) Krebs-Henseleit Buffer (KHB) containing 0.1% bovine serum albumin (BSA) for 20 minutes at 35°C.
2. Metformin Treatment:
-
Transfer the muscles to fresh KHB containing the desired concentration of metformin and incubate for the specified duration.
3. Glucose Uptake Measurement:
-
Transfer the muscles to KHB containing [³H]-2-deoxyglucose (e.g., 2.25 mCi/mmol) and [¹⁴C]-mannitol (for extracellular space determination) for 60 minutes.
-
After incubation, blot the muscles, freeze-clamp them in liquid nitrogen, and store at -80°C.
-
Homogenize the muscle tissue and determine the intracellular accumulation of [³H]-2-deoxyglucose-6-phosphate by liquid scintillation counting after separating it from unincorporated [³H]-2-deoxyglucose.
-
Normalize the glucose uptake to muscle weight.
Caption: Workflow for ex vivo glucose uptake assay.
Conclusion
The reproducibility of metformin's effects on muscle glucose uptake is a complex issue influenced by multiple experimental variables. While the activation of AMPK is a well-established mechanism, emerging evidence for AMPK-independent pathways, such as the inhibition of SHIP2, suggests a multifaceted mode of action. The variability in reported quantitative data underscores the importance of standardized experimental protocols and careful consideration of the experimental model and conditions. This guide provides a framework for comparing existing data and designing future studies to further elucidate the precise mechanisms and therapeutic potential of metformin in skeletal muscle. Researchers should meticulously document and control for variables such as cell line, passage number, differentiation state, metformin concentration and purity, and the specific glucose uptake assay employed to enhance the reproducibility and comparability of their findings.
References
- 1. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Acute exposure to a clinical dose of metformin increases skeletal muscle mitochondrial H2O2 emission and production in healthy, older adults: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Effects of chronic metformin treatment on training adaptations in men and women with hyperglycemia: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Metformin's Anti-Inflammatory Properties: A Comparative Analysis Across Experimental Models
A comprehensive review of the versatile anti-inflammatory effects of metformin, detailing its mechanisms of action and efficacy in various preclinical and clinical models. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of supporting experimental data and detailed protocols.
Metformin, a biguanide widely prescribed as a first-line treatment for type 2 diabetes, has garnered significant attention for its pleiotropic effects, including potent anti-inflammatory properties.[1] These effects are observed across a range of experimental models, from in vitro cell cultures to in vivo animal studies, and are being increasingly investigated in human clinical trials. The primary mechanism underlying metformin's anti-inflammatory action involves the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[2] AMPK activation, in turn, inhibits the pro-inflammatory nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][3] However, evidence also points towards AMPK-independent anti-inflammatory mechanisms, highlighting the multifaceted nature of metformin's action.[1][4]
This guide provides a cross-validation of metformin's anti-inflammatory properties by comparing its performance across different experimental models, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Comparative Efficacy of Metformin Across Different Models
The anti-inflammatory effects of metformin have been demonstrated in a variety of models, each offering unique insights into its therapeutic potential. The following tables summarize the quantitative data from key studies, showcasing metformin's ability to modulate inflammatory markers in different contexts.
In Vitro Models
In vitro studies using cell cultures are instrumental in dissecting the molecular mechanisms of metformin's action. Macrophages, endothelial cells, and retinal vascular endothelial cells are commonly used models.
| Cell Type | Inflammatory Stimulus | Metformin Concentration | Key Inflammatory Markers | Results | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Dose-dependent | VCAM-1, E-selectin, ICAM-1, MCP-1 | Dose-dependent inhibition of TNF-α-induced expression of adhesion and proinflammatory molecules.[5] | [5] |
| Human Retinal Vascular Endothelial Cells (hRVECs) | TNF-α | 5 mM | NFκB p65, ICAM-1, MCP-1, IL-8 | Significant reduction in the upregulation of multiple inflammatory cytokines.[6] | [6] |
| Murine Macrophage-like Cell Line (RAW264.7) | Lipopolysaccharide (LPS) | Not specified | CXCL10, CXCL11, IL-1, IL-6 | Inhibition of LPS-induced chemokine and cytokine expression.[7] | [7] |
| Primary Murine Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | 3 mM | IL-1β, IL-10 | Alters the acute inflammatory response by reducing IL-1β and IL-10 transcript levels.[8] | [8] |
| Human Vascular Smooth Muscle Cells (SMCs), Endothelial Cells (ECs), and Macrophages (Mφs) | IL-1β | Dose-dependent | IL-6, IL-8 | Dose-dependently inhibited IL-1β–induced release of pro-inflammatory cytokines.[9] | [9] |
In Vivo Animal Models
Animal models are crucial for understanding the systemic anti-inflammatory effects of metformin in a complex physiological environment.
| Animal Model | Disease Model | Metformin Dosage | Key Inflammatory Markers | Results | Reference |
| Mice | Olanzapine-induced insulin resistance | Not specified | TNF-α, IL-1β, IL-6 | Reduced common inflammatory cytokines and counteracted macrophage infiltration and M1 polarization.[1] | [1] |
| Obese high fat-fed mice | Obesity | Not specified | Macrophage polarization | Clear shift in polarization from M1 to M2 macrophages.[1] | [1] |
| Rats | High-fat diet | Not specified | miR-146a, miR-155, IRAK1, TRAF6, NF-κB p65 | Increased levels of anti-inflammatory micro-RNAs and decreased expression of pro-inflammatory molecules.[1] | [1] |
| Atherosclerotic rabbits | Atherosclerosis | Not specified | Plasma inflammatory cytokines | Decreased plasma inflammatory cytokine levels and reduced atherosclerotic lesion burden.[1] | [1] |
| Mice | Lupus nephritis | Not specified | Proteinuria, anti-dsDNA IgG | Significantly ameliorated features of lupus nephritis.[1] | [1] |
| Spontaneously hypertensive rats with transgenic human C-reactive protein expression | Hypertension and inflammation | Not specified | IL-6, TNFα, MCP-1 | Decreased circulating inflammatory markers.[10] | [10] |
| Streptozotocin-induced diabetic mice | Diabetic retinopathy | Not specified | Retinal leukostasis | Significantly decreased retinal leukocyte adhesion.[6] | [6] |
Key Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of metformin are primarily mediated through the activation of AMPK and subsequent inhibition of the NF-κB pathway. The following diagrams, generated using Graphviz, illustrate these key signaling cascades and a typical experimental workflow for investigating metformin's properties.
Caption: Metformin's primary anti-inflammatory signaling pathway.
Caption: General experimental workflow for studying metformin.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay in HUVECs
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.
-
Treatment: Cells are pre-treated with varying concentrations of metformin for a specified duration (e.g., 1 hour) before being stimulated with a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL) for a further period (e.g., 6 hours).
-
Gene Expression Analysis (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and quantitative PCR is performed to measure the expression levels of inflammatory genes such as VCAM-1, ICAM-1, E-selectin, and MCP-1.
-
Protein Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE and transferred to a membrane. Western blotting is performed using antibodies against key signaling proteins like phosphorylated and total NF-κB p65 and IκBα to assess the activation of the NF-κB pathway.[11]
-
Cytokine Measurement (ELISA): The concentration of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) kits.[9]
In Vivo Anti-inflammatory Assay in a Mouse Model of Endotoxemia
-
Animal Model: Male C57BL/6 mice are used.
-
Treatment: Mice are pre-treated with metformin (e.g., administered orally) for a specific period before being challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce systemic inflammation.
-
Sample Collection: Blood and tissues (e.g., liver, lung) are collected at various time points after LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured by ELISA.
-
Histological Analysis: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.
-
Gene Expression Analysis: RNA is extracted from tissues to quantify the expression of inflammatory genes via qPCR.
-
Western Blot Analysis: Tissue lysates are analyzed by Western blot to examine the activation of inflammatory signaling pathways (e.g., NF-κB).[7]
Conclusion
The collective evidence from a diverse range of in vitro and in vivo models strongly supports the anti-inflammatory properties of metformin. Its ability to modulate key inflammatory pathways, primarily through AMPK activation and NF-κB inhibition, makes it a compelling candidate for repositioning in various inflammatory diseases beyond its current indication for type 2 diabetes.[1][2] The data presented in this guide provides a solid foundation for further research and development in this promising area. Future studies should continue to explore the nuances of its mechanism of action and its therapeutic potential in well-designed clinical trials.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin and Inflammation: Its Potential Beyond Glucose-lowering Effect. | Semantic Scholar [semanticscholar.org]
- 4. The Role and Mechanism of Metformin in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin inhibits cytokine-induced nuclear factor kappaB activation via AMP-activated protein kinase activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metformin suppresses retinal angiogenesis and inflammation in vitro and in vivo | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Frontiers | Metformin: A Novel Weapon Against Inflammation [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
A Comparative Analysis of Metformin and AICAR on Downstream AMPK Targets
For Researchers, Scientists, and Drug Development Professionals
Metformin, a first-line therapy for type 2 diabetes, and AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), an adenosine analog, are both widely utilized pharmacological activators of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] Activation of AMPK triggers a cascade of downstream events aimed at restoring cellular energy balance, making it a key therapeutic target for metabolic diseases. While both metformin and AICAR converge on AMPK activation, their upstream mechanisms and the nuances of their downstream effects exhibit significant differences. This guide provides a detailed comparative analysis of their impact on downstream AMPK targets, supported by experimental data and protocols.
Mechanisms of AMPK Activation: A Tale of Two Activators
The primary distinction between metformin and AICAR lies in their mode of AMPK activation.
Metformin acts indirectly. Its principal mechanism involves the inhibition of the mitochondrial respiratory chain at Complex I.[2][3] This disruption of oxidative phosphorylation leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK.[2][4]
AICAR , on the other hand, is a direct AMPK activator. As a cell-permeable adenosine analog, it is taken up by cells via adenosine transporters and subsequently phosphorylated by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[1][5][6] ZMP structurally mimics adenosine monophosphate (AMP) and allosterically activates AMPK by binding to its γ-subunit, effectively simulating a low-energy state without actually altering the cellular AMP:ATP ratio.[1][3][7]
Comparative Effects on Downstream AMPK Targets
Upon activation by either metformin or AICAR, AMPK phosphorylates a multitude of downstream targets to orchestrate a metabolic shift from anabolic (ATP-consuming) to catabolic (ATP-producing) processes. While there is significant overlap in their downstream effects, particularly in key metabolic pathways, some studies reveal context-dependent differences.
Lipid Metabolism
A primary role of AMPK is the regulation of lipid metabolism. Both metformin and AICAR have been shown to:
-
Inhibit Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), resulting in increased fatty acid oxidation.[8][9]
-
Suppress SREBP-1 Expression: Both compounds can suppress the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor for lipogenic enzymes.[8][9] This contributes to the long-term reduction of fatty acid and cholesterol synthesis.
In a study on rat hepatocytes, both 500 μM metformin and 500 μM AICAR demonstrated a similar capacity to suppress SREBP-1 mRNA expression.[8]
Glucose Metabolism
Both metformin and AICAR play crucial roles in glucose homeostasis:
-
Increased Glucose Uptake: In skeletal muscle, both compounds promote glucose uptake.[4][8] This is partly achieved through the translocation of GLUT4 glucose transporters to the plasma membrane.[4] Studies in L6 myotubes have shown that this effect is dependent on AMPK, ERK, and PDK1 activation of atypical protein kinase C (aPKC).[10][11]
-
Inhibition of Hepatic Gluconeogenesis: A key therapeutic effect of metformin is the suppression of glucose production in the liver.[2][4] AICAR has also been shown to inhibit gluconeogenesis, in part by downregulating the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[12]
Interestingly, while both metformin and AICAR activate AMPK in the liver, they do not appear to activate aPKC in this tissue, unlike in muscle.[10][13]
Cell Growth and Apoptosis
The influence of metformin and AICAR extends to cell growth and survival pathways, where their effects can be more divergent.
-
mTORC1 Pathway: AMPK can inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell growth and proliferation.
-
Apoptosis: The effects on apoptosis can be cell-type specific. In a study on pancreatic β-cells, both AICAR and metformin protected against palmitate-induced apoptosis in an AMPK-dependent manner. However, they did so via differential downstream mechanisms: AICAR's protective action was associated with the suppression of triacylglycerol accumulation and modulation of Akt and p38 MAPK phosphorylation, whereas metformin's effect was linked to decreases in both JNK and p38 MAPK phosphorylation.[14][15] Under standard culture conditions, AICAR was found to increase JNK phosphorylation and promote apoptosis, while metformin had no such effect.[14][15][16]
Quantitative Comparison of Metformin and AICAR
The following table summarizes quantitative data from various studies to provide a clearer comparison of the efficacy and conditions of use for metformin and AICAR.
| Parameter | Metformin | AICAR | Cell/Tissue Type | Reference |
| AMPK Activation | 500 μM (7 hrs) or 2,000 μM (1 hr) required for maximal activation comparable to 500 μM AICAR. | 500 μM | Rat Hepatocytes | [8] |
| ~2-fold increase in AMPK activity with 16-hr treatment. | ~2-fold increase in AMPK activity with 40-min treatment. | L6 Myotubes | [10] | |
| Glucose Uptake | ~4- to 6-fold increase in 2-deoxyglucose uptake with 2 mM for 16 hrs. | ~2- to 3-fold increase in 2-deoxyglucose uptake with 50 μM for 40 mins. | L6 Myotubes | [13] |
| Lipogenesis Inhibition | Progressive inhibition of FAS and S14 expression with increasing concentrations. | Progressive inhibition of FAS and S14 expression with increasing concentrations. | Rat Hepatocytes | [8] |
| SREBP-1 mRNA Suppression | Significant decrease with 500 μM. | Significant decrease with 500 μM. | Rat Hepatocytes | [8] |
| Apoptosis (Palmitate-induced) | Protection against apoptosis via decreased JNK and p38 MAPK phosphorylation. | Protection against apoptosis via suppressed TG accumulation, increased Akt phosphorylation, and decreased p38 MAPK phosphorylation. | INS-1E Pancreatic β-cells | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are outlines of key experimental protocols used to assess the effects of metformin and AICAR on AMPK signaling.
Western Blotting for Protein Phosphorylation
This is the most common method to assess the activation state of AMPK and its downstream targets.
-
Cell Lysis: Cells are treated with metformin, AICAR, or a vehicle control for the desired time and concentration. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using software like ImageJ. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of activation.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AMPK.
-
Immunoprecipitation: AMPK is immunoprecipitated from cell lysates using an antibody against one of the AMPK subunits (e.g., AMPKα).
-
Kinase Reaction: The immunoprecipitated AMPK is incubated in a kinase assay buffer containing a specific substrate (e.g., the "SAMS" peptide, which is a synthetic peptide with the sequence HMRSAMSGLHLVKRR), and [γ-³²P]ATP.[17] The reaction is typically carried out at 30°C for 10-20 minutes.
-
Measurement of Substrate Phosphorylation: The reaction is stopped, and an aliquot is spotted onto P81 phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the SAMS peptide is then quantified by scintillation counting.
Cellular Metabolic Assays
These assays measure the functional consequences of AMPK activation.
-
Glucose Uptake: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose. After a defined period, the cells are washed and lysed, and the intracellular radioactivity is measured by scintillation counting to determine the rate of glucose uptake.
-
Fatty Acid Oxidation: Cells are incubated with a radiolabeled fatty acid, such as [¹⁴C]palmitate. The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.
-
De Novo Lipogenesis: Cells are incubated with a radiolabeled precursor for lipid synthesis, such as [³H]acetate. The incorporation of the radiolabel into the total lipid pool is measured to determine the rate of lipogenesis.[18]
Conclusion
Both metformin and AICAR are invaluable tools for studying the role of AMPK in health and disease. While they share many downstream effects on glucose and lipid metabolism, their distinct upstream activation mechanisms can lead to different cellular outcomes. Metformin's indirect, mitochondria-dependent activation contrasts with AICAR's direct, AMP-mimetic action. These differences are reflected in their varying potencies, time courses of action, and, in some contexts, their specific downstream signaling effects. For researchers and drug development professionals, a thorough understanding of these similarities and differences is paramount for designing experiments, interpreting data, and developing novel therapeutic strategies targeting AMPK.
References
- 1. benchchem.com [benchchem.com]
- 2. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Metformin - Wikipedia [en.wikipedia.org]
- 5. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 12. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AICAR and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Metformin Hydrochloride vs. Metformin Free Base
In the realm of pharmaceutical research and development, the selection of the appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences a drug's performance. Metformin, a cornerstone in the management of type 2 diabetes, is predominantly formulated as its hydrochloride salt. This guide provides a detailed head-to-head comparison of metformin hydrochloride and metformin free base, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their work.
Chemical and Physical Properties: A Tale of Two Forms
Metformin hydrochloride is the salt formed by the reaction of metformin, a strong base, with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug substance. The hydrochloride salt of metformin presents as a white crystalline powder.
The key differentiator between the two forms lies in their solubility and stability. Metformin hydrochloride is freely soluble in water, a characteristic that is crucial for its oral absorption. In contrast, metformin free base has a lower aqueous solubility. This difference in solubility is a primary driver for the preferential use of the hydrochloride salt in pharmaceutical formulations.
Table 1: Comparison of Physicochemical Properties
| Property | Metformin Hydrochloride | Metformin Free Base |
| Molecular Formula | C₄H₁₁N₅·HCl | C₄H₁₁N₅ |
| Molecular Weight | 165.62 g/mol [1] | 129.16 g/mol [2][3][4] |
| Appearance | White crystalline powder[5] | White crystalline or crystalline powder[3] |
| Aqueous Solubility | >300 mg/mL at room temperature[6] | 130 mg/mL at 25°C[7] |
| Melting Point | 223-226 °C[2][3] | 223-226 °C[3] |
| pKa | 12.4[8] | Not applicable (as it is the base) |
Performance Comparison: The Impact of Salt Formation
The enhanced solubility of metformin hydrochloride directly translates to improved performance characteristics in a pharmaceutical context, particularly concerning its dissolution rate and subsequent bioavailability.
Dissolution
Stability
Metformin hydrochloride is known to be a stable compound under recommended storage conditions.[1][4] The salt form generally offers greater stability against environmental factors compared to the free base. While specific comparative stability studies are not extensively documented, the widespread use of the hydrochloride salt in commercial formulations attests to its superior stability profile.
Bioavailability
The oral bioavailability of metformin (in its hydrochloride form) is reported to be between 50% and 60%.[2] This incomplete bioavailability is attributed to its absorption being a saturable process. The higher solubility of metformin hydrochloride facilitates its absorption in the upper gastrointestinal tract. It is reasonably inferred that the lower solubility of the metformin free base would likely result in reduced and more variable oral bioavailability, although direct comparative preclinical or clinical studies are scarce.
Experimental Protocols
To provide a framework for researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of metformin hydrochloride and metformin free base in water.
Protocol:
-
Add an excess amount of the test compound (metformin hydrochloride or metformin free base) to a known volume of purified water in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, withdraw a sample of the supernatant.
-
Filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in mg/mL.
In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To compare the dissolution profiles of metformin hydrochloride and metformin free base powders.
Protocol:
-
Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8) and maintain it at 37 ± 0.5 °C in the dissolution vessel.
-
Accurately weigh a specified amount of the test powder (metformin hydrochloride or metformin free base) and place it in the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
Plot the cumulative percentage of drug dissolved against time to generate the dissolution profile.
Stability Testing (ICH Guideline Approach)
Objective: To evaluate and compare the stability of metformin hydrochloride and metformin free base under accelerated storage conditions.
Protocol:
-
Place accurately weighed samples of metformin hydrochloride and metformin free base in suitable, sealed containers.
-
Store the containers in a stability chamber under accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chamber.
-
Analyze the samples for degradation products and potency using a validated stability-indicating HPLC method.
-
Compare the rate of degradation and the formation of impurities between the two forms.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate important pathways and workflows.
Caption: Conversion of metformin free base to its hydrochloride salt and its impact on oral bioavailability.
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Caption: Workflow for in vitro dissolution testing using USP Apparatus 2.
Conclusion
The conversion of metformin free base to its hydrochloride salt is a prime example of successful salt engineering in pharmaceutical development. The hydrochloride salt offers significant advantages in terms of aqueous solubility, which in turn positively influences its dissolution rate and oral bioavailability. While the therapeutic action is mediated by the metformin moiety, the hydrochloride salt form ensures that the drug can be effectively delivered to its site of action. For researchers and drug development professionals, understanding these fundamental differences is paramount for formulation design, troubleshooting, and the development of new and improved metformin-based therapies. The provided experimental protocols offer a starting point for conducting direct comparative studies to further quantify the performance differences between these two forms.
References
- 1. Metformin Hydrochloride | C4H12ClN5 | CID 14219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Metformin | 657-24-9 [chemicalbook.com]
- 4. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]
- 6. fip.org [fip.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Metformin - Wikipedia [en.wikipedia.org]
Validating the Neuroprotective Effects of Metformin: A Comparative Guide for Preclinical Research
Metformin, a first-line therapy for type 2 diabetes, is gaining significant attention for its potential neuroprotective properties. A growing body of preclinical evidence suggests that its benefits extend beyond glycemic control, positioning it as a promising candidate for mitigating neuronal damage in various neurodegenerative and acute injury models.[1][2][3] This guide provides a comparative overview of key preclinical findings, offering researchers, scientists, and drug development professionals a structured look at the experimental data, protocols, and underlying molecular mechanisms that support metformin's neuroprotective role.
Core Mechanisms of Metformin-Mediated Neuroprotection
Preclinical studies consistently show that metformin's neuroprotective effects are multifaceted, primarily stemming from its ability to activate 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][4][5] Once activated, AMPK orchestrates a cascade of downstream events that collectively combat the pathological hallmarks of many neurological disorders.
Key molecular pathways influenced by metformin include:
-
Modulation of Neuroinflammation: Metformin, through AMPK activation, can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][4] This leads to a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[2]
-
Reduction of Oxidative Stress: The drug has been shown to trigger the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant defenses, thereby reducing oxidative damage to brain cells.[1][6]
-
Enhancement of Autophagy: By activating AMPK and inhibiting the mammalian target of rapamycin (mTOR) pathway, metformin promotes autophagy, the cellular process for clearing damaged organelles and misfolded protein aggregates, such as amyloid-β and α-synuclein.[2][5][[“]]
-
Inhibition of Apoptosis: Metformin helps prevent neuronal cell death by modulating apoptosis-related proteins and suppressing caspase cascades.[8][9]
Comparative Efficacy in Preclinical Stroke Models
In rodent models of stroke, metformin has consistently demonstrated significant neuroprotective effects. A 2022 meta-analysis of 15 preclinical trials revealed that metformin treatment leads to improved neurological scores, reduced brain water content, smaller infarct size, and decreased neuronal apoptosis.[10][11]
| Preclinical Model | Metformin Dosage & Regimen | Key Outcomes Measured | Quantitative Results | Reference |
| Rat; MCAO | 10 mg/kg; single i.p. injection 24h prior to MCAO | Infarct Volume, Neurological Deficit | ~50% reduction in infarct volume; significant improvement in neurological score. | [12] |
| Mouse; pMCAO | 10 mg/kg/day; i.p. for 7 days prior to MCAO | Infarct Volume, Neurological Score, Apoptosis | Significant reduction in brain infarct, neurological deficits, and cell apoptosis. | [13] |
| Rat; MCAO | 200 mg/kg; oral gavage post-MCAO | Brain Water Content, Infarct Size | Significant reduction in brain edema and infarct volume. | [14] |
| Rat; Cardiac Arrest | 100 mg/kg; i.p. 30 min before resuscitation | AMPK Phosphorylation, Neuronal Survival | Early and sustained activation of AMPK; improved neurological outcomes. | [5] |
Comparative Efficacy in Preclinical Neurodegeneration Models
Metformin's potential has also been extensively studied in models of chronic neurodegenerative diseases like Parkinson's and Alzheimer's, where it targets key pathological features.
Parkinson's Disease (PD) In PD models, metformin protects dopaminergic neurons by reducing mitochondrial dysfunction, oxidative stress, and α-synuclein aggregation.[1][15] It also suppresses microglial activation and associated neuroinflammation.[2][16]
| Preclinical Model | Metformin Dosage & Regimen | Key Outcomes Measured | Quantitative Results | Reference |
| Rat; LPS-induced | 200 mg/kg/day; oral for 21 days | Microglial Activation (OX-6), Pro-inflammatory markers (IKKβ) | Overall inhibition of microglia activation; minimized expression of pro- and anti-inflammatory cytokines. | [16] |
| C. elegans; bcat-1 RNAi | 50 mM in growth media | Mitochondrial Respiration, Neurodegeneration, Motor Function | Restored normal mitochondrial respiration levels; reduced neurodegeneration and improved motor function. | [17] |
| Mouse; MPTP-induced | Not specified | Dopaminergic Neuronal Loss, Motor Deficits | Reduced dopaminergic neuronal loss and improved motor function. | [18] |
Alzheimer's Disease (AD) In AD models, metformin has been shown to reduce amyloid-β (Aβ) deposition, inhibit tau hyperphosphorylation, and improve synaptic integrity and cognitive function.[1][19]
| Preclinical Model | Metformin Dosage & Regimen | Key Outcomes Measured | Quantitative Results | Reference |
| Rat; STZ-induced | 100 mg/kg/day; oral | Synaptic Plasticity, Acetylcholinesterase Activity | Preserved hippocampal synaptic plasticity; normalized acetylcholine cleavage. | [19] |
| Rat; High-Fat Diet | 300 mg/kg/BW; oral | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF) | Significant decrease in IL-1β, IL-6, and TNF mRNA expression in the prefrontal cortex. | [20] |
| Various Animal Models | Review of multiple studies | Aβ pathology, Tau phosphorylation | General findings of decreased Aβ and tau pathology. | [21] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, providing detailed methodologies is crucial. Below is a representative protocol for a preclinical stroke study, followed by a workflow diagram.
Example Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed with a 12-hour light/dark cycle and have free access to food and water.[12]
-
Drug Administration: A single dose of metformin (e.g., 10 mg/kg) or vehicle (saline) is administered via intraperitoneal (i.p.) injection 24 hours prior to the induction of ischemia.[12]
-
Induction of Ischemia (pMCAO):
-
Rats are anesthetized (e.g., with isoflurane).
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA via the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
-
Neurological Assessment: At 24 and 96 hours post-MCAO, neurological deficits are evaluated using a standardized scoring system (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).[12]
-
Infarct Volume Measurement:
-
After the final neurological assessment, rats are euthanized, and brains are rapidly removed.
-
Brains are sectioned into 2 mm coronal slices.
-
Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted area unstained (white).
-
The slices are then photographed, and the infarct area is measured using image analysis software (e.g., ImageJ). Infarct volume is calculated and often corrected for edema.[12]
-
-
Molecular Analysis: Brain tissue from the peri-infarct region is collected for further analysis, such as Western blotting to measure levels of p-AMPK/AMPK, or immunohistochemistry for markers of apoptosis (e.g., TUNEL) and inflammation.[12]
References
- 1. Neuroprotective Effects of Metformin Through the Modulation of Neuroinflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Envisioning the neuroprotective effect of Metformin in experimental epilepsy: A portrait of molecular crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Neuroprotective Effects of Metformin Through the Modulation of Neuroinflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Neuro-Protective Role of Metformin in Patients with Acute Stroke and Type 2 Diabetes Mellitus via AMPK/Mammalian Target of Rapamycin (mTOR) Signaling Pathway and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuropharmacological efficacy of metformin for stroke in rodents: A meta-analysis of preclinical trials [frontiersin.org]
- 11. Neuropharmacological efficacy of metformin for stroke in rodents: A meta-analysis of preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute metformin preconditioning confers neuroprotection against focal cerebral ischaemia by pre-activation of AMPK-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-stroke Metformin Treatment is Neuroprotective Involving AMPK Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. Metformin role in Parkinson's disease: a double-sword effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Divergent Effects of Metformin on an Inflammatory Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Frontiers | Randomized, double-blind, placebo-controlled pilot study of metformin as an adjunctive therapy in Parkinson’s disease [frontiersin.org]
- 19. Frontiers | Exploring the Pharmacological Potential of Metformin for Neurodegenerative Diseases [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. alzforum.org [alzforum.org]
Unraveling Metformin's Mechanism: A Comparative Guide Using CRISPR-Cas9 Mediated AMPK Knockout
A definitive analysis of metformin's reliance on AMP-activated protein kinase (AMPK) has been a long-standing pursuit in metabolic research. The advent of CRISPR-Cas9 gene-editing technology has provided an unprecedented tool to dissect this relationship by enabling the precise knockout of AMPK subunits. This guide compares experimental data from studies utilizing this approach to objectively evaluate metformin's AMPK-dependent and independent effects on key metabolic pathways.
Metformin is a cornerstone therapy for type 2 diabetes, primarily acting to lower blood glucose levels. For years, its mechanism of action was largely attributed to the activation of AMPK, a central regulator of cellular energy homeostasis. However, emerging evidence has pointed towards significant AMPK-independent effects. This guide synthesizes findings from studies that have employed CRISPR-Cas9 to create AMPK-deficient cellular models, allowing for a direct comparison of metformin's efficacy in the presence and absence of this key signaling protein.
Comparative Analysis of Metformin's Metabolic Effects
To elucidate the role of AMPK in metformin's action, researchers have performed parallel experiments on wild-type (WT) cells and cells with CRISPR-Cas9 mediated knockout of AMPK catalytic subunits (AMPK KO). The following tables summarize the quantitative data from these pivotal studies.
Table 1: Metformin's Effect on Hepatic Glucose Production
One of the primary therapeutic effects of metformin is the suppression of hepatic gluconeogenesis. The data below, derived from studies on primary hepatocytes, compares the inhibition of glucose production by metformin in WT and AMPK KO cells.
| Cell Type | Metformin Concentration | Glucose Production Inhibition (relative to untreated control) | AMPK Dependence | Reference |
| Wild-Type Hepatocytes | 1 mM | ~40% | - | [1] |
| AMPK KO Hepatocytes | 1 mM | ~60% | Independent | [1] |
Notably, these findings suggest that not only is metformin's inhibition of hepatic glucose production independent of AMPK, but its effect is surprisingly amplified in the absence of AMPK. This points to a potent, alternative mechanism of action.[1]
Table 2: Metformin's Effect on Gluconeogenic Gene Expression
Metformin is also known to regulate the expression of key gluconeogenic enzymes. The following table compares the effect of metformin on the mRNA levels of Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK) in WT and AMPK KO hepatocytes.
| Cell Type | Gene | Metformin Treatment | Change in mRNA Expression (relative to control) | AMPK Dependence | Reference |
| Wild-Type Hepatocytes | G6Pase | 1 mM | ~50% decrease | Independent | [1] |
| AMPK KO Hepatocytes | G6Pase | 1 mM | ~50% decrease | Independent | [1] |
| Wild-Type Hepatocytes | PEPCK | 1 mM | No significant change | - | [1] |
| AMPK KO Hepatocytes | PEPCK | 1 mM | No significant change | - | [1] |
The data indicates that metformin's suppressive effect on G6Pase gene expression is independent of AMPK, while it has a negligible effect on PEPCK expression under these conditions in both cell types.[1]
Table 3: Metformin's Effect on Cellular Energy State
Metformin is known to inhibit mitochondrial complex I, leading to a decrease in cellular ATP levels. This change in the AMP:ATP ratio is a primary upstream activator of AMPK. The table below shows the impact of metformin on the AMP:ATP ratio in WT and AMPK KO hepatocytes.
| Cell Type | Metformin Treatment | Fold Change in AMP:ATP Ratio | AMPK Dependence | Reference |
| Wild-Type Hepatocytes | 500 µM | ~2.5-fold increase | - | [2] |
| AMPK KO Hepatocytes | 500 µM | ~4-fold increase | Independent | [2] |
These results demonstrate that metformin's effect on the cellular energy state is upstream and independent of AMPK. The more pronounced increase in the AMP:ATP ratio in AMPK KO cells could be due to the lack of AMPK-mediated metabolic adaptations that would otherwise consume AMP and generate ATP.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
CRISPR-Cas9 Knockout of AMPK Subunits
-
gRNA Design and Cloning : Guide RNAs (gRNAs) targeting the catalytic alpha subunits of AMPK (PRKAA1 and PRKAA2) are designed. These are then cloned into a lentiviral vector co-expressing Cas9 nuclease.
-
Lentivirus Production and Transduction : Lentiviral particles are produced in a packaging cell line (e.g., HEK293T) and used to transduce the target cells (e.g., hepatocytes, myotubes).
-
Selection and Clonal Isolation : Transduced cells are selected using an appropriate antibiotic resistance marker. Single-cell clones are then isolated and expanded.
-
Verification of Knockout : Genomic DNA is sequenced to confirm the presence of insertions or deletions (indels) in the target genes. Western blotting is performed to confirm the absence of the AMPK alpha protein.[3][4]
Hepatic Glucose Production Assay
-
Cell Culture : Primary hepatocytes are isolated and cultured.
-
Metformin Treatment : Cells are treated with metformin at the desired concentration for a specified duration.
-
Gluconeogenic Substrate Incubation : The culture medium is replaced with a glucose-free medium supplemented with gluconeogenic substrates (e.g., lactate and pyruvate).
-
Glucose Measurement : After incubation, the glucose concentration in the medium is measured using a glucose oxidase assay.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Isolation : Total RNA is extracted from cells using a suitable method (e.g., TRIzol).
-
cDNA Synthesis : Reverse transcription is performed to synthesize complementary DNA (cDNA) from the isolated RNA.
-
qRT-PCR : The relative expression levels of target genes (e.g., G6Pase, PEPCK) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).[5][6]
Measurement of Cellular AMP:ATP Ratio
-
Cell Lysis : Cells are lysed to release intracellular nucleotides.
-
Nucleotide Quantification : The concentrations of AMP and ATP in the cell lysates are determined using a bioluminescence-based assay or by high-performance liquid chromatography (HPLC).[2]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow for generating AMPK knockout cell lines.
Conclusion
The use of CRISPR-Cas9 to generate AMPK knockout models has been instrumental in redefining our understanding of metformin's mechanism of action. The comparative data clearly demonstrates that while metformin does activate AMPK through its effects on cellular energy status, its primary therapeutic effect of suppressing hepatic glucose production is surprisingly AMPK-independent.[1] Furthermore, the regulation of key gluconeogenic gene expression also appears to occur through an AMPK-independent pathway.[1] These findings challenge the long-held dogma of AMPK's central role in metformin's glucose-lowering effects and open new avenues for research into the alternative signaling pathways that mediate the action of this widely used antidiabetic drug. This guide provides a clear, data-driven comparison that underscores the power of precision gene editing in dissecting complex pharmacological mechanisms.
References
- 1. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of Human AMPK Using the CRISPR/Cas9 Genome-Editing System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metformin induces PGC-1α expression and selectively affects hepatic PGC-1α functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,1-Dimethylbiguanide HCl: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,1-Dimethylbiguanide HCl (Metformin hydrochloride), CAS No. 1115-70-4, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety Protocols & Hazard Summary
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Before handling the compound for disposal, it is imperative to be familiar with its hazards and the required personal protective equipment (PPE).
Table 1: Hazard and Handling Summary for this compound
| Category | Description | References |
| Primary Hazards | Acute oral toxicity (Category 4), Serious eye irritation (Category 2).[1][2] Harmful to aquatic life with long-lasting effects.[3] | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, lab coat, and appropriate chemical-resistant gloves.[4][5] A dust respirator should be used if generating dust.[4][5] | [4][5] |
| Incompatible Materials | Strong oxidizing agents.[1][2] The substance is hygroscopic; avoid exposure to moist air or water.[1][2] | [1][2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6][7] Store locked up.[4][8] | [4][5][6][7][8] |
Spill Containment and Cleanup Protocol
Immediate and proper cleanup of spills is crucial to prevent exposure and environmental contamination.
1.0 For Dry Spills (Solid Powder): 1.1. Evacuate and Ventilate: Alert personnel in the area and ensure the space is well-ventilated.[4] 1.2. Assemble PPE: Wear the appropriate PPE, including safety glasses, gloves, a lab coat, and a dust respirator.[4] 1.3. Contain Spill: Use dry cleanup procedures to avoid generating dust.[4] 1.4. Collect Material: Carefully sweep up, shovel, or vacuum the spilled material.[2][4] If using a vacuum, it must be an explosion-proof model designed for this purpose.[4] 1.5. Package Waste: Place the collected residue into a clean, dry, sealable, and properly labeled container for disposal.[2][4] 1.6. Decontaminate Area: After collecting the material, wash the area with large amounts of water.[4] Prevent runoff from entering drains.[4][6]
2.0 For Wet Spills (Solutions): 2.1. Contain Spill: Use an absorbent material (e.g., diatomite, universal binders) to contain the liquid.[8] 2.2. Collect Waste: Absorb the solution and place the contaminated material into a suitable, sealed container for disposal.[8] 2.3. Decontaminate: Scrub surfaces and equipment with alcohol or another suitable solvent, collecting all rinsate as hazardous waste.[8][9] 2.4. Prevent Environmental Release: Do not allow the spill or cleaning runoff to enter drains, sewers, or waterways.[6][10] If contamination of drains occurs, notify emergency services.[4]
Disposal Protocol for this compound Waste
Disposal of chemical waste must always comply with federal, state, and local environmental regulations.[5][10][11] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous materials.[1]
1.0 Scope: This protocol covers the disposal of unused, waste, or contaminated this compound.
2.0 Materials:
-
Waste container: A clean, sealable, and chemically compatible container.
-
Hazardous waste labels.
-
Required PPE (See Table 1).
3.0 Procedure: 3.1. Waste Collection:
- Place the this compound waste into the designated waste container.
- Do not mix with other waste unless explicitly permitted by your institution's waste management plan.[3] Leave chemicals in their original containers where possible.[3]
3.2. Container Labeling:
- Securely close the container.
- Affix a hazardous waste label to the container.
- Clearly write the full chemical name ("1,1-Dimethylbiguanide hydrochloride" or "Metformin hydrochloride") and approximate quantity.[9] Do not use abbreviations or chemical formulas.[9]
3.3. Storage Pending Disposal:
- Store the sealed and labeled waste container in a designated, secure waste accumulation area.
- Ensure the storage area is away from incompatible materials.
3.4. Final Disposal:
- Arrange for pickup by a licensed hazardous or special waste contractor.[4][6] This material and its container must be disposed of in a safe way via an authorized collection point.[4][6]
- Crucially, do not dispose of this compound by flushing it down the drain or discarding it in regular household garbage. [2][7][10] This is to prevent environmental contamination, as the substance is harmful to aquatic life.[3][7]
4.0 Disposal of Empty Containers: 4.1. Empty containers may retain product residue.[6] 4.2. Unless dealing with "P-list" chemicals (consult your safety office), containers should be triple-rinsed with a suitable solvent (e.g., water).[9] 4.3. Collect the rinsate from the first rinse as hazardous waste.[9] Subsequent rinsate disposal may vary by local regulation. 4.4. After proper rinsing, deface the original label and dispose of the container according to institutional guidelines for glass or plastic recycling/waste.[9]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. paipharma.com [paipharma.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. sciegenpharm.com [sciegenpharm.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
